molecular formula C14H13BFNO3 B1437061 (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid CAS No. 874289-19-7

(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid

Cat. No.: B1437061
CAS No.: 874289-19-7
M. Wt: 273.07 g/mol
InChI Key: XTSLGOGQMXSTRK-UHFFFAOYSA-N
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Description

(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid is a sophisticated boronic acid derivative designed for use in Suzuki-Miyaura cross-coupling reactions, a powerful method for carbon-carbon bond formation central to modern organic synthesis and drug discovery [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3459577/]. The compound integrates two key functional motifs: a boronic acid group, which acts as the coupling partner with organic halides, and a benzylcarbamoyl group adjacent to a fluorine substituent on the aromatic ring. This specific structure makes it a valuable building block for constructing complex biaryl systems, which are common scaffolds in pharmaceuticals and materials science. The fluorine atom can be used to tune electronic properties, lipophilicity, and metabolic stability, while the benzylcarbamoyl group offers a handle for further synthetic modification or can contribute to target binding in medicinal chemistry programs [Source: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01124]. This reagent is particularly useful for researchers synthesizing potential enzyme inhibitors or probe molecules, where the incorporated fluorinated benzamide moiety may interact with specific biological targets. This compound is provided as a high-purity solid to ensure reliable and reproducible reaction outcomes. This product is intended for research and development purposes only and is not suitable for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(benzylcarbamoyl)-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BFNO3/c16-13-8-11(15(19)20)6-7-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSLGOGQMXSTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NCC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660179
Record name [4-(Benzylcarbamoyl)-3-fluorophenyl]boronic acid
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Molecular Weight

273.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-19-7
Record name B-[3-Fluoro-4-[[(phenylmethyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874289-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Benzylcarbamoyl)-3-fluorophenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid: Structure, Synthesis, and Application

Abstract

This compound is a specialized arylboronic acid that serves as a critical building block in modern synthetic and medicinal chemistry. Its unique structural features—a fluorinated phenyl ring, a benzylcarbamoyl moiety, and a reactive boronic acid group—make it a valuable reagent for creating complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of its structure, physicochemical properties, a robust synthetic protocol, and its primary applications in drug discovery. Authored for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with established chemical principles to serve as an authoritative resource.

Introduction: The Role of Arylboronic Acids in Drug Discovery

Boronic acids have become indispensable tools in the synthesis of bioactive molecules and the generation of chemical libraries for exploring structure-activity relationships (SAR).[1] Their prominence is largely due to their utility in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds with high efficiency and selectivity under mild conditions.[1][2] This reaction's compatibility with a wide array of functional groups makes it a cornerstone of modern drug discovery.[1]

The introduction of specific functional groups onto the boronic acid scaffold allows chemists to fine-tune the steric and electronic properties of synthetic intermediates. This compound (CAS: 874289-19-7) is a prime example of such a highly functionalized building block. The fluorine atom and the benzylcarbamoyl group can significantly influence molecular interactions, metabolic stability, and pharmacokinetic profiles of the final compounds, making this reagent particularly valuable for lead optimization in drug development programs.[2]

Physicochemical Properties and Structural Elucidation

The precise arrangement of functional groups in this compound dictates its reactivity and utility. The structure consists of a central benzene ring substituted with a boronic acid group, a fluorine atom, and a benzylcarbamoyl side chain.

Key Structural Features

G Molecule Molecule Boronic_Acid Boronic_Acid Molecule->Boronic_Acid Position 1 Fluorine Fluorine Molecule->Fluorine Position 3 Amide Amide Molecule->Amide Position 4 Reactivity Reactivity Boronic_Acid->Reactivity Modulation Modulation Fluorine->Modulation Scaffolding Scaffolding Amide->Scaffolding

Quantitative Data Summary

The fundamental properties of this compound are summarized below. This data is critical for experimental design, including reaction stoichiometry calculations and safety assessments.

PropertyValueSource
CAS Number 874289-19-7[3][4]
Molecular Formula C₁₄H₁₃BFNO₃[3]
Molecular Weight 273.07 g/mol [3][4]
MDL Number MFCD08689501[3][4]
Physical State Solid[5]
Storage Inert atmosphere, room temperature or refrigerated (≤8°C)[3][4]
Spectroscopic Characterization (Predicted)

While specific spectra for this exact compound are not publicly available, characterization would rely on standard techniques.

  • ¹H NMR: Protons on the phenyl and benzyl groups would show characteristic shifts and coupling patterns. The amide proton (N-H) would appear as a broad singlet. Aromatic protons would be influenced by the fluorine and other substituents, resulting in complex splitting.

  • ¹³C NMR: The spectrum would show distinct signals for each carbon, including the carbonyl carbon of the amide and the carbon atom bonded to boron.

  • ¹⁹F NMR: A singlet would confirm the presence of the single fluorine atom.

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry would be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio corresponding to the molecular formula C₁₄H₁₃BFNO₃.

Synthesis and Purification Workflow

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. A plausible and robust route involves the amidation of a carboxylic acid precursor, which is synthesized from a brominated aniline.

G Start Start Step1 Step1 Start->Step1 1 Intermediate1 Intermediate1 Step1->Intermediate1 Yields Step2 Step2 Intermediate1->Step2 2 Intermediate2 Intermediate2 Step2->Intermediate2 Yields Step3 Step3 Intermediate2->Step3 3 Intermediate3 Intermediate3 Step3->Intermediate3 Yields Step4 Step4 Intermediate3->Step4 4 Product Product Step4->Product Yields

Detailed Experimental Protocol: Synthesis

This protocol describes the final borylation step from the corresponding aryl bromide, a common and effective method for preparing arylboronic acids.[6][7]

Objective: To synthesize this compound from N-benzyl-4-bromo-2-fluorobenzamide.

Materials:

  • N-benzyl-4-bromo-2-fluorobenzamide (1 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.2 equivalents)

  • Trimethyl borate (B(OMe)₃, 3 equivalents)

  • Hydrochloric acid (HCl), 2 M solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N-benzyl-4-bromo-2-fluorobenzamide (1 eq.). The vessel is purged with dry nitrogen.

  • Dissolution: Anhydrous THF is added via cannula to dissolve the starting material.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

    • Causality: This low temperature is crucial to prevent side reactions and control the highly exothermic lithium-halogen exchange.

  • Lithiation: n-BuLi (2.2 eq.) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly. The mixture is stirred at -78 °C for 1 hour.

    • Causality: The first equivalent of n-BuLi deprotonates the amide N-H, while the second equivalent performs the lithium-halogen exchange at the bromine-substituted carbon.

  • Borylation: Trimethyl borate (3 eq.) is added dropwise at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

    • Causality: The highly electrophilic boron atom of trimethyl borate is attacked by the nucleophilic aryllithium species, forming a boronate ester intermediate.

  • Quenching and Hydrolysis: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M HCl. This step hydrolyzes the boronate ester to the desired boronic acid. The mixture is stirred for 1-2 hours.

  • Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

  • Validation: The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to form biaryl or aryl-heteroaryl structures.[1] This reaction is fundamental to synthesizing complex molecules in many drug discovery campaigns.

G Reagents Reagents Solvent Solvent Reagents->Solvent 1. Setup Reaction Reaction Solvent->Reaction 2. Reaction Workup Workup Reaction->Workup 3. Isolation Purification Purification Workup->Purification 4. Purification Product Product Purification->Product 5. Validation

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To couple this compound with a generic aryl bromide (Ar-Br).

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (Ar-Br, 1 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Dioxane/Water mixture, or DMF)

Procedure:

  • Reaction Setup: To a reaction vial, add the aryl bromide (1 eq.), this compound (1.2 eq.), the base (2-3 eq.), and the palladium catalyst (0.02-0.05 eq.).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide coupling partner.

  • Inert Atmosphere: Seal the vial and cycle between vacuum and an inert gas (e.g., nitrogen or argon) three times to remove oxygen.

    • Causality: The active Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Heating: Place the vial in a preheated heating block (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

  • Extraction and Drying: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification and Validation: Purify the crude residue by column chromatography to obtain the desired biaryl product. Confirm the structure and purity via NMR and mass spectrometry.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from safety data sheets (SDS) for similar boronic acid compounds.[5][8][9]

Hazard CategoryStatementPrecautionary Action
Skin Irritation Causes skin irritation (H315)Wear protective gloves and clothing. Wash skin thoroughly after handling.[5]
Eye Irritation Causes serious eye irritation (H319)Wear eye/face protection. Rinse cautiously with water if contact occurs.[5]
Respiratory Irritation May cause respiratory irritation (H335)Avoid breathing dust. Use only in a well-ventilated area.[5]

Handling and Storage:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles.[8]

  • Handling: Handle in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][5] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is recommended.

Conclusion

This compound stands out as a sophisticated and highly valuable building block for medicinal chemistry and organic synthesis. Its pre-installed functional handles—the fluorine atom for modulating electronic properties and the benzylcarbamoyl group for influencing steric interactions and solubility—provide chemists with a powerful tool for constructing novel and complex molecular entities. The protocols outlined in this guide for its synthesis and application in Suzuki-Miyaura coupling demonstrate its practical utility. As the demand for structurally diverse and functionally optimized drug candidates continues to grow, the strategic use of reagents like this compound will remain a critical component of successful drug discovery programs.

References

  • PubChem. (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid.
  • Amerigo Scientific. [4-(Benzylcarbamoyl)-3-fluorophenyl]boronic acid. [Link]
  • Zu, W., et al.
  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters. [Link]
  • Silva, F. A., et al. (2021).
  • Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]
  • PubChem. 3-Fluorophenylboronic acid.
  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
  • Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
  • Boron Molecular. (2025). Boronic Acid Derivatives: Essential Tools for Modern Medicinal Chemistry. [Link]
  • Sharma, A., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]
  • Royal Society of Chemistry. Supporting Information for a study involving boronic acid synthesis. [Link]

Sources

A Senior Scientist's Guide to the Synthesis of (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid is a crucial building block in contemporary medicinal chemistry and drug development, frequently utilized in the synthesis of complex molecules and targeted therapeutics. Its unique structural motifs—a fluorinated phenylboronic acid and a benzylamide side chain—offer versatile reactivity for cross-coupling reactions and specific molecular interactions. This in-depth technical guide provides a comprehensive overview of the most efficient and reliable synthetic pathway for this compound. We will delve into the retrosynthetic analysis, provide detailed, step-by-step experimental protocols, and discuss the critical aspects of reaction mechanisms, optimization, and characterization, tailored for researchers and professionals in the field.

Introduction: Significance and Applications

Phenylboronic acids are indispensable tools in organic synthesis, most notably as key partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[1][2] The title compound, this compound, is of particular interest due to the combined features of its substituents. The fluorine atom can enhance metabolic stability and binding affinity of a final drug molecule, while the benzylcarbamoyl group provides a vector for hydrogen bonding and further derivatization.

This compound and its analogs are key intermediates in the synthesis of various pharmaceutically active agents, including enzyme inhibitors and modulators of protein-protein interactions.[3] A robust and scalable synthesis is therefore of paramount importance for advancing drug discovery programs that rely on this critical scaffold.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule dictates the most practical forward synthesis. The two key disconnections are the boronic acid group and the amide bond.

G Target This compound Intermediate1 N-Benzyl-4-bromo-2-fluorobenzamide Target->Intermediate1 C-B bond formation (Miyaura Borylation) BoronSource Bis(pinacolato)diboron (B2pin2) StartingMaterial1 4-Bromo-2-fluorobenzoic acid Intermediate1->StartingMaterial1 C-N bond formation (Amidation) StartingMaterial2 Benzylamine Intermediate1->StartingMaterial2 C-N bond formation (Amidation)

Figure 1. Retrosynthetic analysis of the target compound.

This analysis suggests a two-step forward synthesis:

  • Amide Coupling: Formation of the amide bond between commercially available 4-Bromo-2-fluorobenzoic acid and Benzylamine to yield the key intermediate, N-Benzyl-4-bromo-2-fluorobenzamide.

  • Miyaura Borylation: Palladium-catalyzed cross-coupling of the aryl bromide intermediate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis to afford the final boronic acid.[4][5]

This sequence is generally preferred as amide formation on a boronic acid-containing substrate can sometimes be complicated by side reactions or purification challenges related to the polar nature of the boronic acid.

Preferred Synthetic Pathway: Detailed Protocols

This section details the field-proven, step-by-step methodology for the synthesis, starting from readily available precursors.

Step 1: Synthesis of N-Benzyl-4-bromo-2-fluorobenzamide

The first critical step is the formation of the amide bond. While classic methods using thionyl chloride to form an acyl chloride are viable, modern peptide coupling reagents offer milder conditions, higher yields, and a better safety profile, which is crucial for complex substrates.[6][7] Here, we detail a robust protocol using HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a highly efficient coupling reagent known for rapid reaction times and low rates of side reactions.[8][9]

G cluster_reagents Reagents & Conditions cluster_workflow Workflow StartingAcid 4-Bromo-2-fluorobenzoic acid Dissolve 1. Dissolve acid, amine, and HATU in DMF StartingAcid->Dissolve StartingAmine Benzylamine StartingAmine->Dissolve Coupling HATU Coupling->Dissolve Base DIPEA AddBase 3. Add DIPEA dropwise Base->AddBase Solvent Anhydrous DMF Solvent->Dissolve Cool 2. Cool to 0 °C Dissolve->Cool Cool->AddBase React 4. Warm to RT, stir 2-4h AddBase->React Workup 5. Aqueous Workup (EtOAc, aq. LiCl) React->Workup Purify 6. Purify via Flash Chromatography Workup->Purify Product N-Benzyl-4-bromo- 2-fluorobenzamide Purify->Product

Figure 2. Workflow for HATU-mediated amide coupling.

Experimental Protocol:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Bromo-2-fluorobenzoic acid (1.0 eq), Benzylamine (1.1 eq), and HATU (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.2 M with respect to the carboxylic acid.

  • Activation: Cool the solution to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise while stirring. The solution may turn yellow, which is characteristic of the formation of the active ester.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is fully consumed.[10]

  • Aqueous Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash sequentially with 5% aqueous LiCl solution (3x), saturated aqueous NaHCO₃ (1x), and brine (1x). The lithium chloride wash is particularly effective at removing residual DMF.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Benzyl-4-bromo-2-fluorobenzamide as a white solid.

ReagentM.W.EquivalentsAmount (for 10 mmol scale)
4-Bromo-2-fluorobenzoic acid219.011.02.19 g
Benzylamine107.151.11.18 g (1.21 mL)
HATU380.231.24.56 g
DIPEA129.243.03.88 g (5.2 mL)
Anhydrous DMF--50 mL
Expected Yield 308.15 -~85-95%

Table 1. Reagent quantities for the synthesis of N-Benzyl-4-bromo-2-fluorobenzamide.

Causality Behind Choices:

  • HATU/DIPEA: This combination is chosen for its high efficiency and low risk of racemization (not applicable here, but a key feature).[8] DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, initiating the reaction with HATU to form a highly reactive OAt-active ester, which is then readily attacked by the benzylamine.[7]

  • Anhydrous DMF: A polar aprotic solvent is required to dissolve the reagents and facilitate the ionic mechanism. Anhydrous conditions are critical as water would hydrolyze the active ester intermediate.

  • LiCl Wash: This is a proven technique for efficiently removing DMF, which is notoriously difficult to remove by evaporation alone due to its high boiling point.

Step 2: Synthesis of this compound

With the aryl bromide precursor in hand, the final step is the installation of the boronic acid group via a Miyaura borylation reaction.[2][4] This palladium-catalyzed reaction is highly reliable and tolerates a wide variety of functional groups, including the amide present in our substrate.[5]

G cluster_reagents Reagents & Conditions cluster_workflow Workflow StartingBromide N-Benzyl-4-bromo- 2-fluorobenzamide Combine 1. Combine all solids in a flask StartingBromide->Combine Boron B2pin2 Boron->Combine Catalyst PdCl2(dppf) Catalyst->Combine Base KOAc Base->Combine Solvent Dioxane AddSolvent 3. Add degassed Dioxane Solvent->AddSolvent Inert 2. Degas with N2/Ar Combine->Inert Inert->AddSolvent Heat 4. Heat to 80-90 °C, 12-18h AddSolvent->Heat Hydrolyze 5. Cool, add acid for pinacol ester hydrolysis Heat->Hydrolyze Purify 6. Purify via recrystallization Hydrolyze->Purify Product (4-(Benzylcarbamoyl)-3-fluorophenyl) boronic acid Purify->Product

Figure 3. Workflow for Miyaura Borylation.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser, combine N-Benzyl-4-bromo-2-fluorobenzamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.2 eq), potassium acetate (KOAc) (3.0 eq), and PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (0.03 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove all oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane (approx. 0.15 M). Degassing the solvent (e.g., by sparging with argon for 30 minutes) is crucial for consistent results.

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction by LC-MS for the disappearance of the starting bromide.

  • Hydrolysis and Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing with ethyl acetate. Concentrate the filtrate. The resulting residue contains the pinacol ester intermediate. To hydrolyze the ester, dissolve the residue in a 10:1 mixture of acetone and water, add a catalytic amount of HCl (1 M), and stir at room temperature for 4-6 hours.

  • Isolation and Purification: Remove the acetone under reduced pressure. The aqueous residue can be extracted with ethyl acetate. The desired boronic acid product is often isolated and purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or water/acetonitrile).

ReagentM.W.EquivalentsAmount (for 5 mmol scale)
N-Benzyl-4-bromo-2-fluorobenzamide308.151.01.54 g
Bis(pinacolato)diboron (B₂pin₂)253.941.21.52 g
Potassium Acetate (KOAc)98.143.01.47 g
PdCl₂(dppf)731.700.03110 mg
1,4-Dioxane (degassed)--~35 mL
Expected Yield 273.07 -~70-85%

Table 2. Reagent quantities for the Miyaura Borylation.

Causality Behind Choices:

  • PdCl₂(dppf): This is a robust, commercially available, and air-stable palladium(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is well-suited for this type of cross-coupling, providing a good balance of stability and reactivity.[4][11]

  • KOAc: Potassium acetate is a mild base that is critical for the transmetalation step of the catalytic cycle. Stronger bases can promote undesired side reactions.[4]

  • B₂pin₂: This is the most common boron source for Miyaura borylations.[5] It is a stable solid that is easy to handle, and the resulting pinacol boronic ester is generally stable enough for purification before hydrolysis to the final boronic acid.

Analytical Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

TechniqueExpected Observations for this compound
¹H NMR Aromatic protons in the 7-8 ppm range showing characteristic splitting patterns due to fluorine and boron coupling. Methylene protons of the benzyl group appearing as a doublet around 4.5 ppm. Broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O.[12]
¹³C NMR Signals for all 14 carbons. The carbon attached to boron will be broad. Carbon atoms near the fluorine will show C-F coupling (doublets).[12]
¹⁹F NMR A single resonance for the fluorine atom on the aromatic ring.
¹¹B NMR A broad singlet in the range of 28-32 ppm, characteristic of a trigonal planar arylboronic acid.[13]
LC-MS (ESI+) A major peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct. Purity should be >95% by UV detection.
Melting Point A sharp melting point is indicative of high purity.

Safety and Handling

  • Reagents: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Boronic acids and their derivatives can be irritants.[14] Palladium catalysts are toxic and should be handled with care.

  • Solvents: Anhydrous solvents like DMF and dioxane are flammable and have specific health hazards. Avoid inhalation and skin contact.

  • Reactions: The borylation reaction requires an inert atmosphere; ensure all glassware is properly dried and the system is leak-free to prevent catalyst deactivation.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving a HATU-mediated amidation followed by a palladium-catalyzed Miyaura borylation. This pathway utilizes commercially available starting materials and robust, well-established chemical transformations. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently and efficiently produce this valuable building block for application in pharmaceutical and materials science research.

References

  • Vertex AI Search. (n.d.). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid.
  • ChemicalBook. (n.d.). 4-Bromo-2-fluorobenzoic acid synthesis.
  • Alfa Chemistry. (n.d.). Miyaura Borylation Reaction.
  • ResearchGate. (2025). Miyaura Borylation and One-Pot Two-Step Homocoupling of Aryl Chlorides and Bromides under Solvent-Free Conditions.
  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.
  • Benchchem. (n.d.). 4-Bromo-2-fluorobenzoic acid | 112704-79-7.
  • Wikipedia. (n.d.). Miyaura borylation.
  • ChemicalBook. (n.d.). Methyl 4-bromo-2-fluorobenzoate synthesis.
  • FAQ. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?.
  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
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The Genesis and Synthesis of a Novel Boronic Acid Probe: A Technical Guide to (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid for Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Immunomodulators

In the ever-evolving landscape of oncology, the focus has increasingly shifted towards harnessing the body's own immune system to combat malignancies. A pivotal pathway in this endeavor is the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers an anti-tumor response. However, cancer cells have evolved mechanisms to evade this surveillance. One such mechanism is the overexpression of ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1), an extracellular enzyme that hydrolyzes the immunotransmitter cGAMP, thereby dampening the STING-mediated anti-cancer immune response.[1][2] This has positioned ENPP1 as a compelling target for small molecule inhibitors to restore and enhance anti-tumor immunity. This guide delineates the discovery and synthesis of a key investigational molecule, (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid, a compound rationally designed to probe and potentially inhibit ENPP1.

Part 1: The Discovery - A Journey of Rational Design

The discovery of this compound was not a serendipitous event, but rather the outcome of a targeted, structure-aided drug design campaign aimed at identifying potent and selective ENPP1 inhibitors. The foundational hypothesis was that a molecule capable of effectively blocking the active site of ENPP1 could prevent the degradation of cGAMP, thereby sustaining the STING-dependent immune assault on cancer cells.

The Rationale Behind the Scaffold: Decoding the "Why"

The molecular architecture of this compound was meticulously chosen, with each functional group serving a distinct purpose in its intended biological role.

  • The Boronic Acid Moiety: This functional group is the cornerstone of the molecule's design. Boronic acids are well-established as reversible covalent inhibitors of serine proteases and other enzymes containing a catalytic serine or threonine residue. In the context of ENPP1, a metalloenzyme, the boronic acid was envisioned to interact with key residues within the enzyme's active site, potentially mimicking the phosphate group of the natural substrate, cGAMP.

  • The Fluorinated Phenyl Ring: The incorporation of a fluorine atom onto the phenyl ring is a strategic decision rooted in modern medicinal chemistry principles. The high electronegativity of fluorine can significantly alter the electronic properties of the molecule, influencing its acidity, metabolic stability, and binding affinity. Specifically, the fluorine atom at the 3-position was hypothesized to modulate the pKa of the boronic acid, enhancing its interaction with the target enzyme under physiological conditions.

  • The Benzylcarbamoyl Linker: This linker provides a rigid scaffold that positions the benzyl group for potential hydrophobic interactions within a sub-pocket of the ENPP1 active site. The amide bond introduces a hydrogen bond donor and acceptor, further contributing to the molecule's binding potential. The benzyl group itself can be further functionalized to explore structure-activity relationships (SAR) and optimize potency and selectivity.

The convergence of these structural features led to the hypothesis that this compound would serve as a potent and selective probe for ENPP1, paving the way for a new class of cancer immunotherapeutics.

Part 2: The Synthesis - A Step-by-Step Technical Protocol

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The following protocol is a robust and reproducible method for the laboratory-scale preparation of this compound.

Overall Synthetic Scheme

Synthesis_Scheme A 4-Bromo-2-fluorobenzoic acid B 4-Bromo-2-fluorobenzoyl chloride A->B SOCl₂, reflux C N-Benzyl-4-bromo-2-fluorobenzamide B->C Benzylamine, Et₃N, DCM, 0°C to rt D This compound C->D 1. s-BuLi, THF, -78°C 2. B(OMe)₃ 3. H₃O⁺

Caption: Synthetic route to this compound.

Step 1: Synthesis of the Precursor - N-Benzyl-4-bromo-2-fluorobenzamide

The initial phase of the synthesis focuses on constructing the core amide structure.

1.1. Preparation of 4-Bromo-2-fluorobenzoyl chloride:

  • Materials:

    • 4-Bromo-2-fluorobenzoic acid

    • Thionyl chloride (SOCl₂)

    • Dimethylformamide (DMF) (catalytic amount)

    • Toluene (anhydrous)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-fluorobenzoic acid (1.0 eq).

    • Add anhydrous toluene to dissolve the acid.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.5 eq) to the solution.

    • Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Allow the reaction to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 4-bromo-2-fluorobenzoyl chloride, which is used in the next step without further purification.

1.2. Amidation with Benzylamine:

  • Materials:

    • Crude 4-bromo-2-fluorobenzoyl chloride

    • Benzylamine

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM) (anhydrous)

  • Procedure:

    • In a separate flame-dried round-bottom flask, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Dissolve the crude 4-bromo-2-fluorobenzoyl chloride in anhydrous DCM and add it dropwise to the benzylamine solution over 20-30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure N-benzyl-4-bromo-2-fluorobenzamide.[3][4]

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
N-Benzyl-4-bromo-2-fluorobenzamideC₁₄H₁₁BrFNO308.151016496-89-1
Step 2: The Crucial Transformation - Lithiation and Borylation

This final step introduces the boronic acid functionality through a lithium-halogen exchange followed by quenching with a boron electrophile.

  • Materials:

    • N-Benzyl-4-bromo-2-fluorobenzamide

    • sec-Butyllithium (s-BuLi) (in cyclohexane)

    • Trimethyl borate (B(OMe)₃)

    • Tetrahydrofuran (THF) (anhydrous)

    • Hydrochloric acid (HCl) (aqueous solution)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add N-benzyl-4-bromo-2-fluorobenzamide (1.0 eq) and dissolve it in anhydrous THF.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add s-BuLi (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78°C. The solution may change color, indicating the formation of the aryllithium species. Stir for 1 hour at this temperature.

    • In a separate flame-dried flask, cool a solution of trimethyl borate (1.5 eq) in anhydrous THF to -78°C.

    • Transfer the freshly prepared aryllithium solution to the trimethyl borate solution via cannula, while maintaining the temperature at -78°C.

    • Stir the reaction mixture at -78°C for 2-3 hours.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of 1M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography to yield this compound as a solid.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compoundC₁₄H₁₃BFNO₃273.07874289-19-7

Part 3: Characterization and Quality Control

Rigorous characterization is paramount to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the final compound and all intermediates. The spectra should be consistent with the expected chemical shifts and coupling constants for the aromatic and benzylic protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass of the molecule, confirming its elemental composition.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is the preferred method for determining the purity of the final product. A purity of >95% is generally required for biological screening assays.

Part 4: Applications in Drug Discovery and Potential Signaling Pathways

This compound is a valuable tool for researchers in the field of cancer immunotherapy. Its primary application lies in its potential to act as an inhibitor of ENPP1.

Probing the ENPP1-STING Signaling Axis

The inhibition of ENPP1 by this boronic acid derivative is expected to have a significant impact on the tumor microenvironment. By preventing the degradation of cGAMP, the compound should lead to a localized increase in cGAMP concentration, thereby activating the STING pathway in surrounding immune cells, such as dendritic cells.

ENPP1_Inhibition cluster_tumor Tumor Cell cluster_extracellular Extracellular Space cluster_immune Immune Cell (e.g., Dendritic Cell) cGAMP_prod cGAMP Production cGAMP_exp cGAMP Export cGAMP_prod->cGAMP_exp cGAMP_ext Extracellular cGAMP cGAMP_exp->cGAMP_ext AMP AMP STING STING Activation cGAMP_ext->STING Activates ENPP1 ENPP1 ENPP1->cGAMP_ext Degrades Boronic_Acid (4-(Benzylcarbamoyl)-3- fluorophenyl)boronic acid Boronic_Acid->ENPP1 Inhibits IFN Type I Interferon Production STING->IFN Immune_Response Anti-Tumor Immune Response IFN->Immune_Response

Caption: Proposed mechanism of action for this compound.

This activation of STING is anticipated to trigger the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, ultimately resulting in tumor cell death.

Conclusion and Future Directions

This compound represents a rationally designed chemical probe with significant potential for advancing our understanding of the ENPP1-STING signaling axis in cancer. The synthetic route outlined in this guide provides a clear and reproducible path for its preparation, enabling further investigation into its biological activity. Future studies should focus on comprehensive in vitro and in vivo evaluations to validate its efficacy as an ENPP1 inhibitor and to explore its therapeutic potential as a novel cancer immunotherapeutic agent. Further optimization of this scaffold through medicinal chemistry efforts could lead to the development of next-generation ENPP1 inhibitors with enhanced potency, selectivity, and pharmacokinetic properties.

References

  • Carozza, J. A., Brown, J. A., Böhnert, V., Fernandez, D., AlSaif, Y., Mardjuki, R. E., Smith, M., & Li, L. (2020). Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP. Cell Chemical Biology, 27(11), 1347–1358.e5. [Link]
  • Li, L., & Chen, Z. J. (2020). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. Molecules, 24(22), 4085. [Link]

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Introduction: The Strategic Advantage of Fluorine in the Phenylboronic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fluorinated Phenylboronic Acids for Researchers, Scientists, and Drug Development Professionals

The field of modern chemical synthesis is continuously driven by the quest for molecular building blocks that offer precision, versatility, and enhanced functionality. Phenylboronic acids have long been celebrated as indispensable reagents, most notably for their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which has transformed the construction of complex organic molecules.[1][2] Within this vital class of compounds, the strategic incorporation of fluorine atoms onto the phenyl ring gives rise to fluorinated phenylboronic acids—a sub-class with remarkably altered and powerful properties.[3][4][5]

The judicious placement of fluorine, the most electronegative element, profoundly influences a molecule's electronic character, lipophilicity, metabolic stability, and binding capabilities.[6] When applied to the phenylboronic acid scaffold, these effects create reagents that are not merely analogues of their non-fluorinated counterparts but are superior tools for overcoming specific challenges in medicinal chemistry, materials science, and organic synthesis.[7][8] This guide serves as a technical deep-dive into the core principles of fluorinated phenylboronic acids, offering field-proven insights into their synthesis, unique physicochemical properties, and critical applications.

The Physicochemical Impact of Fluorination: A Paradigm Shift in Reactivity and Function

The introduction of fluorine substituents fundamentally alters the electronic and structural properties of the phenylboronic acid core. Understanding these changes is paramount to harnessing their full synthetic potential.

Enhanced Lewis Acidity: The Cornerstone of Fluorine's Influence

The Lewis acidity of the boron center, quantified by the pKa value, is arguably the most critical parameter affected by fluorination.[9] An increase in acidity is beneficial for numerous applications, including enzyme inhibition and saccharide sensing at physiological pH.[9][10]

The electron-withdrawing nature of fluorine enhances the boron atom's electrophilicity, making the boronic acid a stronger Lewis acid. This effect is highly dependent on the position and number of fluorine substituents.[9][11]

  • ortho-Position: A fluorine atom at the ortho position leads to a significant increase in acidity. This is attributed not only to a strong inductive effect but also to the potential formation of an intramolecular hydrogen bond between the hydroxyl proton and the adjacent fluorine, stabilizing the boronate anion.[9]

  • meta-Position: At the meta position, the acidity increase is primarily driven by the inductive effect, as the resonance contribution is much weaker.[9]

  • para-Position: The influence at the para position is the lowest among monofluorinated isomers. Here, the strong, electron-withdrawing inductive effect is partially counteracted by the electron-donating resonance effect of fluorine's lone pairs.[9]

Substituents like trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3), which are purely electron-withdrawing, induce an even greater increase in acidity compared to a single fluorine atom.[3][4] The range of pKa values for fluorinated phenylboronic acids spans from 6.17 for 2,3,4,6-tetrafluorophenylboronic acid to 8.77 for 4-fluorophenylboronic acid.[9]

Table 1: Comparative pKa Values of Selected Fluorinated Phenylboronic Acids

Compound Substituent(s) pKa Value
Phenylboronic Acid H ~8.80[4]
4-Fluorophenylboronic Acid 4-F 8.77[9]
3-Fluorophenylboronic Acid 3-F 8.41[12]
2-Fluorophenylboronic Acid 2-F 8.05[12]
3-(Trifluoromethyl)phenylboronic acid 3-CF3 7.9[13]
4-(Trifluoromethyl)phenylboronic acid 4-CF3 7.7[13]

| 2,3,4,6-Tetrafluorophenylboronic acid | 2,3,4,6-F4 | 6.17[9] |

Stability, Handling, and Spectroscopic Characterization

While powerful, fluorinated phenylboronic acids require careful handling due to specific degradation pathways.[14]

  • Dehydration: Like their non-fluorinated analogs, they can undergo intermolecular dehydration to form cyclic boroxine anhydrides. This is a reversible process.[14]

  • Protodeboronation: This is a more significant degradation pathway where the C-B bond is cleaved, particularly under aqueous or basic conditions.[14] Compounds with multiple ortho-fluorine substituents are often the least stable.[11][15]

Proper storage is critical: the compound should be kept refrigerated, dry, protected from light, and ideally under an inert atmosphere to ensure long-term integrity.[14]

From a characterization standpoint, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive tool for studying these compounds. It provides invaluable information on molecular structure, equilibria in solution, complex formation, and reaction kinetics.[9] A full spectroscopic characterization, including ¹H, ¹⁹F, ¹³C, and ¹¹B NMR, has been published for all fluoro-substituted phenylboronic acids, providing a critical reference for researchers.[9][16]

Synthesis of Fluorinated Phenylboronic Acids: Key Methodologies

The preparation of fluorinated phenylboronic acids relies on robust and well-established organometallic techniques. The choice of method often depends on the desired substitution pattern.

General Method: Halogen-Metal Exchange and Boration

This is the most common and versatile approach, starting from a readily available fluorinated aryl halide (bromide or iodide).[2] The process involves a halogen-lithium exchange at low temperature, followed by quenching the resulting aryllithium intermediate with a borate ester.

Experimental Protocol: Synthesis of 4-Amino-3-fluorophenylboronic Acid [10]

This protocol is representative of the halogen-metal exchange methodology.

  • Protection: The starting material, 4-bromo-2-fluoroaniline, is first protected (e.g., as an acetamide) to prevent the acidic amine proton from interfering with the lithiation step.

  • Lithiation: The protected 4-bromo-2-fluoroaniline is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere (Argon or Nitrogen).

  • Halogen-Metal Exchange: A solution of n-butyllithium (BuLi) in hexanes is added dropwise to the cooled solution. The reaction is stirred at -78 °C for a defined period (e.g., 1 hour) to ensure complete formation of the aryllithium intermediate. Causality Note: The extremely low temperature is critical to prevent side reactions and decomposition of the unstable aryllithium species.

  • Boration: Trimethyl borate or triisopropyl borate is added to the reaction mixture. The borate ester acts as the electrophile, trapping the nucleophilic aryllithium.

  • Hydrolysis: After stirring, the reaction is quenched by the addition of an aqueous acid (e.g., HCl). This step hydrolyzes the resulting boronate ester and removes the protecting group to yield the final 4-amino-3-fluorophenylboronic acid.

  • Purification: The product is isolated through standard workup and purification techniques, such as extraction and crystallization.

G A Fluorinated Aryl Bromide (Ar-Br) B Aryllithium Intermediate (Ar-Li) A->B + n-BuLi -78 °C, THF C Boronate Ester (Ar-B(OR)3Li) B->C + B(OR)3 D Fluorinated Phenylboronic Acid (Ar-B(OH)2) C->D + H3O+ (Hydrolysis) Suzuki_Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Diaryl Ar-Pd(II)L2-Ar' PdII_Aryl->PdII_Diaryl Transmetalation (Ar'-B(OH)2 + Base) PdII_Diaryl->Pd0 Reductive Elimination (Ar-Ar')

The Suzuki-Miyaura catalytic cycle.

Protocol: Representative Suzuki-Miyaura Coupling [17] This protocol describes a typical setup for coupling a fluorinated phenylboronic acid with a fluorinated aryl bromide.

  • Reagent Setup: To a reaction vessel, add the aryl bromide (1.0 eq), the fluorinated phenylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq). Causality Note: An excess of the boronic acid is used to drive the reaction to completion. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.

  • Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water). The solution must be thoroughly degassed (e.g., by bubbling argon through it or by freeze-pump-thaw cycles) to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction: The mixture is heated under an inert atmosphere (e.g., at 80-110 °C) and monitored by TLC or GC-MS until the starting material is consumed.

  • Workup and Purification: Upon cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the fluorinated biphenyl product.

Medicinal Chemistry: Enzyme Inhibition and Cellular Targeting

Boronic acids are renowned as transition-state inhibitors, particularly for serine proteases and β-lactamases. [18][19]The boron atom can form a covalent, reversible bond with a key active site nucleophile (like a serine hydroxyl group), mimicking the tetrahedral transition state of substrate hydrolysis. [18] Fluorination enhances these properties in several ways:

  • Increased Potency: The enhanced Lewis acidity of the boron center strengthens the interaction with the target enzyme, leading to lower inhibition constants (Ki). [9]* Improved Pharmacokinetics: The C-F bond is metabolically stable, and fluorine substitution can block sites of oxidative metabolism, increasing the drug's half-life. [6]* Enhanced Binding: Fluorine can participate in favorable non-covalent interactions within the protein's active site, such as halogen bonding or hydrophobic interactions. [20] Furthermore, the lowered pKa of fluorinated phenylboronic acids allows them to form stable complexes with diols at physiological pH (7.4). This property is exploited for targeting sialic acid-rich glycoproteins that are overexpressed on the surface of cancer cells, enabling targeted drug delivery and cellular imaging. [21]

Advanced Materials Science

The incorporation of fluorinated phenyl moieties into polymers, liquid crystals, or organic electronics is a powerful strategy for tuning material properties. [22][23]The strong C-F bond and the high electronegativity of fluorine impart desirable characteristics:

  • Thermal Stability & Chemical Resistance: Materials become more robust and suitable for use in demanding environments. [22][24]* Modified Electronic Properties: The electron-withdrawing nature of fluorinated rings is used to tune the HOMO/LUMO energy levels in materials for organic light-emitting diodes (OLEDs) and other electronic devices. [7]* Low Surface Energy: Fluorinated surfaces are hydrophobic and oleophobic, a useful property for creating advanced coatings. [22]

Conclusion

Fluorinated phenylboronic acids represent a convergence of two powerful concepts in modern chemistry: the synthetic versatility of the boronic acid group and the profound physicochemical influence of fluorine. By increasing Lewis acidity, modulating stability, and enabling a host of valuable applications, fluorination transforms a standard building block into a high-performance tool. For researchers in drug discovery, the ability to fine-tune enzyme inhibition and cellular targeting is invaluable. For materials scientists, the capacity to engineer materials with enhanced thermal, chemical, and electronic properties opens new avenues for innovation. As synthetic methodologies continue to advance, the strategic application of these remarkable reagents is set to accelerate progress across the scientific disciplines.

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The Benzylcarbamoyl Group in Boronic Acids: A Guide to Molecular Design, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Authored by: A Senior Application Scientist

Abstract

Boronic acids have emerged as a privileged scaffold in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with active site serine and threonine residues in enzymes.[1][2] The success of drugs like bortezomib has spurred extensive research into derivatives with improved potency, selectivity, and pharmacokinetic profiles.[3][4] A key strategy in this endeavor is the modification of the boronic acid core with carefully selected functional groups that dictate molecular recognition and binding affinity. This technical guide provides an in-depth analysis of the benzylcarbamoyl group as a critical pharmacophoric element in the design of boronic acid inhibitors. We will explore its multifaceted role in establishing precise interactions with enzyme targets, its impact on structure-activity relationships (SAR), and its application in the development of potent therapeutic agents, particularly proteasome inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile moiety in their own discovery programs.

Introduction: The Strategic Importance of Boronic Acid Functionalization

The utility of a boronic acid "warhead" is fundamentally dependent on the side chains that position it within a biological target.[5] While the boron atom provides the mechanism for covalent inhibition, the appended organic structure is responsible for guiding the molecule to the correct active site and establishing the non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) that determine binding affinity and specificity.[6] Unfunctionalized phenylboronic acid, for instance, is a weak and non-specific inhibitor.

The benzylcarbamoyl moiety, a substructure that can be viewed as a dipeptide mimetic, provides a sophisticated framework to achieve high-affinity binding. It combines two essential features for interacting with protease active sites: a carbamoyl (amide) group for hydrogen bonding and a benzyl group for engaging with hydrophobic pockets.[7] This combination allows for the rational design of inhibitors that mimic the natural peptide substrates of enzymes like the proteasome.

Deconstructing the Benzylcarbamoyl Moiety: A Trifecta of Function

The efficacy of the benzylcarbamoyl group stems from the distinct roles played by its three constituent parts when attached to a boronic acid, particularly an α-aminoboronic acid.

  • The Boronic Acid (The "Warhead"): This electrophilic boron center is the cornerstone of the inhibitory mechanism. It readily accepts a lone pair from a nucleophilic hydroxyl group, such as that on the N-terminal threonine residue in the proteasome's active site, to form a stable, tetrahedral boronate adduct.[2][3] This reversible covalent bond effectively blocks the enzyme's catalytic activity.

  • The Carbamoyl Linkage (The "Anchor"): The amide (-C(=O)NH-) functionality is a classic hydrogen bond donor and acceptor. In an enzyme's active site, it can form critical hydrogen bonds with the peptide backbone of the protein, mimicking the interactions of a natural substrate and locking the inhibitor into a productive binding orientation.[6][7]

  • The Benzyl Group (The "Specificity Element"): The large, nonpolar benzyl group is perfectly suited to occupy hydrophobic pockets within an enzyme's active site.[6] For instance, in the 20S proteasome, the β5 subunit exhibits chymotrypsin-like (CT-L) activity, meaning its S1 specificity pocket preferentially binds large hydrophobic residues like phenylalanine.[8][9] The benzyl group of the inhibitor effectively occupies this pocket, contributing substantially to both binding affinity and selectivity for this specific proteasome subunit.

cluster_Inhibitor Benzylcarbamoyl Boronic Acid Inhibitor cluster_Target Enzyme Active Site B Boronic Acid -B(OH)₂ Thr Catalytic Residue (e.g., Threonine) B->Thr Reversible Covalent Bond (Inhibition) C Carbamoyl Group -C(=O)NH- BB Backbone Amides C->BB Hydrogen Bonding (Orientation) Bz Benzyl Group -CH₂-Ph HP Hydrophobic Pocket (e.g., S1 Pocket) Bz->HP Hydrophobic Interaction (Affinity & Specificity)

Figure 1: Functional roles of the benzylcarbamoyl boronic acid components.

Mechanism of Action: A Case Study in Proteasome Inhibition

The ubiquitin-proteasome system is a primary pathway for protein degradation in eukaryotic cells, making it a prime target in oncology.[8][10] The 26S proteasome's catalytic core, the 20S particle, has three distinct proteolytic activities, with the chymotrypsin-like (CT-L) activity of the β5 subunit being the most critical for cancer cell survival and the primary target of approved inhibitors.[10][11]

A benzylcarbamoyl-containing boronic acid inhibitor, such as an analog of bortezomib, acts as a peptide mimetic to specifically target this site. The inhibition process can be visualized as a multi-step interaction:

  • Initial Recognition: The inhibitor enters the catalytic channel of the 20S proteasome.

  • Hydrophobic Binding: The inhibitor's benzyl group docks into the deep, hydrophobic S1 pocket of the β5 subunit. This is the primary determinant of specificity and a major contributor to the overall binding energy.

  • Orienting Interactions: Simultaneously, the carbamoyl group's N-H and C=O moieties form hydrogen bonds with the protein backbone in the active site, securing the inhibitor in a substrate-like conformation.

  • Covalent Adduct Formation: This precise positioning places the electrophilic boron atom in close proximity to the nucleophilic hydroxyl group of the N-terminal threonine (Thr1). The hydroxyl oxygen attacks the boron, forming a stable, tetrahedral boronate complex that incapacitates the enzyme.

This sequence prevents the degradation of pro-apoptotic factors, leading to a buildup of toxic proteins and ultimately triggering programmed cell death in cancer cells.[10][12]

cluster_workflow Mechanism of Proteasome Inhibition A 1. Inhibitor Enters Active Site B 2. Benzyl Group Binds Hydrophobic S1 Pocket A->B Specificity C 3. Carbamoyl Group Forms Hydrogen Bonds B->C Positioning D 4. Boron Atom Attacked by Catalytic Threonine C->D E 5. Tetrahedral Boronate Complex Forms D->E Covalent Bond F Proteasome Inactivated (Apoptosis Triggered) E->F

Figure 2: Stepwise mechanism of enzyme inhibition by a benzylcarbamoyl boronic acid.

Structure-Activity Relationship (SAR) and Drug Design Insights

The benzylcarbamoyl boronic acid scaffold offers numerous points for chemical modification to optimize drug properties. Understanding the SAR is crucial for rational drug design.[13][14]

Modification SiteChemical ChangePredicted Impact on ActivityRationale
Benzyl Ring Add electron-withdrawing groups (e.g., -F, -CF₃)Potentially increase binding affinity.Can enhance aryl-π interactions within the hydrophobic pocket. May alter metabolic stability.
Add electron-donating groups (e.g., -OCH₃)May increase or decrease affinity.Alters electronics and sterics; effect is target-dependent. Can impact PK properties.
Vary substitution pattern (ortho, meta, para)Fine-tune binding orientation.Changes the vector of the benzyl group relative to the scaffold, allowing for optimized fit in the binding pocket.
Carbamoyl Nitrogen N-methylationDecrease hydrogen bond donating ability.May decrease binding affinity if the N-H hydrogen bond is critical. Can improve cell permeability and metabolic stability.
Amine α-Carbon Change stereochemistry (R vs. S)Drastically alter activity.Biological targets are chiral; only one enantiomer will typically fit correctly in the active site.
Boronic Acid Esterification (e.g., pinacol, citrate)Create a prodrug.Masks the polar boronic acid to improve oral bioavailability and stability. The ester is hydrolyzed in vivo to release the active drug.[3][15]

Table 1: Predicted Structure-Activity Relationships for Benzylcarbamoyl Boronic Acid Analogs.

Experimental Protocols

Trustworthy and reproducible data are the foundation of drug discovery. The following are representative protocols for the synthesis and evaluation of benzylcarbamoyl boronic acid inhibitors.

Synthesis Protocol: Synthesis of a Representative Dipeptidyl Boronic Acid

This protocol describes a general route for coupling a protected aminoboronic acid with an N-benzylcarbamoyl amino acid.

Objective: To synthesize (R)-1-(N-(benzylcarbamoyl)phenylalaninamido)-2-phenylethylboronic acid pinacol ester.

Materials:

  • (R)-1-amino-2-phenylethylboronic acid pinacol ester hydrochloride

  • N-(benzylcarbamoyl)phenylalanine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄

Procedure:

  • Acid Activation: In a round-bottom flask under a nitrogen atmosphere, dissolve N-(benzylcarbamoyl)phenylalanine (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 20 minutes to activate the carboxylic acid.

  • Coupling Reaction: In a separate flask, dissolve (R)-1-amino-2-phenylethylboronic acid pinacol ester hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (1.1 eq) to neutralize the salt.

  • Add the aminoboronate solution to the activated acid solution.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired dipeptidyl boronic ester.

  • Deprotection (Optional): To obtain the free boronic acid, the pinacol ester can be deprotected using a transesterification reaction with isobutylboronic acid or by careful acid hydrolysis.[3]

Biochemical Assay: In Vitro Proteasome CT-L Inhibition Assay

Objective: To determine the IC₅₀ value of an inhibitor against the human 20S proteasome chymotrypsin-like (CT-L) activity.

Materials:

  • Purified human 20S proteasome

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂

  • Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)

  • Test inhibitor (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute into Assay Buffer to the desired final concentrations (ensure final DMSO concentration is <1%).

  • Reaction Setup: To each well of the 96-well plate, add:

    • Assay Buffer

    • Test inhibitor dilution (or DMSO for control)

    • Purified 20S proteasome (e.g., final concentration of 0.5 nM)

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate Suc-LLVY-AMC to all wells (e.g., final concentration of 10 µM) to start the reaction.

  • Measurement: Immediately begin kinetic monitoring of the fluorescence increase at 37°C for 60 minutes using the plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

    • Normalize the rates relative to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

cluster_workflow Experimental Workflow: From Synthesis to Activity A Synthesis of Benzylcarbamoyl Boronic Acid Ester B Purification (Chromatography) A->B C Characterization (NMR, MS) B->C D In Vitro Assay (Proteasome Inhibition) C->D Determine IC₅₀ E Cell-Based Assay (Cytotoxicity) C->E Determine GI₅₀ F SAR Analysis & Lead Optimization D->F E->F

Figure 3: A typical workflow for the development and evaluation of novel inhibitors.

Conclusion and Future Perspectives

The benzylcarbamoyl group is a powerful and versatile pharmacophore in the design of boronic acid-based enzyme inhibitors. By providing a robust scaffold for establishing specific hydrophobic and hydrogen-bonding interactions, it enables the transformation of a simple boronic acid into a highly potent and selective drug candidate. Its role as a dipeptide mimetic is particularly effective for targeting proteases, as exemplified by its implicit presence in the structure of successful proteasome inhibitors. Future work in this area will likely focus on creating novel benzylcarbamoyl analogues with fine-tuned properties for improved oral bioavailability, enhanced metabolic stability, and activity against emerging resistance mechanisms. As our understanding of protein-ligand interactions continues to grow, the rational design principles discussed herein will remain a cornerstone for the development of next-generation covalent therapeutics.

References

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  • Lin, Y.-C., et al. (2018). 2-O-N-Benzylcarbamoyl as a Protecting Group To Promote β-Selective Glycosylation and Its Applications in the Stereoselective Synthesis of Oligosaccharides. PubMed. [Link]
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(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid (Talabostat)

Abstract: this compound, clinically known as Talabostat (or PT-100), is a small molecule inhibitor of the dipeptidyl peptidase (DPP) family of serine proteases. Initially developed for its role in targeting the tumor microenvironment, its mechanism of action has been revealed to be multifaceted, encompassing both direct effects on tumor stroma and potent, indirect immunostimulatory activities. This guide provides a comprehensive technical overview of Talabostat's molecular interactions, its impact on cellular signaling pathways, and the key experimental methodologies used to elucidate its dual mechanism of action. It is intended for researchers, scientists, and drug development professionals engaged in oncology and immunology.

Introduction and Chemical Properties

This compound, or Talabostat, is a synthetic dipeptide analogue characterized by a terminal boronic acid moiety. This functional group is critical to its mechanism, enabling the formation of a reversible, yet stable, covalent bond with the catalytic serine residue found in the active site of its target enzymes.[1][2] This high-affinity interaction allows Talabostat to act as a potent, competitive inhibitor of post-proline cleaving peptidases.[1][3] While it has been investigated primarily for its anti-neoplastic properties, its activity profile has also suggested potential applications in attenuating fibrosis.[4][5]

Molecular Target Profile: A Non-Selective Dipeptidyl Peptidase Inhibitor

Talabostat is not a selective agent; it demonstrates potent inhibitory activity against several members of the dipeptidyl peptidase family. The primary targets are serine proteases that cleave N-terminal dipeptides from polypeptides, particularly those with a proline or alanine residue in the penultimate position.[6] This broad-spectrum inhibition is fundamental to its diverse biological effects.

The key molecular targets include:

  • Fibroblast Activation Protein (FAP): A cell surface protease highly expressed on reactive stromal fibroblasts within the microenvironment of over 90% of epithelial carcinomas, but with very low expression in healthy adult tissues.[7][8] FAP is implicated in tumor growth, invasion, and matrix remodeling.[1][8]

  • Dipeptidyl Peptidase IV (DPP-IV/CD26): A well-known transmembrane glycoprotein involved in T-cell activation and glucose metabolism.[1]

  • Dipeptidyl Peptidases 8 & 9 (DPP8/9): Intracellular, cytosolic enzymes that play a crucial role in the immunostimulatory effects of Talabostat.[7]

  • Quiescent Cell Proline Dipeptidase (QPP): Another member of the DPP family.[3]

The inhibitory potency of Talabostat against these key targets has been quantified, showcasing its high affinity, particularly for the core DPP enzymes.

Target EnzymeIC50 / Ki ValueSource
Dipeptidyl Peptidase IV (DPP-IV)IC50 < 4 nM; Ki = 0.18 nM[3]
Fibroblast Activation Protein (FAP)IC50 = 560 nM[3]
Dipeptidyl Peptidase 8 (DPP8)IC50 = 4 nM; Ki = 1.5 nM[3]
Dipeptidyl Peptidase 9 (DPP9)IC50 = 11 nM; Ki = 0.76 nM[3]
Quiescent Cell Proline Dipeptidase (QPP)IC50 = 310 nM[3]

The Dual Mechanism of Action

Talabostat's anti-tumor activity is not derived from direct cytotoxicity to cancer cells.[1][9] Instead, it operates through a unique dual mechanism: direct modulation of the tumor stroma via FAP inhibition and a powerful, indirect stimulation of the host immune system.[4]

Direct Stromal Targeting: FAP Inhibition

The rationale for targeting FAP is its selective overexpression on cancer-associated fibroblasts (CAFs), which are critical for creating a supportive tumor microenvironment.[8] By competitively inhibiting FAP's enzymatic activity, Talabostat can directly interfere with the pro-tumorigenic functions of the stroma.[7][10] This includes processes like extracellular matrix degradation and the release of growth factors. More recently, this mechanism has been shown to modulate fibrotic genes, inhibiting myofibroblast differentiation and migration, suggesting a therapeutic potential in fibrotic diseases like systemic sclerosis.[5]

Immunostimulation via DPP8/9 Inhibition and Inflammasome Activation

The most significant anti-tumor effects of Talabostat are mediated by its potent stimulation of both innate and adaptive immunity.[1][7] This cascade is initiated by the inhibition of the cytosolic enzymes DPP8 and DPP9, primarily within cells of the monocyte/macrophage lineage.[7]

The sequence of events is as follows:

  • DPP8/9 Inhibition: Talabostat enters monocytic cells and inhibits cytosolic DPP8 and DPP9.[7]

  • Inflammasome Assembly: Inhibition of DPP8/9 is thought to regulate cytosolic polypeptides involved in signaling the assembly of the NLRP1 inflammasome complex.

  • Caspase-1 Activation: This leads to the activation of pro-caspase-1 into its active form, caspase-1.[7]

  • IL-1β Maturation and Secretion: Active caspase-1 is a critical checkpoint that cleaves pro-interleukin-1β (pro-IL-1β) into its mature, highly pro-inflammatory form, which is then secreted.[7]

  • Pyroptosis: In addition to cytokine processing, sustained caspase-1 activation can induce pyroptosis, a lytic, pro-inflammatory form of programmed cell death in monocytes and macrophages.[10]

  • Cytokine Cascade and Immune Cell Recruitment: The release of IL-1β and other factors triggers a downstream cascade, leading to the transcriptional upregulation of numerous other cytokines and chemokines (e.g., G-CSF, CXCL1).[6][7][10] This altered cytokine milieu promotes the recruitment and activation of innate effector cells (neutrophils, macrophages) and enhances the priming and chemoattraction of adaptive immune cells (T-cells) to the tumor site.[1][9][11]

The following diagram illustrates this key signaling pathway.

Talabostat_Mechanism cluster_cell Monocyte / Macrophage cluster_downstream Downstream Immune Effects Talabostat Talabostat DPP8_9 DPP8 / DPP9 Talabostat->DPP8_9 Inhibits NLRP1 NLRP1 Inflammasome Assembly DPP8_9->NLRP1 Inhibition Leads To ProCasp1 Pro-Caspase-1 NLRP1->ProCasp1 Activates Casp1 Active Caspase-1 ProCasp1->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis Induces IL1b Secreted IL-1β Cytokine_Release Upregulation of Cytokines & Chemokines (G-CSF, CXCL1, etc.) IL1b->Cytokine_Release Stimulates Immune_Recruitment Recruitment & Activation of Innate & Adaptive Immune Cells Cytokine_Release->Immune_Recruitment Tumor_Attack Anti-Tumor Response Immune_Recruitment->Tumor_Attack

Signaling pathway of Talabostat-induced immunostimulation.

Experimental Methodologies for Mechanism of Action Studies

Elucidating the complex mechanism of Talabostat requires a combination of in vitro enzymatic assays, cell-based functional assays, and in vivo animal models.

In Vitro Enzyme Inhibition Assay

This assay is foundational to confirm the direct inhibitory effect of Talabostat on its target peptidases.

Objective: To determine the IC50 of Talabostat against a purified recombinant dipeptidyl peptidase (e.g., FAP, DPP-IV, DPP8, DPP9).

Protocol:

  • Enzyme Preparation: Recombinant human FAP is diluted to a working concentration (e.g., 2X final concentration) in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).

  • Compound Preparation: Prepare a serial dilution of Talabostat in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations. Include a DMSO-only control.

  • Incubation: In a 96-well microplate, add 50 µL of the 2X enzyme solution to wells. Add 50 µL of the serially diluted Talabostat or control solution. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Substrate Addition: Add 100 µL of a fluorogenic or chromogenic substrate (e.g., Ala-Pro-AFC for FAP/DPP-IV) to each well to initiate the reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader set to the appropriate excitation/emission wavelengths (for fluorogenic substrates) or absorbance (for chromogenic substrates). Read the kinetic progress of the reaction over 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration of Talabostat. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Caspase-1 Activation Assay

This cell-based assay is critical for validating the proposed mechanism of inflammasome activation in relevant cell types.

Objective: To measure the activation of caspase-1 in monocytic cells (e.g., THP-1 human monocytic cell line) following treatment with Talabostat.

Protocol:

  • Cell Culture: Culture THP-1 cells according to standard protocols. For some experiments, differentiation into a macrophage-like state may be required using Phorbol 12-myristate 13-acetate (PMA).[7]

  • Cell Plating: Seed the cells in a 96-well plate at an appropriate density (e.g., 1x10^5 cells/well) and allow them to adhere if differentiated.

  • Treatment: Treat the cells with various concentrations of Talabostat or a vehicle control for a specified time course (e.g., 2-4 hours).[7]

  • Lysis and Assay: Lyse the cells and perform a caspase-1 activity assay using a commercially available kit. These kits typically utilize a specific caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC).

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader. The fluorescence intensity is directly proportional to the caspase-1 activity.

  • Data Analysis: Normalize the results to a protein concentration measurement (e.g., BCA assay) and express the data as fold-change over the vehicle control.

The following diagram outlines a generalized workflow for investigating Talabostat's effects.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Enzyme_Assay Enzyme Inhibition Assay (Recombinant FAP, DPP8/9) Cell_Culture Cell Culture (e.g., THP-1 Monocytes, Cancer Cell Lines) Tumor_Model Syngeneic Mouse Tumor Model Cytotoxicity Direct Cytotoxicity Assay Cell_Culture->Cytotoxicity Caspase_Assay Caspase-1 Activation Assay Cell_Culture->Caspase_Assay Cytokine_Quant Cytokine Measurement (ELISA / qRT-PCR) Cell_Culture->Cytokine_Quant Treatment Oral Administration of Talabostat Tumor_Model->Treatment Tumor_Growth Monitor Tumor Growth & Survival Treatment->Tumor_Growth Immune_Analysis Analyze Tumor Microenvironment (Flow Cytometry, IHC) Treatment->Immune_Analysis

Sources

A Technical Guide to the Biological Activity of Substituted Phenylboronic Acids for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted phenylboronic acids (PBAs) have emerged from the realm of synthetic chemistry to become a cornerstone of modern medicinal chemistry and drug development. Their unique physicochemical properties, centered on the electron-deficient boron atom, enable a diverse range of biological activities. This guide provides an in-depth exploration of these activities, moving beyond a simple catalog of effects to explain the underlying chemical principles and structure-activity relationships that researchers can leverage. We will dissect the dual nature of PBAs: their function as potent, reversible covalent inhibitors of key enzymes, exemplified by the proteasome inhibitor Bortezomib, and their role as versatile recognition motifs for carbohydrates, which enables sophisticated applications in targeted drug delivery and biosensing. Furthermore, this guide delves into their growing potential as direct and indirect antimicrobial agents. By synthesizing field-proven insights with detailed experimental frameworks, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to harness the power of the phenylboronic acid scaffold for next-generation therapeutics and diagnostics.

The Unique Chemistry of the Phenylboronic Acid Moiety

The biological versatility of substituted phenylboronic acids is not accidental; it is a direct consequence of the fundamental properties of the boronic acid group, B(OH)₂. Understanding these principles is critical for the rational design of novel PBA-based agents.

1.1. Lewis Acidity and Reversible Covalent Interactions

Unlike carboxylic acids, which are Brønsted-Lowry acids that donate a proton, boronic acids primarily act as Lewis acids.[1][2] The boron atom possesses a vacant p-orbital, making it electrophilic and capable of accepting a pair of electrons from a nucleophile.[3] In an aqueous environment, this interaction typically occurs with a hydroxide ion, causing the boron center to transition from a neutral, trigonal planar (sp²) geometry to a negatively charged, tetrahedral (sp³) boronate state.[1][3] This reversible transition is the linchpin of their ability to form covalent, yet reversible, bonds with active site residues in enzymes, such as the catalytic serine in serine proteases.

1.2. Reversible Covalent Bonding with cis-Diols

A defining feature of phenylboronic acids is their ability to form stable, reversible covalent bonds with molecules containing cis-1,2 or cis-1,3 diol functionalities.[4][5][6] This reaction results in the formation of five- or six-membered cyclic boronate esters.[7] This interaction is highly pH-dependent; the binding affinity generally increases at pH values above the pKa of the boronic acid, where the tetrahedral boronate form is favored.[1][8] This pH sensitivity is a powerful tool, allowing for the design of "smart" systems that can bind or release cargo in response to the pH changes often found in specific biological microenvironments, such as tumors or endosomes.[9]

1.3. Structure-Activity Relationship (SAR) Fundamentals

The electronic properties of the phenyl ring directly modulate the reactivity of the boronic acid group. The placement of electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (-OCH₃, -CH₃) alters the Lewis acidity of the boron atom and, consequently, the pKa.[10][11]

  • Electron-Withdrawing Groups (EWGs): Increase Lewis acidity, lower the pKa, and can enhance binding affinity to diols at physiological pH. However, they may also increase the potential for off-target effects or toxicity.[10]

  • Electron-Donating Groups (EDGs): Decrease Lewis acidity and raise the pKa, which may be useful for fine-tuning interactions or improving selectivity.

This principle is fundamental to optimizing a PBA derivative for a specific biological target, whether it be an enzyme's active site or a carbohydrate on a cell surface.

Phenylboronic Acids as Enzyme Inhibitors

The ability of the boronic acid moiety to mimic the tetrahedral transition state of substrate hydrolysis makes it an exceptional warhead for inhibiting various classes of enzymes, most notably proteases and β-lactamases.

2.1. The Proteasome Inhibitor Paradigm: Bortezomib

The clinical success of Bortezomib (Velcade®) in treating multiple myeloma and mantle cell lymphoma validated boronic acids as a legitimate pharmacophore.[12][13][14]

Mechanism of Action: Bortezomib is a potent, selective, and reversible inhibitor of the 26S proteasome.[15] The proteasome is a multi-protein complex responsible for degrading ubiquitinated proteins, a critical process for cellular homeostasis, particularly in rapidly dividing cancer cells.[14] Bortezomib's dipeptidyl boronic acid structure allows it to bind with high affinity to the chymotrypsin-like catalytic site within the proteasome's β5 subunit.[13] The boron atom forms a reversible covalent bond with the hydroxyl group of the active site threonine residue, effectively blocking the enzyme's function.[12]

Downstream Cellular Effects: Inhibition of the proteasome leads to a cascade of anti-neoplastic effects:

  • Accumulation of Pro-Apoptotic Factors: The degradation of key cell cycle regulators (e.g., p27) and pro-apoptotic proteins is blocked.[13]

  • Inhibition of NF-κB Signaling: The proteasome normally degrades IκB, the inhibitor of the pro-survival transcription factor NF-κB. Bortezomib prevents IκB degradation, keeping NF-κB sequestered and inactive in the cytoplasm, which shuts down survival signals.[15]

  • Induction of ER Stress: The buildup of misfolded and poly-ubiquitinated proteins within the cell triggers the unfolded protein response (UPR) and terminal endoplasmic reticulum (ER) stress, leading to apoptosis.[15]

  • Cell Cycle Arrest: Bortezomib can induce G2-M phase cell cycle arrest, preventing further proliferation.[16]

Bortezomib_Pathway cluster_nuc Nucleus bortezomib Bortezomib proteasome 26S Proteasome (β5 subunit) bortezomib->proteasome Inhibits ikb IκB proteasome->ikb Degrades pro_apoptotic Pro-Apoptotic Factors (e.g., Bax) proteasome->pro_apoptotic Degrades ub_proteins Poly-ubiquitinated Proteins proteasome->ub_proteins Degrades nfkb NF-κB ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates survival Pro-Survival Gene Transcription nfkb->survival Activates apoptosis Apoptosis pro_apoptotic->apoptosis Induces er_stress ER Stress / UPR ub_proteins->er_stress Accumulation Leads to survival->apoptosis Inhibits er_stress->apoptosis Induces

Bortezomib's mechanism of inducing apoptosis.
2.2. Combating Antibiotic Resistance: β-Lactamase Inhibition

The rise of bacteria expressing β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics, is a global health crisis. Phenylboronic acids are being actively investigated as non-β-lactam inhibitors capable of restoring the efficacy of these antibiotics.[17]

Mechanism: PBA derivatives act as reversible, competitive inhibitors that mimic the tetrahedral high-energy intermediate formed during β-lactam hydrolysis.[18][19] The boronic acid's boron atom forms a covalent adduct with the catalytic serine residue in the active site of serine β-lactamases (Classes A and C), effectively sequestering the enzyme and preventing it from destroying the antibiotic.[17][18]

SAR Insights: The design of effective β-lactamase inhibitors is a prime example of SAR in action. The substitution pattern on the phenyl ring is critical for potency and selectivity.

  • Ortho-substitution: Derivatives with a carboxylated chain in the ortho position show improved affinity against Class A carbapenemases like KPC-2.[17]

  • Meta-substitution: In contrast, meta-substituted derivatives can exhibit higher affinity for Class C cephalosporinases like AmpC.[17] This is because the different orientations of the side chain allow for specific interactions with key amino acid residues in the respective binding pockets of the enzymes.[17]

CompoundSubstituent PositionTarget β-LactamaseInhibition Constant (Kᵢ) (μM)Reference
Phenylboronic acid-KPC-2 (Class A)>500[17]
Compound 2 ortho-acrylicKPC-2 (Class A)0.057[17]
Compound 3 meta-acrylicKPC-2 (Class A)10.5[17]
Phenylboronic acid-AmpC (Class C)4.85[17]
Compound 2 ortho-acrylicAmpC (Class C)10.5[17]
Compound 3 meta-acrylicAmpC (Class C)1.45[17]
Table 1: Impact of substituent position on inhibitory activity against different β-lactamase classes.
Leveraging Diol-Binding for Biological Targeting and Sensing

The specific and reversible interaction between PBAs and cis-diols is the foundation for their use in creating targeted therapies and highly sensitive biosensors.

3.1. Targeted Drug Delivery to Cancer Cells

The Rationale: A hallmark of many cancer cells is the aberrant glycosylation on their surface, leading to an overexpression of sialic acid residues.[3][20] Sialic acid contains the requisite cis-diol structure, making it a natural target for PBA-functionalized delivery systems. This approach offers a "magic bullet" strategy to selectively deliver therapeutic payloads to tumors while sparing healthy tissues.[3]

System Design: Researchers have developed various nanocarriers that incorporate PBA as a targeting ligand:

  • PBA-Functionalized Nanoparticles/Polymers: Polymeric nanoparticles, micelles, or dendrimers are decorated with PBA moieties on their surface.[1][2][3] These nanovectors can encapsulate cytotoxic drugs (e.g., camptothecin) or nucleic acids (e.g., siRNA).[21][22] Upon systemic administration, they circulate and preferentially bind to the sialic acid-rich surfaces of cancer cells, leading to enhanced cellular uptake and localized drug release.[5][22]

Drug_Delivery_Workflow cluster_assembly 1. Nanoparticle Assembly cluster_targeting 2. Systemic Circulation & Targeting cluster_action 3. Cellular Action drug Therapeutic Payload (e.g., Chemo, siRNA) functionalized_np PBA-Functionalized Nanoparticle drug->functionalized_np nanoparticle Nanocarrier (e.g., Polymer, Micelle) nanoparticle->functionalized_np pba Phenylboronic Acid (PBA) pba->functionalized_np healthy_cell Healthy Cell (Normal Glycocalyx) functionalized_np->healthy_cell Minimal Interaction binding Targeted Binding (Boronate Ester Formation) functionalized_np->binding Recognizes cancer_cell Cancer Cell (Sialic Acid Overexpression) binding->cancer_cell uptake Enhanced Cellular Uptake binding->uptake release Drug Release uptake->release

Workflow for PBA-mediated targeted drug delivery.
3.2. Biosensors for Diagnostics and Monitoring

The PBA-diol interaction can be transduced into a measurable signal, forming the basis of advanced biosensors for clinically relevant analytes.[4]

Principle of Detection: PBA-based sensors are designed so that the binding of a diol-containing target (like glucose) triggers a change in an optical or electrochemical signal.

  • Electrochemical Sensors: A PBA derivative is immobilized on an electrode surface. When glucose binds, it alters the local electronic environment, causing a detectable shift in current or potential.[4][23] Ferrocene-modified PBAs are often used as redox reporters.[4]

  • Optical/Fluorescent Sensors: A fluorophore is placed in proximity to the PBA group. In the unbound state, the nitrogen atom's lone pair in an adjacent amine can quench the fluorescence. Upon binding to glucose, a B-N bond forms, which disrupts this quenching and "turns on" the fluorescence.[24]

  • Hydrogel-Based Sensors: PBA is incorporated into a hydrogel matrix. Glucose binding increases the negative charge within the gel (due to boronate anion formation), causing Donnan osmotic swelling. This volumetric change can be detected as a change in diffraction or light scattering.[8]

Antimicrobial Applications

Beyond serving as adjuvants to existing antibiotics, certain substituted phenylboronic acids possess intrinsic antimicrobial properties.

4.1. Direct Antibacterial and Antibiofilm Activity

Recent studies have shown that halogenated phenylboronic acids exhibit direct antibacterial and antibiofilm activity, particularly against pathogenic Vibrio species.[25][26] For example, compounds like 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) and 2-fluoro-5-iodophenylboronic acid (FIPBA) have demonstrated the ability to inhibit planktonic cell growth and prevent biofilm formation in a dose-dependent manner.[25] Their mechanism may involve the disruption of key virulence factors, including motility and cell surface hydrophobicity.[26]

CompoundOrganismMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
DIMPBAVibrio parahaemolyticus100[25]
FIPBAVibrio parahaemolyticus100[25]
DIMPBAVibrio harveyi100[25]
FIPBAVibrio harveyi100[25]
Table 2: MIC values of halogenated PBAs against pathogenic Vibrio species.
4.2. Enhancing Potency of Existing Agents

The carbohydrate-binding property of PBAs can be used to target bacteria. The bacterial cell wall is rich in diol-containing structures like lipopolysaccharides (in Gram-negative bacteria) and teichoic acids (in Gram-positive bacteria). By functionalizing silver nanoparticles (AgNPs) with PBA, researchers have dramatically increased their antibacterial potency.[27] The PBA moieties act as anchors, promoting the accumulation of the AgNPs on the bacterial surface and leading to enhanced membrane disruption and cell death, while showing high selectivity for bacteria over mammalian cells.[27]

Experimental Methodologies and Protocols

To translate the concepts in this guide into practice, robust and validated experimental protocols are essential. The following are representative methodologies for evaluating the biological activities of novel PBA derivatives.

5.1. Protocol: In Vitro β-Lactamase Inhibition Assay
  • Objective: To determine the inhibitory potency (IC₅₀ and Kᵢ) of a substituted phenylboronic acid against a purified serine β-lactamase.

  • Principle: The assay measures the rate of hydrolysis of a chromogenic substrate (e.g., nitrocefin) by the β-lactamase enzyme in the presence and absence of the PBA inhibitor. The rate of hydrolysis is monitored spectrophotometrically.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of the purified β-lactamase enzyme (e.g., KPC-2, AmpC) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

      • Prepare a stock solution of the chromogenic substrate nitrocefin (typically 1 mM in DMSO).

      • Prepare serial dilutions of the test PBA inhibitor in DMSO, followed by a final dilution in the assay buffer.

    • Assay Setup (96-well plate format):

      • To each well, add 80 µL of assay buffer.

      • Add 10 µL of the PBA inhibitor dilution (or buffer for control wells).

      • Add 5 µL of the β-lactamase enzyme solution.

      • Incubate the plate at room temperature for 10-15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiation and Measurement:

      • Initiate the reaction by adding 5 µL of the nitrocefin substrate solution to each well. The final concentration of nitrocefin should be near its Kₘ value for the specific enzyme.

      • Immediately place the plate in a microplate reader and measure the change in absorbance at 486 nm over time (e.g., every 30 seconds for 10 minutes).

    • Data Analysis:

      • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

      • Plot the percent inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

      • Fit the data to a dose-response curve to determine the IC₅₀ value.

      • The Kᵢ value can then be calculated using the Cheng-Prusoff equation for competitive inhibition, provided the substrate concentration and enzyme Kₘ are known.[17]

5.2. Protocol: Evaluating Cellular Uptake of PBA-Functionalized Nanoparticles
  • Objective: To quantify the enhanced uptake of PBA-functionalized nanoparticles into cancer cells overexpressing sialic acid compared to non-targeted nanoparticles.

  • Principle: Nanoparticles are labeled with a fluorescent dye. Cancer cells are incubated with the labeled nanoparticles, and the amount of fluorescence per cell is quantified using flow cytometry.

  • Step-by-Step Methodology:

    • Preparation:

      • Synthesize and characterize both PBA-functionalized nanoparticles and control (non-functionalized) nanoparticles, ensuring they are labeled with a fluorescent dye (e.g., FITC, Cy5).

      • Culture target cancer cells (e.g., HeLa, known for high sialic acid expression) and a control cell line with lower expression to 70-80% confluency.

    • Incubation:

      • Seed the cells in a 12-well plate and allow them to adhere overnight.

      • Treat the cells with different concentrations of fluorescently labeled PBA-nanoparticles and control nanoparticles for a set time (e.g., 4 hours) at 37°C. Include an untreated cell sample as a negative control.

    • Cell Harvesting and Staining:

      • Wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

      • Trypsinize the cells to detach them from the plate, then neutralize the trypsin with complete media.

      • Centrifuge the cells and resuspend the pellet in flow cytometry buffer (e.g., PBS with 1% BSA).

    • Flow Cytometry Analysis:

      • Analyze the cell suspensions on a flow cytometer, exciting the fluorophore with the appropriate laser and collecting emission in the corresponding channel.

      • Gate on the live cell population using forward and side scatter.

      • Measure the mean fluorescence intensity (MFI) of the gated population for each treatment condition.

    • Data Interpretation:

      • A significantly higher MFI in cells treated with PBA-nanoparticles compared to those treated with control nanoparticles indicates enhanced, targeted uptake.[21] This difference should be more pronounced in the high sialic acid-expressing cell line.

Synthesis and Safety Considerations
6.1. Common Synthetic Routes

The synthesis of substituted phenylboronic acids is well-established in organic chemistry. Common methods include:

  • From Aryl Halides: Reaction of an aryl magnesium halide (Grignard reagent) or an aryllithium species with a trialkyl borate (e.g., trimethyl borate), followed by aqueous workup.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling reactions are extensively used to build more complex PBA-containing molecules from simpler boronic acid precursors.[28][29]

6.2. Toxicological Profile and Handling

While many boronic acids are used in therapeutics, they are not without potential hazards and must be handled with appropriate care.

  • Toxicity: Phenylboronic acid itself is classified as harmful if swallowed, with an oral LD50 in rats of 740 mg/kg.[30][31] Long-term or high-level exposure may cause irritation to the skin, eyes, and respiratory tract.[32]

  • Mutagenicity: A study of various boronic acids and their derivatives in the Ames assay revealed a trend toward increased mutagenicity among electron-deficient aryl boronic acids.[10] This suggests that derivatives should be screened for genotoxicity early in the development process.

  • Safe Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be used when handling PBA compounds. Work should be conducted in a well-ventilated area or a chemical fume hood.[31]

Conclusion

The substituted phenylboronic acid is a remarkably versatile scaffold that has proven its value from fundamental research to clinical application. Its unique ability to engage in reversible covalent chemistry with both enzyme active sites and biological carbohydrates provides a rich platform for innovation. As enzyme inhibitors, PBAs offer a path to combat cancer and antibiotic resistance. As targeting moieties, they enable precision drug delivery and the development of sensitive diagnostic tools. The continued exploration of structure-activity relationships, coupled with novel synthetic strategies, will undoubtedly expand the biological applications of this powerful chemical entity, paving the way for new solutions to pressing challenges in medicine.

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An In-depth Technical Guide to (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid, a sophisticated chemical building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical properties, and core applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively utilize this valuable reagent.

Introduction: The Strategic Value of a Multifunctional Reagent

Boronic acids and their derivatives have become indispensable tools in organic synthesis and medicinal chemistry.[1][2] Their stability, functional group tolerance, and predictable reactivity in reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling make them foundational components for constructing complex molecular architectures.[2][3]

This compound is a prime example of a strategically designed building block. Its structure incorporates three key functional motifs:

  • The Boronic Acid Moiety (-B(OH)₂): This is the reactive center, enabling the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its ability to form reversible covalent bonds also makes it a pharmacophore of interest for enzyme inhibition.[4]

  • The Fluoro Substituent (-F): The fluorine atom, positioned ortho to the boronic acid, exerts a strong electron-withdrawing effect. This modulates the electronic properties of the phenyl ring, which can influence reaction kinetics in Suzuki couplings.[5] In a medicinal chemistry context, fluorine can enhance metabolic stability, improve binding affinity, and alter pKa.

  • The Benzylcarbamoyl Group (-C(=O)NHCH₂Ph): This amide linkage provides both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating crucial intermolecular interactions for molecular recognition at a biological target. The benzyl group adds a lipophilic aromatic moiety, which can be critical for occupying hydrophobic pockets in enzymes or receptors.

This combination of features makes the title compound a highly valuable reagent for systematically building and diversifying libraries of potential therapeutic agents and advanced materials.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is paramount for its successful application and storage.

PropertyValueSource
CAS Number 874289-19-7[6][7]
Molecular Formula C₁₄H₁₃BFNO₃[6]
Molecular Weight 273.07 g/mol [6]
Appearance White to yellow solid (typical)[8]
Hazard Information Irritant. Causes skin, eye, and respiratory irritation.[6][9][10]
Storage Conditions Store at temperatures ≤8°C under a dry, inert atmosphere.[6]

Causality Behind Storage and Handling Protocols:

  • Trustworthiness in Storage: Boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[11] This process is often reversible upon exposure to water but can complicate stoichiometry in reactions. Storing the compound in a cool, dry environment, preferably under an inert gas like nitrogen or argon, minimizes boroxine formation and prevents potential oxidative degradation.[6][12]

  • Expertise in Handling: As with most boronic acids, this compound is an irritant.[6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. For weighing and transferring, the use of a fume hood is recommended to avoid inhalation of fine particulates.

Synthesis and Purification: A Practical Workflow

While commercially available, understanding the synthesis of this compound provides insight into its structure and potential impurities. A common and logical approach involves a two-step sequence starting from a readily available halo-benzoic acid.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Borylation A 4-Bromo-2-fluorobenzoic Acid C 4-Bromo-N-benzyl-2-fluorobenzamide A->C Amidation (e.g., EDC, HOBt) B Benzylamine B->C E This compound C->E 1. n-BuLi, THF, -78°C 2. Quench with Borate 3. Acidic Hydrolysis D Trialkyl Borate (e.g., B(OiPr)₃) D->E

Caption: Proposed synthetic workflow for the target boronic acid.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for arylboronic acid synthesis.[13][14]

Step 1: Synthesis of 4-Bromo-N-benzyl-2-fluorobenzamide

  • To a stirred solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture for 20 minutes at 0°C.

  • Add benzylamine (1.1 eq) dropwise, then allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate/hexanes.

Step 2: Synthesis of this compound

  • Dissolve 4-bromo-N-benzyl-2-fluorobenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi) (2.2 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70°C. The reaction mixture will typically develop a deep color.

  • Stir the mixture at -78°C for 1 hour to ensure complete lithium-halogen exchange.

  • Add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature below -70°C.

  • After the addition is complete, allow the reaction to stir at -78°C for another hour before slowly warming to room temperature and stirring overnight.

  • Quench the reaction by the slow addition of 1 M HCl. Stir vigorously for 1-2 hours to hydrolyze the boronate ester.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude solid by recrystallization or flash column chromatography on silica gel to yield the final product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a robust method for forming C(sp²)-C(sp²) bonds.[3][15]

G Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Pd(0)L_n->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)(L_n)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OH)₂) Base Ar-Pd(II)-Ar'->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This self-validating protocol describes a representative coupling with an aryl bromide. The success of the reaction—validated by product formation—confirms the reactivity of the boronic acid and the efficacy of the catalytic system.

Objective: To couple this compound with 1-bromo-4-methoxybenzene.

Reagents & Materials:

  • This compound (1.2 eq)

  • 1-Bromo-4-methoxybenzene (1.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Cesium Carbonate (Cs₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

  • To the reaction vessel, add 1-bromo-4-methoxybenzene, this compound, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the vessel and place it in a preheated oil bath at 80-100°C.

  • Stir the reaction for 4-12 hours. Monitor progress by TLC or LC-MS by taking small aliquots.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Role in Drug Discovery and Medicinal Chemistry

The incorporation of boronic acids into drug discovery has surged since the approval of drugs like Bortezomib (Velcade®).[2][16] These compounds can serve not only as synthetic intermediates but also as key pharmacophores that act as transition-state analogs for serine proteases.[4][17]

This compound is a building block designed for the synthesis of targeted therapeutic agents. The Suzuki coupling allows this pre-functionalized "warhead" or "recognition element" to be attached to various molecular scaffolds.

G A Building Block (4-(Benzylcarbamoyl)-3- fluorophenyl)boronic acid C Suzuki-Miyaura Cross-Coupling A->C B Molecular Scaffold (e.g., Heterocycle-Br) B->C D Complex Bioactive Molecule C->D C-C Bond Formation E Biological Target (e.g., Enzyme Active Site) D->E Molecular Recognition (H-Bonding, Hydrophobic Int.)

Caption: Logical workflow from building block to biological application.

Expertise in Application:

  • Kinase Inhibitors: Many kinase inhibitors feature a "hinge-binding" motif, often a substituted heterocycle, linked to a larger aromatic system. This boronic acid can be used to install the substituted phenyl ring, where the benzylcarbamoyl group can extend into solvent-exposed regions or form additional interactions to enhance potency and selectivity.

  • Protease Inhibitors: The amide functionality is a classic feature of peptide mimics. This building block can be incorporated into non-peptidic scaffolds to target proteases, with the amide mimicking a peptide bond and the fluorophenyl group providing a stable aromatic interaction.

  • Fragment-Based Drug Discovery (FBDD): This molecule itself can be considered a high-value fragment. Its confirmed binding to a target protein via screening could be followed by synthetic elaboration from the boronic acid position to rapidly generate more potent leads.

Conclusion

This compound is far more than a simple reagent; it is a meticulously designed building block that offers synthetic chemists a reliable and versatile tool. Its pre-installed functionality—a reactive boronic acid handle, a modulating fluorine atom, and a biologically relevant amide group—enables the efficient construction of complex molecules. By understanding its properties, synthesis, and reactivity, particularly in the robust Suzuki-Miyaura coupling, researchers in drug discovery and materials science can significantly accelerate their development timelines and expand the accessible chemical space for innovation.

References

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  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
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A Technical Guide to Identifying Potential Targets of (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid belongs to a class of compounds gaining significant attention in medicinal chemistry and chemical biology. The central feature of this molecule, the boronic acid moiety, is a versatile pharmacophore capable of unique interactions with biological macromolecules. Its ability to form reversible covalent bonds with protein nucleophiles and its affinity for diol-containing structures suggest multiple avenues for biological activity. This guide provides researchers, scientists, and drug development professionals with an in-depth framework for identifying the molecular targets of this compound. We will explore the primary mechanistic hypotheses, detail robust experimental strategies for target deconvolution—including affinity-based proteomics and activity-based protein profiling (ABPP)—and present a logical workflow for hit validation. The protocols and rationale described herein are designed to provide a comprehensive and actionable strategy for elucidating the mechanism of action of this and structurally related molecules.

Introduction to this compound: A Molecule of Interest

Chemical Structure and Properties

This compound is an aromatic boronic acid derivative. Its structure is characterized by three key regions:

  • The Phenylboronic Acid Core: The boron atom is electrophilic and can interact with nucleophilic residues in proteins. It is known to form stable, yet reversible, tetrahedral adducts.

  • The Fluoro Substituent: The fluorine atom modifies the electronic properties of the phenyl ring and the acidity of the boronic acid, potentially influencing binding affinity and specificity.

  • The Benzylcarbamoyl Side Chain: This bulky, hydrophobic group provides a scaffold for additional non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical for directing the molecule to specific binding pockets.

The Boronic Acid Moiety: A Versatile Pharmacophore

The utility of boronic acids in drug discovery stems from their unique chemical reactivity. Unlike many electrophiles that form irreversible bonds, the boronic acid group typically forms a reversible covalent bond with biological nucleophiles, most notably the hydroxyl groups of serine and threonine residues within enzyme active sites.[1][2] This allows boronic acids to act as potent transition-state analog inhibitors of enzymes like serine proteases and the proteasome.[3][4][5] Furthermore, phenylboronic acids are known to form reversible ester complexes with polyols, such as sugars.[6] This interaction is the basis for their use in glucose sensing and suggests they can target glycoproteins, which are often dysregulated on the surface of cancer cells.[7][8]

Principal Mechanistic Hypotheses and Potential Target Classes

Based on the established chemistry of boronic acids, we can formulate two primary hypotheses regarding the potential targets of this compound.

Hypothesis 1: Covalent Enzyme Inhibition

The electrophilic boron atom is primed to interact with nucleophilic residues in enzyme active sites, mimicking the tetrahedral transition state of substrate hydrolysis.[4][9]

  • Serine Proteases and Hydrolases: This is a major and well-documented class of targets for boronic acids.[10][11][12] The boronic acid can be attacked by the active site serine, forming a stable boronate adduct that inhibits enzyme activity. The benzylcarbamoyl side chain would play a crucial role in determining specificity for a particular protease by interacting with its substrate-binding pockets (e.g., S1, S2 pockets). Examples of such targets include chymotrypsin, prostate-specific antigen (PSA), and a host of other proteases involved in coagulation, inflammation, and cancer.[1][11]

  • The 26S Proteasome: The proteasome inhibitor drug Bortezomib, a peptide boronic acid, validates this target class.[8][13] Inhibition occurs through the formation of a stable complex with the N-terminal threonine residue of the proteasome's catalytically active β-subunits.[13]

  • Other Enzyme Classes: Boronic acids have also been shown to inhibit other enzyme families, including histone deacetylases (HDACs) and metallo-β-lactamases, expanding the potential target landscape.[3][10][14][15]

Caption: Covalent inhibition of a serine protease by a boronic acid.

Hypothesis 2: Lectin-like Activity via Diol Binding

The ability of the boronic acid group to reversibly bind with cis-diols provides a non-enzymatic targeting mechanism.

  • Cell Surface Glycoproteins: Cancer cells often exhibit altered glycosylation patterns, with an overexpression of sialic acid residues on their surface glycoproteins.[7][8] Phenylboronic acid derivatives can selectively bind to these sialylated glycans, acting as synthetic lectins to target cancer cells.[6][7] This interaction could mediate cell signaling, adhesion, or serve as a basis for targeted drug delivery.

A Multi-Pronged Strategy for Target Deconvolution

To identify the specific cellular targets, a parallel and complementary approach is recommended, utilizing both affinity-based and activity-based methods. This strategy enhances the probability of success by capturing targets based on different interaction modalities.[16][17]

Caption: A multi-pronged workflow for small molecule target identification.

Method 1: Affinity Chromatography-Mass Spectrometry (AC-MS)

This classic biochemical approach aims to "fish" for binding partners from a complex protein mixture using an immobilized version of the small molecule.[18][19][20]

Principle & Rationale: The compound of interest is chemically modified with a linker and attached to a solid support (e.g., agarose beads).[21] This "bait" is incubated with cell lysate, allowing its protein targets to bind. After washing away non-specific proteins, the bound targets are eluted and identified by mass spectrometry. This method is powerful for identifying direct binding partners regardless of their function.[19]

Experimental Protocol:

  • Probe Synthesis:

    • Causality: A key challenge is designing a probe without disrupting the compound's native binding. The benzylcarbamoyl side chain is a logical point for linker attachment, as it projects away from the phenylboronic acid core, which is likely critical for target interaction. A flexible polyethylene glycol (PEG) linker is often used to minimize steric hindrance.

    • Procedure: Synthesize an analog of the compound with a terminal alkyne or amine group on the benzyl ring. This functional handle will be used for immobilization.

  • Immobilization:

    • Procedure: Covalently attach the synthesized probe to NHS-activated or epoxy-activated agarose beads according to the manufacturer's protocol. Prepare control beads, either underivatized or coupled to a structurally similar but biologically inactive molecule, to identify non-specific binders.

  • Protein Extraction:

    • Procedure: Lyse cultured cells (e.g., a cancer cell line responsive to the compound) in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors. Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Pulldown:

    • Procedure: Incubate the clarified cell lysate (~1-2 mg total protein) with the compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Causality: This step is critical for removing weakly or non-specifically bound proteins.

    • Procedure: Wash the beads extensively (e.g., 5-7 times) with lysis buffer. A final wash with a buffer lacking detergent can help reduce background.

  • Elution & Sample Preparation:

    • Procedure: Elute bound proteins by boiling the beads in SDS-PAGE loading buffer. Separate the proteins by 1D SDS-PAGE.

    • Procedure: Excise the entire protein lane, perform in-gel trypsin digestion, and extract the resulting peptides.

  • LC-MS/MS Analysis:

    • Procedure: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Identify proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.

  • Data Analysis:

    • Causality: True targets should be significantly enriched on the compound-coupled beads compared to the control beads.

    • Procedure: Use label-free quantification (LFQ) or spectral counting to identify proteins that meet specific enrichment and statistical significance thresholds (e.g., >3-fold enrichment, p-value < 0.05).

Method 2: Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a functional proteomic technology that uses active site-directed covalent probes to measure the activity of entire enzyme families directly in native biological systems.[22][23] It is exceptionally well-suited for identifying targets of covalent or reactive compounds.[24]

Principle & Rationale: A broad-spectrum activity-based probe (ABP) that targets a large family of enzymes (e.g., serine hydrolases) is used.[23] In a competitive experiment, cell lysate is pre-incubated with the test compound. If the compound binds to and inhibits a specific enzyme, it will block that enzyme's active site, preventing subsequent labeling by the ABP. The targets are thus identified as proteins whose ABP labeling is reduced in a concentration-dependent manner.[25]

Experimental Protocol:

  • Probe Selection:

    • Causality: Based on the hypothesis that the compound targets serine hydrolases, a fluorophosphonate (FP)-based probe appended with a reporter tag (e.g., biotin or a clickable alkyne) is an excellent choice. FP probes react covalently with the active site serine of a wide range of serine hydrolases.

  • Lysate Preparation:

    • Procedure: Prepare fresh, undiluted cell lysate in a buffer without nucleophiles that could react with the probe (e.g., PBS or Tris buffer).

  • Competitive Inhibition:

    • Procedure: Aliquot the proteome and treat with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (DMSO) for 30-60 minutes at room temperature.

  • Probe Labeling:

    • Procedure: Add the FP-alkyne probe to each reaction to a final concentration of ~1 µM. Incubate for another 30 minutes.

  • Reporter Tag Conjugation (Click Chemistry):

    • Causality: If using a clickable probe (e.g., alkyne), a fluorescent reporter (e.g., Rhodamine-Azide) can be attached via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[26] This allows for easy visualization by in-gel fluorescence.

    • Procedure: Initiate the click reaction by adding CuSO₄, a ligand (e.g., TBTA), a reducing agent (e.g., sodium ascorbate), and the azide-fluorophore. Incubate for 1 hour.

  • Readout and Analysis:

    • Gel-Based Readout: Separate the labeled proteins by SDS-PAGE and visualize the labeled enzymes using a fluorescence gel scanner. Targets will appear as bands that disappear or fade with increasing compound concentration. Bands of interest can be excised and identified by mass spectrometry.

    • MS-Based Readout: For a more comprehensive profile, use a biotinylated probe. After labeling, enrich the probe-labeled proteins on streptavidin beads, perform on-bead trypsin digestion, and analyze the resulting peptides by LC-MS/MS. Use quantitative proteomics to identify and quantify the proteins whose signal decreases upon compound treatment.

Data Presentation and Interpretation

Quantitative data from target discovery experiments should be summarized in clear tables to facilitate hit prioritization.

Table 1: Example Data Summary for AC-MS Experiment

Rank Protein ID Gene Name Fold Enrichment (Compound/Control) p-value Function
1 P07737 PRSS1 25.4 1.2e-5 Serine Protease (Trypsin-1)
2 P00761 CTSG 18.9 4.5e-5 Serine Protease (Cathepsin G)
3 Q9UBU3 FAP 12.1 9.8e-4 Serine Protease

| ... | ... | ... | ... | ... | ... |

Table 2: Example Data Summary for Competitive ABPP Experiment

Protein ID Gene Name IC₅₀ (µM) Enzyme Class
P07737 PRSS1 0.85 Serine Protease
P00761 CTSG 1.2 Serine Protease
P29474 CES1 > 50 Carboxylesterase

| ... | ... | ... | ... |

Target Validation: From 'Hits' to Confirmed Targets

Once high-confidence candidate targets are identified, they must be validated to confirm a direct and functionally relevant interaction.[27]

  • Biochemical Validation: Express and purify the candidate protein(s). Confirm direct binding and determine the binding affinity (Kᵢ or Kd) and kinetics using methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Perform enzyme inhibition assays with the purified protein to confirm functional modulation.

  • Cellular Target Engagement: Use the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the target protein in intact cells.[21] Target engagement is demonstrated by an increase in the thermal stability of the target protein in the presence of the compound.

  • Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the gene encoding the target protein. If the cellular phenotype induced by the compound is lost or diminished in these cells, it provides strong evidence that the protein is a functionally relevant target.

Conclusion

Determining the molecular targets of this compound requires a systematic and multi-faceted approach. By leveraging the known reactivity of the boronic acid pharmacophore, we can hypothesize that its targets are likely to be enzymes such as serine proteases or cell-surface glycoproteins. The experimental strategies outlined in this guide, combining the strengths of affinity chromatography for direct binder identification and competitive ABPP for functional target profiling, provide a robust pathway for discovering these targets. Rigorous follow-up with biochemical and cellular validation techniques is essential to confirm these initial findings and fully elucidate the compound's mechanism of action, paving the way for its potential development as a chemical probe or therapeutic agent.

References

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  • Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of Serine Proteases by Arylboronic Acids.
  • Visscher, M., et al. (2023). Ligand Discovery by Activity-Based Protein Profiling. ACS Chemical Biology. [Link]
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  • Chen, J., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. International Journal of Molecular Sciences, 22(23), 12958. [Link]
  • Broad Institute.
  • Williams, S. A., et al. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 52(10), 3090-3098. [Link]
  • Withers-Martinez, C., et al. (2014). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 111(14), 5241-5246. [Link]
  • Terstiege, I., et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery. Science, 335(6064), 45-50. [Link]
  • Yao, S. Q., et al. (2015). Affinity-based target identification for bioactive small molecules. MedChemComm, 6(6), 989-1004. [Link]
  • Caselli, E., et al. (2012). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Journal of Medicinal Chemistry, 55(17), 7571-7582. [Link]
  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]
  • van der Wijk, T., et al. (2016). In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor.
  • Nomura Research Group. Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots. Nomura Research Group. [Link]
  • Zhang, Y., et al. (2023). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 13(5), 1635-1652. [Link]
  • Benns, H. J., et al. (2021). ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context. Frontiers in Chemistry, 9, 700595. [Link]
  • Silva, A. R. P., et al. (2020).
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Methodological & Application

Application Note: A Comprehensive Protocol for Suzuki-Miyaura Coupling Using (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Biaryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organohalide is particularly vital in drug discovery and development, where the biaryl motif serves as a privileged scaffold in a vast array of therapeutic agents.[3][4]

This application note provides a detailed protocol and technical guide for the use of (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid (CAS: 874289-19-7)[5], a structurally complex and synthetically valuable building block. The molecule's distinct features—an electron-withdrawing fluorine atom ortho to the boronic acid and a sterically demanding benzylcarbamoyl group—present unique challenges and considerations for achieving high-yield couplings. The fluorine atom can modulate the electronic properties and metabolic stability of the final product, a common strategy in medicinal chemistry.[6][7]

This guide will delve into the mechanistic rationale behind the procedural steps, offering researchers the knowledge to not only execute the reaction successfully but also to troubleshoot and adapt the protocol for various aryl and heteroaryl halide coupling partners. We will address the specific challenges posed by electron-deficient and sterically hindered substrates, ensuring a robust and reproducible methodology.[8][9][10]

Mechanistic Rationale: Tailoring the Catalytic Cycle

A successful Suzuki-Miyaura coupling hinges on the efficient progression of a palladium catalyst through a well-defined catalytic cycle.[11][12][13] Understanding this mechanism is critical for selecting the optimal conditions for a challenging substrate like this compound.

The Catalytic Cycle

The generally accepted mechanism involves three key steps:[12][13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. Electron-rich ligands on the palladium center facilitate this step, especially for less reactive aryl chlorides.[11]

  • Transmetalation: The organic moiety is transferred from the boron atom to the palladium center. This step is crucial and often rate-limiting. It requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OH)₃⁻).[11][14] The choice of base and solvent is therefore paramount to ensure efficient transmetalation without promoting unwanted side reactions.[15]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11][12]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar¹-Ar² (Product) trans_complex->product byproducts X⁻ + B(OH)₃ trans_complex->byproducts aryl_halide Ar¹-X (Aryl Halide) aryl_halide->oa_complex boronic_acid Ar²-B(OH)₂ + Base boronic_acid->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Considerations for this compound:
  • Electron-Deficient Nature: The ortho-fluoro substituent makes the boronic acid electron-deficient. This can increase its susceptibility to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially under harsh basic conditions.[16] Therefore, the choice of a suitable base and careful control of reaction temperature are critical.

  • Steric Hindrance: The bulky benzylcarbamoyl group can impede the approach of the boronic acid to the palladium center during transmetalation. This necessitates the use of catalyst systems specifically designed to overcome steric challenges.[8][9] Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are highly effective as they promote both oxidative addition and reductive elimination.[1][8][10][17]

  • Base Selection: A moderately strong base is required to form the active boronate species without causing ester hydrolysis or other side reactions. Carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are often excellent choices.[13][18] Cesium fluoride (CsF) in combination with silver(I) oxide (Ag₂O) has also been shown to be effective for challenging, electron-deficient boronic acids like pentafluorophenylboronic acid.[19]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97%Matrix ScientificStore at ≤8°C.[5]
Aryl Bromide (Ar-Br)≥98%Sigma-Aldrich-
XPhos Pd G3 Precatalyst-Sigma-AldrichAn air-stable precatalyst suitable for hindered substrates.
Potassium Phosphate (K₃PO₄)AnhydrousAcros OrganicsFinely powder before use to increase surface area.
1,4-DioxaneAnhydrousSigma-AldrichUse a freshly opened bottle or solvent from a purification system.
Deionized Water--Must be degassed before use.
Ethyl AcetateACS GradeFisher ScientificFor work-up.
Brine (Saturated NaCl solution)--For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)--For drying.
Reaction Vial (e.g., 8 mL)-VWRMust be oven-dried.
Magnetic Stir Bar--Oven-dried.
Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_workup Work-up & Purification reagents Weigh Solids: - Boronic Acid - Aryl Halide - Catalyst - Base atmosphere Assemble Vial, Evacuate & Backfill with Argon (3x) reagents->atmosphere solvents Add Degassed Solvents via Syringe atmosphere->solvents react Heat to 80-100 °C with Vigorous Stirring solvents->react monitor Monitor Progress (TLC, LC-MS) react->monitor cool Cool to RT, Quench with Water monitor->cool extract Extract with Ethyl Acetate (3x) cool->extract wash Wash with Brine, Dry over MgSO₄ extract->wash purify Filter, Concentrate, Purify via Column Chromatography wash->purify

Caption: General experimental workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure
  • Reagent Preparation: To an oven-dried 8 mL reaction vial containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), XPhos Pd G3 (0.02 equiv., 2 mol%), and finely powdered K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere Setup: Seal the vial with a septum cap. Evacuate the vial under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas the solvent mixture by bubbling argon through it for 20-30 minutes. Using a syringe, add the degassed solvent to the reaction vial to achieve a final concentration of ~0.1 M with respect to the aryl bromide.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots. Dilute the aliquot with ethyl acetate, pass it through a small plug of silica, and analyze by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting material.[20]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water and dilute with ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Optimization and Troubleshooting

The success of a Suzuki coupling with a challenging substrate can be sensitive to several variables. If the initial reaction provides a low yield, consider the following optimization strategies.

ParameterStandard ConditionAlternative/Optimization StrategyRationale & Considerations
Catalyst/Ligand XPhos Pd G3 (2 mol%)SPhos Pd G3, Pd₂(dba)₃ with a ligand like RuPhos, or an NHC-based catalyst (e.g., PEPPSI-IPr).[8][11]Different ligands offer varying steric and electronic properties. Buchwald ligands are excellent for hindered substrates.[17] NHCs can offer high stability and activity.[9][14]
Base K₃PO₄ (3 equiv.)Cs₂CO₃ (3 equiv.), K₂CO₃ (3 equiv.), or CsF/Ag₂O (3 equiv. / 1.5 equiv.).Cesium bases are more soluble and can accelerate the reaction. The CsF/Ag₂O system is particularly useful for electron-deficient boronic acids.[19]
Solvent Dioxane/H₂O (4:1)THF/H₂O, Toluene/EtOH/H₂O, or DMF.Solvent choice affects the solubility of all components and the rate of transmetalation. Anhydrous conditions with certain bases may require a small amount of water to be effective.[18][21]
Temperature 100 °C80 °C to 120 °C. Microwave irradiation can also be used.[8]Higher temperatures can increase reaction rates but may also promote side reactions like protodeboronation or catalyst degradation.

Common Issues and Solutions:

  • Low Yield / No Reaction: The primary suspects are inefficient oxidative addition or transmetalation. Consider a more electron-rich ligand (e.g., SPhos) to promote oxidative addition, or a more effective base (e.g., Cs₂CO₃) to facilitate transmetalation.[22] Ensure reagents and solvents are truly anhydrous and the system is rigorously deoxygenated, as oxygen can deactivate the Pd(0) catalyst.[11]

  • Protodeboronation: This occurs when the boronic acid reacts with residual water or base to be replaced by a hydrogen atom. Use milder bases (e.g., K₂CO₃), lower the reaction temperature, or minimize the reaction time. Using the boronic acid as the limiting reagent is sometimes suggested, but 1.1-1.2 equivalents is standard.

  • Homocoupling: The formation of Ar-Ar from the aryl halide or Ar²-Ar² from the boronic acid. This is often caused by the presence of oxygen or using a Pd(II) precatalyst that is not efficiently reduced to Pd(0).[11] Ensure thorough degassing and consider a precatalyst that rapidly generates the active Pd(0) species.

Safety Precautions

  • Reagents: Palladium catalysts are expensive and potentially toxic; handle with care in a fume hood. Boronic acids are irritants; avoid inhalation and skin contact.[5] Anhydrous solvents are flammable.

  • Procedures: Always perform the reaction under an inert atmosphere. Evacuating sealed glass vials carries an implosion risk; use appropriate glassware and a blast shield if necessary.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. (2012).
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
  • Hassan, J., et al. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 102(5), 1359-1470. [Link]
  • Vaddamanu, P. K. S., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2118-2127. [Link]
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
  • Ghosh, A., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 19(33), 7208-7215. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(15), 3970-3971. [Link]
  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
  • Friis, S. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 2054-2057. [Link]
  • Advion. SUZUKI REACTION MONITORING. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
  • Ndukwe, I. E. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 130(48), 16498-16500. [Link]
  • Nishikata, T., et al. (2018).
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]
  • ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction. [Link]
  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]
  • Boron Molecular. The Importance of Boronic Acids in Suzuki-Miyaura Coupling. [Link]
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
  • Yamamoto, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. [Link]
  • Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
  • ResearchGate. (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]
  • Silva, F., et al. (2017).
  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7761-7764. [Link]
  • ResearchGate. (2025). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. [Link]

Sources

Guide to the Characterization of (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids represent a privileged class of pharmacophores, renowned for their unique ability to form reversible covalent bonds with the active site residues of key enzymatic targets, most notably serine proteases.[1][2][3] This property has led to the successful development of therapeutic agents such as the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam.[4][5] This document provides a comprehensive guide for the initial characterization of a novel compound, (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid, as a potential enzyme inhibitor. We present a structured, field-tested approach, moving from fundamental mechanistic principles to detailed protocols for in vitro biochemical characterization and subsequent evaluation in cell-based models. The methodologies outlined herein are designed to be self-validating, providing researchers with a robust framework to determine the inhibitory potency (IC₅₀), mechanism of action (MoA), and cellular efficacy of this and other new boronic acid-containing molecules.

Part 1: Foundational Concepts and a Mechanistic Overview

Before initiating experimental work, it is crucial to understand the foundational chemistry that makes boronic acids effective enzyme inhibitors. Their mechanism is a cornerstone of their utility and dictates the design of relevant assays.

The Boronic Acid Pharmacophore: Mechanism of Action

The inhibitory activity of boronic acids against serine proteases is predicated on the electrophilic nature of the boron atom. Within the enzyme's active site, the catalytic serine residue (part of the typical Ser-His-Asp catalytic triad) performs a nucleophilic attack on the boron atom. This interaction forms a stable, yet reversible, tetrahedral boronate adduct.[6][7][8] This adduct mimics the high-energy tetrahedral transition state of peptide bond hydrolysis, effectively sequestering the enzyme in an inactive state and preventing substrate turnover.[7][9] The reversibility of this covalent bond is a key pharmacological feature, distinguishing it from irreversible inhibitors.[8]

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Tetrahedral Adduct (Inhibited State) Ser-OH Catalytic Serine (Ser-OH) His-N Histidine (His-N) Ser-OH->His-N H-Bond Inhibitor Boronic Acid R-B(OH)₂ Ser-OH->Inhibitor Nucleophilic Attack Adduct Reversible Covalent Complex (Tetrahedral Boronate) Inhibitor->Adduct Forms Adduct Adduct->Ser-OH Reversible

Figure 1: Mechanism of Serine Protease Inhibition by Boronic Acid.
Physicochemical Properties of the Test Compound

A thorough understanding of the test article's properties is essential for accurate and reproducible experimental results. Poor solubility, for instance, is a common source of artifacts in enzyme assays.

PropertyValueSource
IUPAC Name This compound-
CAS Number 874289-19-7[10]
Molecular Formula C₁₄H₁₃BFNO₃[10]
Molecular Weight 273.07 g/mol [10]
Solubility Soluble in DMSO, Methanol. Poorly soluble in aqueous buffers.Supplier Data
Storage Store at 2-8°C, keep cool and dry.[10]

Insight from the Field: The poor aqueous solubility is a critical consideration. High concentrations of DMSO can disrupt enzyme structure and activity. It is imperative to determine the maximum tolerable DMSO concentration in your assay (typically ≤1%) and ensure all dilutions, including controls, contain the same final percentage.

Part 2: In Vitro Potency Determination (IC₅₀)

The first experimental step is to determine if the compound inhibits the target enzyme and to quantify its potency. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for this purpose. This protocol uses a model serine protease, such as trypsin, and a chromogenic substrate for straightforward spectrophotometric analysis.

Protocol 2.1: Biochemical IC₅₀ Determination

Objective: To measure the concentration of this compound required to inhibit 50% of the target enzyme's activity.

Materials:

  • This compound (Test Compound)

  • Target Enzyme (e.g., TPCK-treated Trypsin)

  • Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

  • DMSO (Anhydrous)

  • 96-well clear, flat-bottom microplates

  • Spectrophotometric plate reader

Procedure:

  • Stock Solution Preparation:

    • Inhibitor Stock: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Causality: A high-concentration stock minimizes the volume of DMSO added to the final assay.

    • Enzyme Stock: Prepare a 1 mg/mL stock of Trypsin in 1 mM HCl. Dilute to the final working concentration (e.g., 1 µg/mL) in Assay Buffer immediately before use. Causality: Storing trypsin in acidic conditions prevents autolysis; dilution into assay buffer activates it for the experiment.

    • Substrate Stock: Prepare a 10 mM stock of the substrate in DMSO. Dilute to the final working concentration (e.g., 200 µM) in Assay Buffer.

  • Assay Plate Setup:

    • Serial Dilution: In a separate dilution plate, perform a serial dilution (e.g., 1:3) of the 10 mM inhibitor stock using 100% DMSO to create a range of concentrations (e.g., 10 mM to 1.5 nM).

    • Plate Mapping: Add 1 µL of each inhibitor dilution to triplicate wells of the 96-well assay plate.

    • Controls:

      • 100% Activity Control (No Inhibitor): Add 1 µL of 100% DMSO.

      • 0% Activity Control (No Enzyme): Add 1 µL of 100% DMSO and substitute Assay Buffer for the enzyme solution in the next step.

  • Reaction and Measurement:

    • Add 50 µL of the diluted enzyme solution to all wells except the "No Enzyme" controls. Add 50 µL of Assay Buffer to these controls.

    • Pre-incubate the plate for 15 minutes at room temperature. Causality: This allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for time-dependent or slow-binding inhibitors.

    • Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells. The final volume should be 101 µL.

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

    • Measure the absorbance at 405 nm every 60 seconds for 15-20 minutes (kinetic mode).

  • Data Analysis:

    • Calculate Reaction Velocity (V): For each well, determine the rate of product formation by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme))

    • Determine IC₅₀: Plot % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to calculate the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 10 mM Inhibitor Stock (in DMSO) C Perform Serial Dilution of Inhibitor in DMSO A->C B Prepare Enzyme & Substrate Working Solutions (in Assay Buffer) E Add Enzyme Solution (Pre-incubate 15 min) B->E F Add Substrate to Initiate Reaction B->F D Add Inhibitor/DMSO to 96-well Plate C->D D->E E->F G Measure Kinetic Readout (Absorbance at 405 nm) F->G H Calculate Reaction Velocity (Slope: mOD/min) G->H I Calculate % Inhibition for each concentration H->I J Plot Dose-Response Curve (% Inhibition vs. log[I]) I->J K Determine IC₅₀ via Non-Linear Regression J->K

Figure 2: Workflow for determining the biochemical IC₅₀ value.

Part 3: Elucidating the Mechanism of Inhibition (MoA)

The IC₅₀ value quantifies potency but does not describe how the inhibitor works. MoA studies are essential to understand if the inhibitor competes with the substrate for binding to the active site.[11]

Protocol 3.1: Enzyme Kinetics for MoA Determination

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive) by measuring enzyme kinetics at various substrate and inhibitor concentrations.

Procedure:

  • Experimental Design: This experiment is a matrix. You will vary the substrate concentration along the X-axis of the plate and the inhibitor concentration along the Y-axis.

    • Choose a range of fixed inhibitor concentrations based on the previously determined IC₅₀ (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

    • For each inhibitor concentration, perform a serial dilution of the substrate, typically spanning from 0.1x Kₘ to 10x Kₘ (the Michaelis constant for the substrate).

  • Assay Execution:

    • Set up the assay plate according to the matrix design.

    • Follow the same reaction and measurement steps as in Protocol 2.1.

  • Data Analysis and Interpretation:

    • Calculate the initial reaction velocity (V) for every combination of substrate and inhibitor concentration.

    • Generate a Lineweaver-Burk plot by plotting the reciprocal of velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.

    • The pattern of the lines on the plot reveals the mechanism of inhibition.

G Start Generate Lineweaver-Burk Plot (1/V vs. 1/[S]) Q1 Do the lines intersect on the Y-axis? Start->Q1 Q2 Do the lines intersect on the X-axis? Q1->Q2 No A1 Competitive Inhibition Q1->A1 Yes Q3 Are the lines parallel? Q2->Q3 No A2 Non-Competitive Inhibition Q2->A2 Yes A3 Uncompetitive Inhibition Q3->A3 Yes A4 Mixed Inhibition Q3->A4 No

Figure 3: Decision tree for interpreting Lineweaver-Burk plots.

Insight from the Field: Given that boronic acids form a covalent adduct in the active site where the substrate binds, a competitive or slow-binding competitive inhibition pattern is strongly expected.[12] A different result would be highly unusual and suggest a more complex mechanism, such as allosteric binding, which is less common for this inhibitor class.

Part 4: Assessing Cellular Efficacy

A potent biochemical inhibitor may not be effective in a cellular environment due to poor membrane permeability, rapid efflux, or metabolic instability. Cell-based assays are a crucial secondary screen to validate a compound's potential.[13][14]

Protocol 4.1: General Cell-Based Activity Assay

Objective: To determine if the test compound can engage its target within a living cell and elicit a measurable biological response.

Materials:

  • A relevant human cell line (e.g., a cancer cell line overexpressing a target serine protease).

  • Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep).

  • Assay reagent for measuring a downstream effect (e.g., a kit to measure apoptosis like Caspase-Glo® 3/7, or a reporter gene assay).

  • Opaque-walled 96-well plates suitable for luminescence or fluorescence.

Procedure:

  • Cell Seeding: Seed cells into the 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete culture medium. Remember to maintain a consistent final DMSO concentration across all wells.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells with DMSO only.

  • Incubation: Incubate the cells with the compound for a duration relevant to the biological process being measured (e.g., 24-72 hours for apoptosis or proliferation assays).

  • Endpoint Measurement:

    • Allow the plate and assay reagents to equilibrate to room temperature.

    • Add the assay reagent to each well according to the manufacturer's protocol (e.g., add 100 µL of Caspase-Glo® 3/7 reagent).

    • Incubate as required (e.g., 1 hour at room temperature, protected from light).

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability or 0% activity) and a "no cells" or "maximum effect" control.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data using non-linear regression to determine the half-maximal effective concentration (EC₅₀).

G A Seed Cells in 96-well Plate B Allow Adherence (Overnight Incubation) A->B C Treat Cells with Serial Dilutions of Compound B->C D Incubate for Biological Effect (e.g., 48 hours) C->D E Add Endpoint Assay Reagent (e.g., Caspase-Glo) D->E F Measure Signal (e.g., Luminescence) E->F G Plot Dose-Response Curve & Determine EC₅₀ F->G

Sources

The Art of Fluorinated Biaryl Synthesis: A Guide to Palladium-Catalyzed Cross-Coupling with Fluorinated Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluorine in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1][2][3][4] Consequently, the synthesis of fluorinated biaryl scaffolds is of paramount importance for researchers in pharmaceuticals, agrochemicals, and advanced materials.[5]

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[6][7] This reaction, which couples an organoboron compound with an organohalide, is renowned for its high functional group tolerance and generally mild reaction conditions.[6][8] However, when employing fluorinated arylboronic acids, particularly those with multiple fluorine substituents or fluorine atoms in the ortho position, chemists often face significant challenges that can hinder the efficiency and reproducibility of the coupling.[9][10]

This comprehensive guide provides an in-depth exploration of the nuances of palladium-catalyzed cross-coupling reactions with fluorinated arylboronic acids. We will delve into the mechanistic intricacies, dissect the common challenges, and present detailed, field-proven protocols to empower researchers to confidently and successfully synthesize these valuable compounds.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[8][11]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, typically bearing phosphine ligands (L). This step forms a high-valent palladium(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > Cl.[12]

  • Transmetalation: This is often the rate-determining step and involves the transfer of the aryl group from the boron atom of the organoboron reagent to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][13] The choice of base is critical and can significantly impact the reaction outcome, especially with sensitive fluorinated substrates.

  • Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the desired biaryl product (Ar-Ar') and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

The Challenge of Fluorinated Arylboronic Acids: Protodeboronation

The primary obstacle in the Suzuki-Miyaura coupling of fluorinated arylboronic acids is the competing side reaction of protodeboronation .[14][15] This process involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of a defluorinated arene byproduct and consumption of the valuable boronic acid.[15][16]

Electron-withdrawing fluorine atoms, especially in the ortho position, increase the acidity of the boronic acid and make the C-B bond more susceptible to cleavage under the basic conditions required for the coupling reaction.[10] This is particularly problematic for polyfluorinated substrates like pentafluorophenylboronic acid and 2,6-difluorophenylboronic acid.[9]

To overcome this challenge, reaction conditions must be carefully optimized to favor the rate of transmetalation over the rate of protodeboronation. This can be achieved through the judicious selection of catalysts, ligands, bases, and solvents.

Strategic Approaches to Successful Coupling

Catalyst and Ligand Selection: The Key to Efficiency

The choice of the palladium catalyst and its associated ligands is paramount for successful coupling with challenging fluorinated arylboronic acids. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern, highly active catalyst systems are often required.

  • Electron-Rich, Bulky Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos) are highly effective.[17][18] Their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step. Their electron-donating nature also accelerates the reductive elimination step.

  • Palladium Precatalysts: The use of air- and moisture-stable palladium precatalysts (e.g., XPhos Pd G3) is highly recommended.[18][19] These complexes readily generate the active Pd(0) catalyst under the reaction conditions, ensuring reproducibility and simplifying the reaction setup.[19][20]

Base Selection: A Delicate Balance

The base plays a dual role in the Suzuki-Miyaura reaction: it activates the boronic acid for transmetalation and influences the overall reaction kinetics. For sensitive fluorinated arylboronic acids, the choice of base is a delicate balance between promoting the desired reaction and minimizing protodeboronation.

  • Weaker Inorganic Bases: Mild bases such as potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often preferred over strong bases like sodium hydroxide.[15] They are sufficiently basic to promote transmetalation without excessively accelerating the protodeboronation of the sensitive boronic acid.

  • Fluoride Anions: In some cases, fluoride sources like cesium fluoride (CsF) can be particularly effective, especially for highly fluorinated substrates.[21]

Solvent Systems and Temperature Control

The choice of solvent and reaction temperature can also significantly impact the outcome of the coupling.

  • Aprotic Solvents: Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), and toluene are commonly used, often in combination with water to facilitate the dissolution of the inorganic base.

  • Low Reaction Temperatures: The use of highly active catalysts often allows the reaction to proceed at lower temperatures (room temperature to 60 °C).[9] This is highly advantageous as it slows down the rate of protodeboronation, which is often more temperature-sensitive than the desired coupling reaction.

Detailed Application Protocols

The following protocols provide detailed, step-by-step methodologies for the successful Suzuki-Miyaura coupling of challenging fluorinated arylboronic acids.

General_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Aryl Halide, Fluorinated Arylboronic Acid, and Base in a dry flask. B Evacuate and backfill with inert gas (e.g., Argon). A->B C Add Palladium Precatalyst and Ligand. B->C D Add degassed solvent(s). C->D E Heat to the desired temperature with vigorous stirring. D->E F Monitor reaction progress (TLC, GC-MS, LC-MS). E->F G Cool to room temperature and quench the reaction. F->G H Aqueous work-up and extraction with an organic solvent. G->H I Dry the organic layer and concentrate under reduced pressure. H->I J Purify by column chromatography. I->J

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Coupling of 2,6-Difluorophenylboronic Acid with an Aryl Chloride

This protocol is optimized for the challenging coupling of an ortho-disubstituted fluorinated arylboronic acid with a less reactive aryl chloride, utilizing a highly active palladium precatalyst at room temperature to minimize protodeboronation.[9]

Materials:

  • Aryl Chloride (1.0 equiv)

  • 2,6-Difluorophenylboronic Acid (1.5 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL per 1 mmol of aryl halide)

  • Tetrahydrofuran (THF), anhydrous and degassed (2 mL per 1 mmol of aryl halide)

  • Reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vial containing a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), 2,6-difluorophenylboronic acid (1.5 mmol, 1.5 equiv), and the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Seal the vial with a septum cap and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Add the degassed anhydrous THF (2 mL) via syringe.

  • Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is often complete within 30 minutes to 2 hours.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling of Pentafluorophenylboronic Acid with an Aryl Bromide

This protocol addresses the coupling of the highly electron-deficient and protodeboronation-prone pentafluorophenylboronic acid. It employs a combination of cesium fluoride and silver(I) oxide, which has been shown to be crucial for promoting this transformation.[21]

Materials:

  • Aryl Bromide (1.0 equiv)

  • Pentafluorophenylboronic Acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (6 mol%)

  • Cesium Fluoride (CsF) (2.0 equiv)

  • Silver(I) Oxide (Ag₂O) (1.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

  • Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), pentafluorophenylboronic acid (1.2 mmol, 1.2 equiv), CsF (2.0 mmol, 2.0 equiv), Ag₂O (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and P(t-Bu)₃ (0.06 mmol, 6 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed DMF (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Reaction Conditions for Fluorinated Arylboronic Acids

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of various fluorinated arylboronic acids with different aryl halides. Note that these are starting points, and optimization may be required for specific substrates.

Fluorinated Arylboronic AcidAryl HalidePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
2-Fluorophenylboronic acidAryl BromidePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O80-1002-1280-95
2,6-Difluorophenylboronic acidAryl ChlorideXPhos Pd G3 (2)-K₃PO₄ (aq)THF/H₂ORT0.5-2>90
2,4,6-Trifluorophenylboronic acidAryl BromidePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene/H₂O10012-1875-90
Pentafluorophenylboronic acidAryl BromidePd₂(dba)₃ (2.5)P(t-Bu)₃ (6)CsF (2) + Ag₂O (1)DMF10012-24>90[21]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Poor quality reagents- Use a fresh palladium precatalyst.- Ensure thorough degassing of all solvents.- Use high-purity, dry reagents.
Significant Protodeboronation - Base is too strong- High reaction temperature- Excess water in the reaction- Switch to a milder base (e.g., K₃PO₄, K₂CO₃).- Lower the reaction temperature.- Use anhydrous solvents with a minimal amount of water to dissolve the base.
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) source without an efficient in situ reduction- Ensure the reaction is performed under a strict inert atmosphere.- Use a Pd(0) source or a precatalyst that readily forms Pd(0).
Dehalogenation of Aryl Halide - Presence of a hydride source (e.g., alcohol solvent)- Sub-optimal ligand- Use aprotic solvents.- Screen different electron-rich, bulky phosphine ligands.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of fluorinated arylboronic acids is a powerful tool for the synthesis of valuable fluorinated biaryls. While challenges such as protodeboronation can arise, a thorough understanding of the reaction mechanism and the strategic selection of highly active catalysts, appropriate bases, and optimized reaction conditions can lead to high yields and reproducible results. The protocols and troubleshooting guide presented herein provide a solid foundation for researchers to successfully navigate the intricacies of this important transformation and unlock the potential of fluorinated molecules in their respective fields.

References

  • Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917.
  • Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703.
  • ResearchGate. (2025). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF.
  • Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Okayama University Scientific Achievement Repository.
  • Caddick, S., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9236-9261.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 73(14), 5589-5591.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Radius, U., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Figshare. (2016). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
  • Radius, U., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12180-12193.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Cheal, G. L., & Chemler, S. R. (2012). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 77(2), 1135-1146.
  • ResearchGate. (2017). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(42), 15386–15387.
  • ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • ACS Publications. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
  • University of Edinburgh Research Explorer. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride.
  • Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8359-8399.
  • ACS Publications. (2013). The Many Roles for Fluorine in Medicinal Chemistry.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • ResearchGate. (2015). Applications of Fluorine in Medicinal Chemistry | Request PDF.
  • PubMed. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates.

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Application Notes & Protocols for the Synthesis of Biaryl Compounds with (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryl Amides

Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials.[1][2][3] The targeted introduction of specific functional groups onto this framework allows for the fine-tuning of a compound's physicochemical and biological properties. This guide focuses on the application of a specialized building block, (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid (CAS 874289-19-7), in the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction.

The subject boronic acid is of particular interest to drug discovery professionals for several reasons:

  • The Biaryl Core: Provides a rigid scaffold for orienting other functional groups.

  • The Amide Linkage: The benzylcarbamoyl group offers a hydrogen bond donor and acceptor, which can be critical for molecular recognition and binding to biological targets.[4]

  • The Fluorine Substituent: The ortho-fluorine atom significantly modulates the electronic properties of the phenyl ring and can enhance metabolic stability, membrane permeability, and binding affinity of the final compound.[5]

These application notes provide a comprehensive technical guide for researchers, covering the underlying theory, practical experimental protocols, and critical insights for the successful application of this reagent in biaryl synthesis.

Mechanism & Theory: The Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like our boronic acid) and an organohalide or triflate.[6][7] Its popularity stems from its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of reactants.[7] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8]

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). This oxidizes the palladium from Pd(0) to a Pd(II) complex.[6][8]

  • Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., a boronate). This species then transfers its aryl group to the Pd(II) complex, displacing the halide.[9]

  • Reductive Elimination: The two organic groups on the palladium complex (the one from the organohalide and the one from the boronic acid) couple and are eliminated from the metal center. This forms the desired biaryl product and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition (R'-X) Pd0->OA PdII_A R'-Pd(II)L_n-X OA->PdII_A Ar-X TM Transmetalation (Ar-B(OR)2-) PdII_A->TM PdII_B R'-Pd(II)L_n-Ar TM->PdII_B [Ar-B(OH)3]- RE Reductive Elimination PdII_B->RE RE->Pd0 Product R'-Ar (Biaryl Product) RE->Product Forms BoronicAcid Ar-B(OH)2 Boronate [Ar-B(OH)3]- (Active Species) BoronicAcid->Boronate + Base Base Base (e.g., OH-) Boronate->TM Enters Cycle

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Synthesis of a Model Biaryl Compound

This protocol details the synthesis of N-benzyl-4'-chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carboxamide* as a representative example, coupling this compound with 1-bromo-4-chloro-2-methylbenzene.

Materials & Equipment:

  • This compound (CAS 874289-19-7)

  • 1-Bromo-4-chloro-2-methylbenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reagent Preparation: In a Schlenk flask or microwave vial equipped with a magnetic stir bar, combine this compound (1.2 mmol, 1.2 equiv) and the aryl bromide (1.0 mmol, 1.0 equiv).

  • Catalyst and Base Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol %), and potassium carbonate (2.0 mmol, 2.0 equiv).[10]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can hinder catalyst activity.[6]

  • Solvent Addition: Add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total volume). The solvent mixture should be degassed prior to use by bubbling with argon for 15-20 minutes.[10]

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the reactivity of the aryl halide.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Extraction & Drying: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (10 mL each). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure biaryl product.

Experimental_Workflow start Start reagents 1. Combine Boronic Acid, Aryl Halide, Catalyst, Base start->reagents inert 2. Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent 3. Add Degassed Dioxane/Water Solvent inert->solvent react 4. Heat & Stir (80-100 °C, 4-24h) solvent->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 5. Cool, Dilute, & Wash monitor->workup Complete purify 6. Dry, Concentrate, & Purify via Chromatography workup->purify product Pure Biaryl Product purify->product

Figure 2: General Experimental Workflow.

Reaction Optimization and Parameter Selection

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of reaction parameters. The presence of both an electron-withdrawing fluorine atom and a bulky amide group on the boronic acid necessitates careful optimization.

ParameterRecommended Reagents/ConditionsRationale & Causality
Palladium Catalyst Pd(PPh₃)₄: A robust, general-purpose catalyst. PdCl₂(dppf): Often provides higher yields for challenging substrates.[10]The choice of ligand on the palladium center is critical. Electron-rich and bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps. For sterically hindered or electron-poor aryl halides, more specialized catalysts may be required.[11][12]
Base K₂CO₃: A moderately strong base, effective in many cases. Cs₂CO₃ or CsF: More soluble and often more effective for less reactive or fluorinated substrates.[10][13] K₃PO₄: A strong base suitable for coupling with aryl chlorides.[12]The base is essential for activating the boronic acid. The choice of base can influence the rate of transmetalation and suppress side reactions. For fluorinated boronic acids, fluoride bases like CsF can be particularly effective.[13][14]
Solvent Dioxane/Water: A common and effective mixture. Toluene/Water or THF/Water: Viable alternatives.[10]A polar, often aqueous, co-solvent is required to dissolve the inorganic base and facilitate the formation of the boronate species. The organic solvent must solubilize the organic reactants and the palladium complex.
Temperature 80-110 °C Most Suzuki couplings require heating to overcome the activation energy barriers of the catalytic cycle, particularly for less reactive coupling partners like aryl chlorides or sterically hindered substrates.

Troubleshooting Common Side Reactions

  • Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is a known issue with electron-deficient boronic acids, such as those bearing fluorine substituents.[13][15]

    • Mitigation: Use of milder bases (e.g., K₂CO₃ instead of stronger hydroxides), careful exclusion of excess water, and using a higher-activity catalyst to ensure the cross-coupling reaction is faster than the decomposition pathway. Using boronic esters (e.g., pinacol esters) can also enhance stability.[16]

  • Homocoupling: The dimerization of the boronic acid or the aryl halide can occur, especially if the reaction is not properly degassed.[6]

    • Mitigation: Ensure the reaction vessel and solvents are rigorously degassed to remove oxygen. Using a Pd(0) source directly, like Pd(PPh₃)₄, can reduce homocoupling that might arise from the in-situ reduction of Pd(II) precatalysts.[6]

  • Dehalogenation: The aryl halide can be reduced, replacing the halide with a hydrogen atom.

    • Mitigation: This side reaction is often promoted by certain solvents or impurities. Ensuring high-purity reagents and solvents can minimize this pathway.

Safety & Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17][18]

  • This compound: Handle as a typical organic solid. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place.[18]

  • Palladium Catalysts: Palladium catalysts, especially on carbon, can be pyrophoric, meaning they can ignite spontaneously upon exposure to air, particularly when dry or containing adsorbed hydrogen.[19][20] Handle palladium catalysts under an inert atmosphere whenever possible.[20] Keep away from heat, sparks, and open flames.[19][21]

  • Bases (K₂CO₃, Cs₂CO₃): These are irritants. Avoid creating dust. In case of contact, wash the affected area with plenty of water.[17]

  • Solvents (Dioxane, Toluene): These are flammable organic solvents. Keep away from ignition sources. Dioxane is a suspected carcinogen and should be handled with particular care.

For spills, remove all ignition sources, absorb the material with an inert absorbent, and dispose of it according to local regulations.[18]

Conclusion

This compound is a valuable, multifunctional building block for the synthesis of complex biaryl amides. By leveraging the robust and versatile Suzuki-Miyaura cross-coupling reaction, researchers can efficiently incorporate this moiety into target molecules. A thorough understanding of the reaction mechanism, careful selection of the catalyst, base, and solvent, and adherence to proper experimental technique are paramount for achieving high yields and purity. The protocols and insights provided in this guide serve as a strong foundation for the successful application of this reagent in pharmaceutical and materials science research.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
  • Organic Reactions. The Suzuki–Miyaura Cross-Coupling Reaction. [Link]
  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
  • PubMed. (2017).
  • ResearchGate. (2025). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. [Link]
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
  • RSC Publishing. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry. [Link]
  • The National Academies Press. LCSS: PALLADIUM ON CARBON. [Link]
  • Semantic Scholar. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • ACS Publications. New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. [Link]
  • ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]
  • UCLA Chemistry. (2017).
  • ResearchGate.
  • ResearchGate. Suzuki-Miyaura reaction of aryl halides (benzyl halides)
  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
  • PubMed Central. (2020). Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. European Journal of Medicinal Chemistry. [Link]
  • ResearchGate. Examples of biaryl‐containing drugs and agrochemicals. [Link]
  • PubChem. (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid. [Link]
  • PubMed Central.

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Application Note: A Practical Protocol for Suzuki-Miyaura Cross-Coupling of (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its impact on drug discovery and materials science is profound, facilitating the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[4][5][6] This application note provides a detailed, experience-driven protocol for the Suzuki-Miyaura coupling of a functionally rich substrate: (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid .

This specific boronic acid presents a common challenge in medicinal chemistry: executing a robust cross-coupling on a substrate bearing an amide and a deactivating fluoro-substituent. The protocol herein is designed to be a reliable starting point for researchers, offering insights into reagent selection, reaction setup, and optimization to ensure high yields and purity.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is critical for troubleshooting and optimization. The reaction proceeds via a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][4][7]

  • Oxidative Addition: An active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[1][7] For challenging substrates, this is often a rate-limiting step, necessitating the use of electron-rich, bulky phosphine ligands to promote the reaction.[8][9]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.[3][7] This step is crucially mediated by a base, which activates the boronic acid by converting it to a more nucleophilic boronate 'ate' complex (e.g., [ArB(OH)₃]⁻).[10][11][12][13] The choice of base and solvent is therefore paramount for efficient transmetalation.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][4][7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) inv1 Pd0->inv1 OA Oxidative Addition ArPdX Ar¹-Pd(II)L₂-X inv2 ArPdX->inv2 TM Transmetalation ArPdAr Ar¹-Pd(II)L₂-Ar² Product Ar¹-Ar² ArPdAr->Product inv3 ArPdAr->inv3 RE Reductive Elimination Regen Catalyst Regeneration inv1->OA inv1->ArPdX Ar¹-X inv2->TM inv2->ArPdAr Ar²-B(OH)₂ + Base inv3->Pd0 Product Out inv3->RE

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Materials and Reagents

For a representative reaction, we will describe the coupling of this compound with 4-bromoanisole.

ReagentM.W. ( g/mol )RoleSupplier Example
This compound273.09Boronic Acid (Nucleophile)Combi-Blocks
4-Bromoanisole187.04Aryl Halide (Electrophile)Sigma-Aldrich
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.70Catalyst PrecursorSigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrous, powdered138.21BaseFisher Scientific
1,4-Dioxane, anhydrous88.11SolventAcros Organics
Deionized Water18.02Co-solventIn-house
Argon or Nitrogen Gas, high purity-Inert AtmosphereAirgas
Ethyl Acetate, ACS Grade88.11Extraction SolventVWR
Brine (Saturated NaCl solution)-Aqueous WashIn-house
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)-Drying AgentJ.T. Baker
Celite® 545-Filtration AidSigma-Aldrich
Silica Gel, 230-400 mesh-Chromatography Stationary PhaseSorbent Technologies

Detailed Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. Adjustments may be necessary for different scales or coupling partners.

Pre-Reaction: System Preparation

Scientific integrity demands rigorous control of the reaction atmosphere. Palladium(0) catalysts are sensitive to oxygen, and proper degassing is essential for consistent results.

  • Glassware: Ensure all glassware (reaction vial/flask, stir bar, condenser) is oven-dried for at least 4 hours at 120 °C and cooled under a stream of inert gas or in a desiccator.

  • Solvent Degassing: Prepare a 5:1 (v/v) mixture of 1,4-dioxane and water. Degas the solvent mixture thoroughly. A common and effective method is to bubble argon or nitrogen gas through the solvent for 20-30 minutes.[14] For more rigorous degassing, use three freeze-pump-thaw cycles.

Reaction Setup and Execution

The following procedure should be performed under a positive pressure of argon or nitrogen.

ReagentAmount (mg)Moles (mmol)Equivalents
4-Bromoanisole1871.01.0
This compound3281.21.2
K₂CO₃ (finely powdered)2762.02.0
Pd(dppf)Cl₂220.030.03 (3 mol%)
Degassed Dioxane/Water (5:1)6.0 mL--
  • Add Solids: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (328 mg, 1.2 mmol), and anhydrous potassium carbonate (276 mg, 2.0 mmol).

    • Scientist's Insight: Using a slight excess (1.1-1.5 equiv.) of the boronic acid is standard practice to drive the reaction to completion and compensate for potential protodeboronation or homocoupling side reactions.[8] A powdered base is used to maximize surface area and reactivity.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Add Solvent: Add the degassed 5:1 dioxane/water mixture (6.0 mL) via syringe.

  • Add Catalyst: Under a positive pressure of argon, quickly add the Pd(dppf)Cl₂ catalyst (22 mg, 0.03 mmol).

    • Causality: Pd(dppf)Cl₂ is a robust, air-stable Pd(II) precatalyst that is reliably reduced in situ to the active Pd(0) species. It is an excellent choice for a wide range of substrates, including those with amide functionality.[8]

  • Reaction: Place the sealed vial in a preheated heating block or oil bath at 90 °C . Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove the vial from heat, allow it to cool slightly, and quickly draw a small aliquot with a syringe under positive argon pressure. Quench the aliquot in a small vial containing ethyl acetate and a drop of water.

Work-up and Purification
  • Cooling & Quenching: Once the reaction is complete (as determined by the consumption of the limiting reagent, 4-bromoanisole), remove the vial from the heat and allow it to cool to room temperature.

  • Filtration: Dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a small plug of Celite® to remove the palladium black and inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).[15]

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water (20 mL) and then brine (20 mL).[16]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil should be purified by flash column chromatography on silica gel.[15][17] A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% EtOAc/Hexanes). Combine the pure fractions and remove the solvent in vacuo to yield the final product, N-benzyl-2-fluoro-4-(4-methoxyphenyl)benzamide.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification prep_glass Oven-Dry Glassware prep_reagents Weigh Solid Reagents prep_solvent Degas Dioxane/Water setup Combine Solids in Vial prep_solvent->setup purge Evacuate & Backfill with Argon (3x) setup->purge add_solvent Add Degassed Solvent purge->add_solvent add_catalyst Add Pd(dppf)Cl₂ add_solvent->add_catalyst heat Heat at 90°C (4-12h) add_catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Dilute & Filter through Celite® cool->filter extract Aqueous Work-up (EtOAc, H₂O, Brine) filter->extract dry Dry & Concentrate extract->dry purify Flash Column Chromatography dry->purify product Isolate Pure Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling protocol.

Troubleshooting and Key Insights

IssuePotential CauseRecommended Solution
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently active base.3. Low reaction temperature.1. Ensure rigorous degassing of solvent and inert atmosphere setup. Use a fresh bottle of catalyst.2. Switch to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered.[8][13]3. Increase the temperature in 10 °C increments (up to 110 °C for dioxane).
Boronic Acid Decomposition 1. Protodeboronation (reaction with trace acid/water).2. Homocoupling.1. Use a slight excess of the boronic acid (1.2-1.5 equiv.). Ensure the base is truly anhydrous if using an anhydrous protocol.2. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) or trifluoroborate salt.[7][18][19]
Formation of Byproducts 1. Homocoupling of the aryl halide.2. Hydrolytic dehalogenation of the aryl halide.1. This can occur at high temperatures or with very active catalysts. Consider lowering the catalyst loading or reaction temperature.2. Ensure the base is not excessively strong (e.g., hydroxides can sometimes promote this). K₂CO₃ or K₃PO₄ are generally safe choices.

Safety Precautions

  • Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Aryl halides and boronic acids can be irritants.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a well-ventilated fume hood.

  • Reaction: The reaction is heated under a sealed atmosphere. While not a high-pressure reaction, always use a blast shield, especially when working on a larger scale.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Karunanithi, A., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Couto, I., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega.
  • Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
  • Scott, J. P., & Snieckus, V. (2019). The Suzuki–Miyaura Cross-Coupling Reaction. Organic Reactions.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science.
  • Royal Society of Chemistry. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides.
  • ACS Publications. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics.
  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
  • ACS Publications. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
  • ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis.
  • San Diego Miramar College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • National Institutes of Health. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC.
  • University of York. (n.d.). Degassing solvents.
  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ACS Publications. (2004). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC.
  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
  • ResearchGate. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid.
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.

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Application Notes & Protocols: The Versatility of (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic Acid in Enzyme Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of Arylboronic Acids in Drug Discovery

The quest for potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. Within the vast chemical space of potential inhibitors, boronic acid derivatives have emerged as a privileged class of compounds, demonstrating remarkable efficacy against various enzyme families.[1][2] This is largely attributed to the unique electronic nature of the boron atom, which allows for the formation of reversible covalent bonds with nucleophilic residues in enzyme active sites, such as serine and threonine.[3][4] This mode of inhibition often leads to high potency and prolonged target engagement.[4]

This document provides a detailed guide on the potential applications of (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid (CAS Number: 874289-19-7) in the discovery of novel enzyme inhibitors.[5] While specific data on this compound's activity against kinases is not extensively documented in current literature, its structural motifs—a fluorinated phenylboronic acid core and a benzylcarbamoyl side chain—suggest a strong potential for interaction with multiple enzyme classes.

We will first delve into the well-established role of arylboronic acids as inhibitors of serine proteases, a class of enzymes for which they are renowned. Subsequently, we will explore the emerging, albeit less characterized, potential for these compounds to act as kinase inhibitors. This guide will provide the theoretical framework, structure-activity relationship (SAR) insights, and detailed experimental protocols to empower researchers to investigate the inhibitory potential of this compound and its analogs.

Physicochemical Properties and Structural Rationale

The subject compound, this compound, possesses several key structural features that are critical to its potential as an enzyme inhibitor:

FeatureSignificance in Enzyme Inhibition
Boronic Acid Moiety The electrophilic boron atom can accept a lone pair of electrons from a nucleophilic amino acid residue (e.g., the hydroxyl group of serine or threonine) in an enzyme's active site. This forms a stable, yet reversible, tetrahedral adduct, mimicking the transition state of substrate hydrolysis.[6][7]
Fluorophenyl Group The fluorine atom is a bioisostere of a hydrogen atom but is more electronegative and can participate in hydrogen bonding and other electrostatic interactions within the enzyme's binding pocket.[8] Its presence can enhance binding affinity and modulate the pKa of the boronic acid, influencing its reactivity at physiological pH.
Benzylcarbamoyl Side Chain This bulky, hydrophobic group can engage in van der Waals and hydrophobic interactions with non-polar pockets of the enzyme active site. The carbamoyl group itself can act as both a hydrogen bond donor and acceptor, providing additional points of interaction to anchor the inhibitor.[9]

Primary Application: Serine Protease Inhibition

Arylboronic acids are well-documented as potent inhibitors of serine proteases.[10][11] These enzymes, which include targets like thrombin, trypsin, and dipeptidyl peptidase IV (DPP-IV), feature a catalytic triad with a key serine residue that is the primary point of interaction for boronic acid inhibitors.[12][13]

Mechanism of Serine Protease Inhibition

The inhibition of serine proteases by boronic acids is a two-step process:

  • Initial Non-covalent Binding: The inhibitor first binds to the active site through non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.).

  • Reversible Covalent Bond Formation: The catalytic serine's hydroxyl group attacks the electrophilic boron atom, forming a tetrahedral boronate adduct. This adduct is a stable mimic of the natural transition state of peptide bond cleavage.[6][7]

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Reversible Covalent Complex Ser-OH Serine-OH Complex Tetrahedral Adduct Ser-OH->Complex Nucleophilic Attack B_OH2 B(OH)₂ B_OH2->Complex

Caption: Mechanism of serine protease inhibition by boronic acid.

Protocol 1: General In Vitro Serine Protease Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of this compound against a generic serine protease (e.g., Trypsin, Chymotrypsin) using a chromogenic substrate.

Materials:

  • Serine Protease (e.g., Trypsin, from bovine pancreas, Sigma-Aldrich)

  • Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂, 0.05% (v/v) Triton X-100

  • This compound (Test Compound)

  • Known Serine Protease Inhibitor (e.g., Aprotinin, for positive control)

  • DMSO (for compound dilution)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and positive control in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations (e.g., 10 mM to 10 nM).

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the diluted compounds or DMSO (vehicle control) to the appropriate wells.

    • Add 178 µL of Assay Buffer to all wells.

    • Add 10 µL of the serine protease solution (final concentration, e.g., 10 nM for Trypsin) to all wells except the substrate blank.

    • Mix gently and pre-incubate for 15 minutes at room temperature.

  • Initiation of Reaction and Measurement:

    • Add 10 µL of the chromogenic substrate solution (final concentration, e.g., 200 µM) to all wells to start the reaction.

    • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates of the compound-treated wells to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Exploratory Application: Kinase Inhibition

While less common than serine protease inhibitors, boronic acids have been successfully developed as inhibitors of certain protein kinases.[1] For instance, boron-conjugated 4-anilinoquinazolines have been shown to inhibit EGFR tyrosine kinase.[14] The potential for boronic acids to inhibit kinases stems from their ability to interact with key residues in the ATP-binding pocket.

Putative Mechanism of Kinase Inhibition

The ATP-binding site of kinases contains conserved residues, including a catalytic lysine and an aspartate in the DFG motif, that are crucial for ATP binding and phosphoryl transfer. A boronic acid inhibitor could potentially interact with these residues through:

  • Reversible covalent bonding with a serine or threonine residue within or near the active site.

  • Hydrogen bonding with the hinge region, the catalytic loop, or the DFG motif.

  • Coordination with the magnesium ions that are essential for kinase activity.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibitor cluster_2 Inhibitor-Kinase Complex Hinge Hinge Region Complex Non-covalent or Reversible Covalent Binding Hinge->Complex DFG_Motif DFG Motif DFG_Motif->Complex Active_Site_Residue Ser/Thr/Asp Active_Site_Residue->Complex Potential Covalent Interaction B_OH2 B(OH)₂ B_OH2->Complex

Caption: Potential modes of kinase inhibition by a boronic acid compound.

Protocol 2: General In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

The ADP-Glo™ Kinase Assay is a versatile, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[15][16] This protocol can be adapted for a wide range of protein kinases.

Materials:

  • Recombinant Protein Kinase of interest

  • Kinase-specific peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (Test Compound)

  • Known Kinase Inhibitor (e.g., Staurosporine, for positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare and serially dilute the test compound and positive control in DMSO as described in Protocol 1.

  • Kinase Reaction Setup:

    • In a white, opaque plate, set up the kinase reaction. For a 5 µL final volume:

      • 1.25 µL of 4x Test Compound in kinase buffer (with 4% DMSO)

      • 1.25 µL of 4x Substrate/ATP mix in kinase buffer

      • 2.5 µL of 2x Kinase solution in kinase buffer

    • Include "no kinase" and "no substrate" controls.

    • Incubate the reaction at 30°C for 60 minutes.

  • Termination and ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[17]

    • Incubate at room temperature for 40 minutes.[17]

  • Signal Generation and Measurement:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.[16]

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control) from all other readings.

    • Normalize the data to the vehicle control (100% activity) and a high-concentration positive control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel enzyme inhibitors. While its primary potential, based on extensive literature on related compounds, lies in the inhibition of serine proteases, the possibility of kinase inhibition should not be overlooked. The protocols provided herein offer a robust starting point for researchers to empirically determine the inhibitory profile of this compound and its analogs.

Further studies could involve:

  • Screening against a broad panel of serine proteases and kinases to determine selectivity.

  • Kinetic studies to elucidate the mechanism of inhibition (e.g., reversible, time-dependent).

  • Structural biology studies (e.g., X-ray co-crystallography) to visualize the binding mode.

  • Cell-based assays to assess cellular potency and potential off-target effects.

By systematically applying these methodologies, the full therapeutic potential of this compound and the broader class of arylboronic acids can be explored and harnessed for the development of next-generation therapeutics.

References

  • Key advances in the development of reversible covalent inhibitors. Taylor & Francis Online.
  • An update on the discovery and development of reversible covalent inhibitors. National Institutes of Health (NIH).
  • Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. National Institutes of Health (NIH).
  • Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences (PNAS).
  • Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Taylor & Francis Online.
  • Structure-activity relationship for aryl and heteroaryl boronic acid inhibitors of hormone-sensitive lipase. PubMed.
  • Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. ACS Publications.
  • Inhibition mechanism of peptide boronic acids against serine protease. ResearchGate.
  • Inhibition of Serine Proteases by Arylboronic Acids. ResearchGate.
  • Selective inhibition of EGFR and VEGFR2 tyrosine kinases controlled by a boronic acid substituent on 4-anilinoquinazolines. RSC Publishing.
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  • Boronic acids as reversible covalent allosteric modulators of the chemokine receptor CXCR3. ResearchGate.
  • Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase. PubMed.
  • Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids. National Institutes of Health (NIH).
  • ADP Glo Protocol. Scribd.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (NIH).
  • Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-specific antigen. PubMed.
  • Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib. MDPI.
  • [4-(Benzylcarbamoyl)-3-fluorophenyl]boronic acid. Amerigo Scientific.
  • Protease Assays - Assay Guidance Manual. National Institutes of Health (NIH).
  • Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. Europe PMC.
  • API Products. Granules India.
  • Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. National Institutes of Health (NIH).
  • 4-Carboxy-3-fluorophenylboronic acid. PubChem.
  • Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. PubMed.
  • Experimental conditions for serine protease inhibition assays. ResearchGate.
  • Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines: Asymmetric Synthesis of Aryl Glycine Derivatives. Organic Syntheses.
  • Establishment of a serine protease inhibitor activity determination method by ultraviolet spectrometry. Chinese Journal of Biologicals.
  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
  • (4-Carbamoylphenyl)boronic acid. National Institutes of Health (NIH).
  • The Complete Guide for Protease Inhibition. Roche.
  • Exploring the potential of boronic acids as inhibitors of OXA-24/40 β-lactamase. National Institutes of Health (NIH).
  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.
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Application Note: Boronic Acids as Reversible Protecting Groups for Diols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Diol Protection

In the intricate landscape of multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, natural product synthesis, and drug development, the selective protection of functional groups is a cornerstone of success.[1] Diols (compounds containing two hydroxyl groups) present a unique challenge due to the similar reactivity of their hydroxyl groups. Unwanted side reactions can be prevalent without a robust protection strategy.[2] Boronic acids [R-B(OH)₂] have emerged as exceptionally versatile reagents for the temporary protection of 1,2- and 1,3-diols.[3] They react under mild conditions to form cyclic boronate esters, which are stable to a wide range of synthetic transformations yet can be cleaved easily when desired.[1][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, applications, and detailed protocols for using boronic acids as protecting groups for diols.

Principle of Protection: The Reversible Formation of Cyclic Boronate Esters

The utility of boronic acids as protecting groups stems from their ability to form cyclic esters with diols in a reversible condensation reaction.[5] The boron atom in a boronic acid is sp² hybridized, featuring a trigonal planar geometry and a vacant p-orbital, which confers significant Lewis acidity.[6][7] This electron-deficient center readily interacts with the nucleophilic hydroxyl groups of a diol.

The reaction proceeds by condensation, typically with the removal of water, to form a five-membered (from 1,2-diols) or six-membered (from 1,3-diols) cyclic boronate ester.[8] This process is an equilibrium, and the position of the equilibrium can be manipulated by the reaction conditions. For instance, removing water, often by azeotropic distillation with solvents like toluene using a Dean-Stark apparatus, drives the reaction toward the protected boronate ester.[1] Conversely, the addition of water, often under mild acidic or basic conditions, facilitates the hydrolytic cleavage of the ester, regenerating the diol and the boronic acid.[1][9]

The formation of the boronate ester is highly dependent on the stereochemical relationship of the hydroxyl groups. Boronic acids show a strong preference for cis-diols over trans-diols, as the cis configuration allows for the formation of a stable, relatively planar five-membered ring. This inherent selectivity is a powerful tool for the regioselective protection of polyols, a common challenge in carbohydrate chemistry.[1][4]

G cluster_0 Protection Diol Diol Substrate (e.g., cis-1,2-diol) ProtectedDiol Cyclic Boronate Ester (Protected Diol) Diol->ProtectedDiol + R-B(OH)₂ - 2 H₂O BoronicAcid Boronic Acid (R-B(OH)₂) RegenDiol Regenerated Diol ProtectedDiol->RegenDiol RegenBoronicAcid Boronic Acid caption Fig 1. Reversible equilibrium of diol protection using boronic acids.

Caption: Fig 1. Reversible equilibrium of diol protection using boronic acids.

Key Advantages and Considerations

The use of boronic esters for diol protection offers several distinct advantages:

  • Mild Formation and Cleavage: Both protection and deprotection steps are performed under mild conditions, preserving sensitive functional groups elsewhere in the molecule.[1]

  • High Stability: Cyclic boronate esters are often stable enough to withstand various non-aqueous reaction conditions, including oxidation, reduction, and purification by silica gel chromatography.[1][10]

  • Stereoselectivity: A strong preference for cis-diols allows for predictable and selective protection in complex polyol systems like carbohydrates.[4]

  • Orthogonality: Boronate esters are stable under conditions used to cleave other common protecting groups (e.g., silyl ethers, benzyl ethers), enabling complex, orthogonal protection strategies.[2][11]

  • Catalytic Potential: Recent advancements have demonstrated that boronic acids can be used catalytically to activate diols for site-selective functionalization, such as acylation, without the need for stoichiometric protection-deprotection steps.[12][13]

Limitations to Consider:

  • Hydrolytic Instability: The primary limitation is the sensitivity of boronate esters to hydrolysis. They are generally incompatible with aqueous acidic or basic conditions.[1]

  • Equilibrium Nature: The formation of the boronate ester is a reversible process. Driving the reaction to completion often requires anhydrous conditions and the removal of water.[1]

Survey of Common Boronic Acids for Diol Protection

While phenylboronic acid is the most common and cost-effective choice, several other boronic acids have been developed to tune the stability and reactivity of the resulting boronate ester.

Boronic Acid ReagentSubstrate ScopeStability of Boronate EsterKey Features & ApplicationsCitation(s)
Phenylboronic Acid General 1,2- and 1,3-diolsModerateWorkhorse reagent; widely available and cost-effective. Stable to chromatography.[1]
Alkylboronic Acids (e.g., Methylboronic Acid)1,2-DiolsGenerally lower than aryl boronatesCan offer different selectivity profiles. The volatility of the reagent can simplify workup.[1][14]
2,6-Bis(trifluoromethyl)phenylboronic Acid 1,2-DiolsHighForms exceptionally stable boronate esters that are tolerant to a wider range of organic transformations. The boronic acid is recoverable.[10]
Polymer-Supported Boronic Acid (e.g., Polystyrylboronic acid)Carbohydrate diolsModerateSimplifies purification; the protecting group is on a solid support and can be removed by filtration. Enables one-pot reaction sequences.[15]

Detailed Experimental Protocols

Protocol 1: Protection of a Generic 1,2-Diol with Phenylboronic Acid

This protocol describes a general method for the formation of a phenylboronate ester from a 1,2-diol using azeotropic removal of water.

Materials:

  • 1,2-Diol (1.0 equiv)

  • Phenylboronic acid (1.05-1.1 equiv)

  • Anhydrous Toluene or Benzene

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup

G start Start step1 Combine 1,2-diol, phenylboronic acid, and anhydrous toluene in RBF. start->step1 step2 Assemble Dean-Stark apparatus and heat to reflux. step1->step2 step3 Monitor reaction by TLC. (Typically 2-4 hours) step2->step3 step4 Cool to room temperature after completion. step3->step4 step5 Concentrate in vacuo to remove solvent. step4->step5 step6 Crude boronate ester obtained. (Purify by chromatography if needed) step5->step6 end End step6->end caption Fig 2. Workflow for Diol Protection.

Caption: Fig 2. Workflow for Diol Protection.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the 1,2-diol (1.0 equiv) and anhydrous toluene (sufficient to dissolve the diol at reflux).

  • Add phenylboronic acid (1.05 equiv) to the solution.

  • Assemble a Dean-Stark apparatus with a condenser and place the flask in a heating mantle.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting diol.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude boronate ester can often be used directly in the subsequent step without further purification. If necessary, the product can be purified by silica gel column chromatography.[1]

Protocol 2: Hydrolytic Deprotection of a Phenylboronate Ester

This protocol outlines a standard method for cleaving the boronate ester to regenerate the free diol.

Materials:

  • Phenylboronate ester (1.0 equiv)

  • Acetone/Water or THF/Water solvent system

  • Mild aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) (optional, catalytic)

  • Standard glassware for extraction and purification

G start Start step1 Dissolve boronate ester in acetone or THF. start->step1 step2 Add water and stir at RT. (Catalytic acid/base may be added) step1->step2 step3 Monitor deprotection by TLC. (Typically 1-3 hours) step2->step3 step4 Remove organic solvent in vacuo. step3->step4 step5 Perform aqueous workup. (Extract with EtOAc or similar) step4->step5 step6 Dry, filter, and concentrate organic layers. step5->step6 step7 Purify crude diol. (Recrystallization or chromatography) step6->step7 end End step7->end caption Fig 3. Workflow for Boronate Ester Deprotection.

Caption: Fig 3. Workflow for Boronate Ester Deprotection.

Procedure:

  • Dissolve the phenylboronate ester (1.0 equiv) in a suitable water-miscible solvent such as acetone or tetrahydrofuran (THF).

  • Add water to the solution (typically 10-20% by volume). To accelerate hydrolysis, a catalytic amount of mild acid or base can be added, although it is often unnecessary.

  • Stir the mixture vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting boronate ester is fully consumed.

  • Once deprotection is complete, remove the organic solvent under reduced pressure.

  • Perform a standard aqueous workup. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol.

  • Purify the diol by recrystallization or silica gel column chromatography as required.[1][16]

Conclusion

Boronic acids provide a powerful and practical method for the protection of diols in organic synthesis. The mild conditions for both the formation and cleavage of the resulting cyclic boronate esters, coupled with their stability to a range of reagents and their inherent stereoselectivity, make them an invaluable tool for synthetic chemists. By understanding the principles and applying the protocols detailed in this note, researchers can effectively leverage boronic acid protecting groups to streamline the synthesis of complex molecules and accelerate the drug development process.

References

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  • BenchChem. (2025). Application Notes and Protocols: Methyl Borinate as a Protecting Group for Diols. BenchChem.
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  • Trant, J. F., et al. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates.
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  • Santos, W. L., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry.
  • Fréchet, J. M. J., & Seymour, E. (1978). Use of polymers as protecting groups in organic synthesis. Application of polystyrylboronic acid to the one-pot synthesis of acylated carbohydrate derivatives. Journal of the American Chemical Society.
  • van der Zouwen, C., et al. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Chemical Science.
  • Nakamura, Y., et al. (2019). Catalytic Activation of Cis-Vicinal Diols by Boronic Acids: Site-Selective Acylation of Carbohydrates. PubMed.
  • Thapa, S. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks.
  • Zhang, Y., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science.
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  • De, S., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega.

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Application Note: Synthesis of a Novel [¹⁸F]FAAH PET Ligand via Copper-Mediated Radiofluorination of (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides non-invasive, quantitative insights into physiological and pathological processes in living subjects.[1] Its utility hinges on the development of specific PET radiotracers—bioactive molecules labeled with a positron-emitting radionuclide, most commonly Fluorine-18 (¹⁸F). The 109.8-minute half-life of ¹⁸F is ideal, allowing for multi-step synthesis and distribution while minimizing the radiation dose to the subject.

A critical area of neuropharmacology research focuses on the endocannabinoid system, where Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of endogenous cannabinoids like anandamide.[2] Inhibiting FAAH has shown potential for treating pain, anxiety, and inflammatory disorders.[2][3] Consequently, developing PET tracers to quantify FAAH in the brain is essential for understanding its role in disease and for guiding the development of novel therapeutics.[1][2][3][4]

Arylboronic acids have emerged as highly versatile and stable precursors for late-stage radiofluorination.[5][6][7] The copper-mediated fluorination of these compounds offers a robust method for producing [¹⁸F]arenes with high functional group tolerance.[5][6] This guide details the application of (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid (CAS: 874289-19-7)[8] as a precursor for the synthesis of a potent ¹⁸F-labeled FAAH inhibitor for PET imaging. The benzylcarbamoyl moiety serves as the core pharmacophore for FAAH binding, while the arylboronic acid group provides the reactive site for efficient ¹⁸F-incorporation.

Principle of the Method: Copper-Mediated Radiofluorination

The core of this protocol is the copper-mediated nucleophilic substitution of a boronic acid with [¹⁸F]fluoride. This transformation, a significant advancement in radiochemistry, allows for the direct fluorination of both electron-rich and electron-deficient aromatic rings under relatively mild conditions.[5][6]

The generally accepted mechanism involves an initial interaction between the copper catalyst and the arylboronic acid. The [¹⁸F]fluoride, typically activated by a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂), then participates in a ligand exchange at the copper center. This is followed by a reductive elimination step that forms the C-¹⁸F bond and regenerates the catalyst. The entire process must be conducted under anhydrous conditions, as water can lead to a competitive protodeboronation side reaction, reducing radiochemical yield.[9]

Experimental Workflow Overview

The synthesis is a multi-stage process that can be fully automated on commercial radiosynthesis modules. The workflow is designed to ensure the final product meets the stringent quality requirements for clinical use.

G cluster_0 Phase 1: [¹⁸F]Fluoride Preparation cluster_1 Phase 2: Radiofluorination cluster_2 Phase 3: Purification cluster_3 Phase 4 & 5: Formulation & QC A Cyclotron Production [¹⁸O(p,n)¹⁸F] B Trap [¹⁸F]F⁻ on QMA Cartridge A->B C Elute with K₂₂₂/K₂CO₃ Cocktail B->C D Azeotropic Drying (MeCN) C->D F Reaction Vessel 110-130°C, 15-20 min D->F Add activated [¹⁸F]F⁻ E Precursor & Catalyst This compound + Cu(OTf)₂py₄ in DMSO E->F G Quench Reaction & Dilute with Water F->G H Semi-Preparative HPLC G->H I Collect Product Fraction H->I J Solid-Phase Extraction (e.g., C18 Cartridge) I->J K Elute with Ethanol & Dilute with Saline J->K L Sterile Filtration (0.22 µm) K->L M Final Product QC (HPLC, TLC, GC, etc.) L->M

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Base Selection for (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid . The unique electronic and steric characteristics of this reagent, namely the electron-withdrawing nature of the ortho-fluoro and meta-carbamoyl substituents, necessitate careful consideration of reaction parameters, with base selection being paramount for success.

Understanding the Reagent: A Double-Edged Sword

This compound is an electron-deficient arylboronic acid. The ortho-fluoro and meta-benzylcarbamoyl groups both withdraw electron density from the aromatic ring. This electronic deficiency can be both advantageous and challenging:

  • Increased Lewis Acidity: The electron-withdrawing groups enhance the Lewis acidity of the boron center, which can facilitate the formation of the boronate complex, a key intermediate in the Suzuki-Miyaura catalytic cycle.[1]

  • Susceptibility to Protodeboronation: Conversely, electron-deficient arylboronic acids are particularly prone to a major side reaction known as protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, leading to reduced yield of the desired coupled product.[2] The presence of an ortho-fluorine atom can further accelerate this decomposition pathway under basic conditions.[3]

This guide will help you navigate these challenges by providing a logical framework for base selection and overall reaction optimization.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields with this substrate often stem from a few critical areas. A systematic evaluation of the following is recommended:

  • Base Selection: This is the most critical parameter. The base must be strong enough to promote transmetalation but not so harsh that it causes significant protodeboronation or hydrolysis of the amide functionality.

  • Protodeboronation: The primary culprit for yield loss with this type of boronic acid. The formation of 4-fluoro-N-benzylbenzamide as a byproduct is a strong indicator of this issue.

  • Catalyst System: The choice of palladium precursor and ligand is crucial. Ensure your catalyst is active and suitable for coupling with an electron-deficient boronic acid.

  • Reaction Conditions: Temperature, solvent, and reaction time all play significant roles and must be carefully optimized.

  • Reagent Quality: Ensure the boronic acid, aryl halide, catalyst, and base are of high purity and appropriately stored. Boronic acids can degrade over time.

Q2: I suspect protodeboronation is the main issue. How can I minimize this side reaction?

A2: Mitigating protodeboronation is key to success. Consider the following strategies:

  • Choice of a Milder Base: Strong bases, especially in the presence of water, can accelerate protodeboronation.[4] Experiment with milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF). Potassium phosphate (K₃PO₄) can also be effective, particularly for sterically hindered or heteroaryl couplings.[5]

  • Anhydrous Conditions: Since water is a proton source for protodeboronation, switching to anhydrous solvents and bases can significantly reduce this side reaction.[4]

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, can protect it from premature decomposition.[2] These esters slowly release the boronic acid in situ.

  • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the exposure of the boronic acid to conditions that favor decomposition.

Q3: Can the benzylcarbamoyl group interfere with the reaction?

A3: The amide functionality is generally well-tolerated in Suzuki-Miyaura couplings. However, under very strong basic conditions, there is a risk of hydrolysis. The nitrogen or oxygen atoms of the amide could also potentially coordinate with the palladium center, though this is less common with the robust ligands typically used in modern cross-coupling reactions. Using moderately basic conditions will minimize these potential interferences.

Troubleshooting Guide: A Systematic Approach to Optimization

When encountering issues with your this compound coupling, a structured approach to troubleshooting is essential.

Problem 1: Low or No Conversion of Starting Materials

If you observe significant amounts of unreacted boronic acid and aryl halide, consider the following:

  • Catalyst Inactivity:

    • Cause: The Pd(0) active species may not be forming efficiently or could be deactivated. Phosphine ligands are susceptible to oxidation.

    • Solution: Use a fresh, high-quality palladium precursor and ligand. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a robust pre-catalyst. Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) and use degassed solvents.

  • Inefficient Transmetalation:

    • Cause: The chosen base may not be optimal for activating the electron-deficient boronic acid.

    • Solution: Screen a panel of bases. A good starting point is to compare a moderately strong base like K₂CO₃ with a stronger, non-nucleophilic base like K₃PO₄, and a milder base like Cs₂CO₃.

Problem 2: Significant Formation of Protodeboronation Byproduct

The presence of 4-fluoro-N-benzylbenzamide indicates that protodeboronation is a major competing pathway.

  • Harsh Basic Conditions:

    • Cause: The base is too strong or there is an excess of water in the reaction.

    • Solution:

      • Switch to a milder base (see table below for a comparative guide).

      • Transition to anhydrous reaction conditions. Use a dry, aprotic solvent like dioxane or toluene and a dry, finely powdered base.

  • Prolonged Reaction Time/High Temperature:

    • Cause: Extended exposure to heat and base increases the likelihood of boronic acid decomposition.

    • Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Screen lower temperatures to find the optimal balance between reaction rate and stability.

Data Presentation: Comparative Guide to Base Selection

The choice of base is highly dependent on the specific aryl halide, catalyst, and solvent system. The following table provides a general comparison of commonly used bases for Suzuki-Miyaura couplings, with specific considerations for electron-deficient substrates.

BaseFormulaBasicityTypical Use Cases & Considerations
Potassium PhosphateK₃PO₄StrongOften effective for sterically hindered and electron-deficient substrates. Can promote high yields.[5][6]
Cesium CarbonateCs₂CO₃ModerateGenerally provides good to excellent yields. Its solubility in some organic solvents can be advantageous.[5]
Potassium CarbonateK₂CO₃ModerateA good starting point for optimization. Often used in aqueous solvent mixtures.[7][8]
Sodium CarbonateNa₂CO₃ModerateA cost-effective option, often effective in aqueous media.[7][9]
Potassium FluorideKFMildThe fluoride ion is believed to have a unique role in activating the boronic acid. Can be effective in preventing hydrolysis of base-labile groups.[4][8]

Experimental Protocols

Protocol 1: General Procedure for Base Screening in a Suzuki-Miyaura Coupling

This protocol outlines a method for screening different bases for the coupling of this compound with an aryl bromide.

Reagents and Equipment:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Bases for screening (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture (4:1) or anhydrous Toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial, condenser, magnetic stirrer, and heating mantle/oil bath.

Procedure:

  • Reaction Setup: To a Schlenk flask or reaction vial, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the palladium catalyst (e.g., 2-5 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Addition of Base and Solvent: Under a positive pressure of inert gas, add the selected base (2.0-3.0 equiv.). Then, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Analyze the yield and purity of the product and compare the results for each base tested.

Visualizations

The Suzuki-Miyaura Catalytic Cycle and the Role of the Base

The base plays a crucial role in the transmetalation step, which is often rate-limiting. There are two primary proposed mechanisms for the action of the base.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_X R¹-Pd(II)Ln-X OxAdd->PdII_X Base_Activation Base Activation PdII_X->Base_Activation Hydroxide Pathway Transmetalation Transmetalation PdII_X->Transmetalation reacts with Boronate PdII_OH R¹-Pd(II)Ln-OH Base_Activation->PdII_OH PdII_OH->Transmetalation Boronic_Acid R²B(OH)₂ Boronate [R²B(OH)₃]⁻ Boronic_Acid->Boronate Base Boronic_Acid->Transmetalation reacts with Pd(II)-OH Boronate->Transmetalation PdII_R1R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle highlighting the dual role of the base.

Troubleshooting Workflow for Low Yield

A logical approach to diagnosing and solving low-yield issues.

Troubleshooting_Workflow Start Low Yield Observed Check_Protodeboronation Analyze Crude Reaction: Protodeboronation Byproduct Present? Start->Check_Protodeboronation Optimize_Base Optimize Base: - Use milder base (K₂CO₃, Cs₂CO₃) - Switch to anhydrous conditions - Convert to boronic ester Check_Protodeboronation->Optimize_Base Yes Check_Catalyst Check Catalyst System: - Use fresh catalyst/ligand - Ensure inert atmosphere - Degas solvent Check_Protodeboronation->Check_Catalyst No Yes_Proto Yes No_Proto No Optimize_Conditions Optimize Conditions: - Lower temperature - Reduce reaction time Optimize_Base->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success Check_Reagents Verify Reagent Quality: - Purity of starting materials - Solubility issues Check_Catalyst->Check_Reagents Check_Reagents->Success

Caption: A decision tree for troubleshooting low yields in the Suzuki-Miyaura coupling.

References

  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate.
  • A general protodeboronation reaction. ResearchGate.
  • Table 2: The effect of various bases on the Suzuki coupling reaction. ResearchGate.
  • Aminative Suzuki–Miyaura coupling. Science.
  • Suzuki-Miyaura coupling of arylboronic acids to gold(iii). RSC Publishing.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Publications.
  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ChemRxiv.
  • Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Chemistry Portal.
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC.
  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
  • The proposed dual roles of K3PO4 (i and ii) in the coupling reactions... ResearchGate.
  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate.

Sources

Overcoming solubility issues of (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with this reagent, particularly concerning its solubility in common organic solvents. Our goal is to provide field-proven insights and actionable protocols to ensure your experiments proceed efficiently and successfully.

The unique structure of this molecule—featuring a fluorinated phenylboronic acid core coupled with a bulky, hydrogen-bonding benzylcarbamoyl side chain—presents specific handling challenges. This guide offers a structured, question-and-answer approach to troubleshoot these issues effectively.

Frequently Asked Questions (FAQs)
Q1: My this compound shows very poor solubility in standard Suzuki-Miyaura coupling solvents like dioxane, THF, or toluene. What is the underlying cause?

A1: The limited solubility of this compound stems from a combination of three key factors:

  • High Crystal Lattice Energy: The molecule's structure facilitates strong intermolecular interactions. The amide moiety (-CONH-) is a potent hydrogen bond donor and acceptor, leading to a highly ordered and stable crystal structure that is difficult to disrupt with solvents.

  • Complex Polarity Profile: The molecule possesses both nonpolar regions (the benzyl and phenyl rings) and a highly polar, functionalized core (boronic acid, amide, fluorine). This duality makes it challenging to find a single solvent that can effectively solvate all parts of the molecule simultaneously.

  • Boroxine Formation: Like most boronic acids, this compound can undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][2][3] This process removes the polar hydroxyl groups, making the resulting boroxine less soluble in the polar solvent mixtures often used for Suzuki couplings. The equilibrium between the acid and the boroxine is a critical, often overlooked, factor in solubility.[1][4]

Boroxine_Equilibrium cluster_acid Boronic Acid Monomers cluster_boroxine Cyclic Trimer (Boroxine) BA1 R-B(OH)₂ Boroxine R₃B₃O₃ BA1->Boroxine Dehydration (-3 H₂O) BA2 R-B(OH)₂ BA2->Boroxine Dehydration (-3 H₂O) BA3 R-B(OH)₂ BA3->Boroxine Dehydration (-3 H₂O) Boroxine->BA1 Hydrolysis (+3 H₂O) Troubleshooting_Workflow Start Compound Fails to Dissolve in Chosen Solvent Solvent Switch to a More Polar System? (e.g., Dioxane/H₂O, DMF) Start->Solvent Heat Apply Gentle Heat (e.g., 50-80 °C) Solvent->Heat Still Insoluble Success Problem Solved Solvent->Success Soluble Base Is it a Suzuki Coupling? Add Base + H₂O to form Boronate Heat->Base Still Insoluble Heat->Success Soluble Derivatize Consider Chemical Modification (Convert to Pinacol Ester) Base->Derivatize Still Insoluble Base->Success Soluble Derivatize->Success Proceed with Derivative

Caption: A logical workflow for diagnosing and solving solubility issues.

Q4: I am concerned about protodeboronation under basic, heated conditions. Is there a way to improve solubility while increasing stability?

A4: Yes, this is an excellent point, as electron-deficient or sterically hindered boronic acids can be prone to protodeboronation. [5][6]The most robust strategy is to convert the boronic acid into a more stable derivative, such as a boronate ester or a trifluoroborate salt. These derivatives are often more soluble in organic solvents and more resistant to degradation. [5][7]

Derivative Typical Solubility Stability Notes for Use in Coupling
Boronic Acid Low in nonpolar solvents Moderate; susceptible to dehydration and protodeboronation. [5] Requires base for activation.
Pinacol Ester (Bpin) High in most organic solvents. [7][8] High; resistant to protodeboronation. [5][6] Requires base (often stronger) for hydrolysis/activation.

| Trifluoroborate Salt (KHF₂) | Moderate; often soluble in polar solvents. | Very high; crystalline and air-stable solids. [5]| Requires base for activation to release the boronic acid. |

Converting the boronic acid to its pinacol ester is a highly recommended strategy for difficult substrates. The resulting ester is typically a stable, crystalline solid with significantly improved solubility in common organic solvents like THF, Dioxane, and Chloroform. [7][9]

Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with In Situ Solubilization

This protocol is designed to achieve dissolution by forming the active boronate species within the reaction flask.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv). [5]2. Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon) for 15-20 minutes.

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane) and degassed water via syringe to achieve the desired ratio (e.g., 5:1). The mixture will likely be a suspension.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and any additional ligand.

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 90-100 °C) with vigorous stirring. Observe the mixture; it should become a homogeneous solution as the temperature increases and the boronate species forms.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

Protocol 2: Synthesis of this compound pinacol ester

This protocol provides a general method for converting the boronic acid to its more soluble and stable pinacol ester derivative.

  • Setup: In a round-bottom flask, suspend this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as Toluene or THF.

  • Dehydration: Attach a Dean-Stark apparatus if using Toluene to azeotropically remove water. If using THF, add anhydrous magnesium sulfate (MgSO₄) as a drying agent.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete conversion of the starting material.

  • Workup: Cool the reaction mixture to room temperature. If MgSO₄ was used, filter it off. Concentrate the solvent under reduced pressure.

  • Purification: The crude pinacol ester can often be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by silica gel column chromatography to yield the pure product. [10]

References
  • Seo, H., et al. (2018). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Accounts of Chemical Research.
  • Matuszewska, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.
  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
  • Wikipedia. (n.d.). Boronic acid.
  • Plamondon, L., et al. (2002). Formulation of boronic acid compounds. Google Patents.
  • Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water. SciSpace.
  • Chen, L., et al. (2021). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate.
  • Miller, K. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.
  • Cioslowski, J., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. National Institutes of Health.
  • Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • Li, W., et al. (2002). Preparation and uses of conjugated solid supports for boronic acids. Google Patents.
  • L'espérance, C., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
  • Reddit user discussion on boronic acids. (2023). Boronic acids being gooey. r/OrganicChemistry.
  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.
  • ResearchGate user discussion. (2016). How to purify boronic acids/boronate esters?. ResearchGate.
  • Billingsley, K. L., et al. (2010). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
  • Killops, K. L., et al. (2016). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ResearchGate.

Sources

Catalyst and Ligand Selection for Challenging Suzuki Couplings: A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Suzuki-Miyaura Coupling >

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you troubleshoot difficult couplings, optimize your reaction conditions, and select the most effective catalyst systems. The narrative explains the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: First-Line Troubleshooting & Core Concepts

Q1: My Suzuki coupling has failed (low to no yield). What are the first things I should check?

A1: When a Suzuki coupling fails, a systematic review of the reaction parameters is the most efficient way to diagnose the problem. Start with the most common failure points:

  • Catalyst Activity & Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents or a poor inert atmosphere can lead to catalyst decomposition and the formation of palladium black.[1] Ensure your palladium source and ligand are active and that solvents are thoroughly degassed. All reaction vessels should be oven-dried and purged with an inert gas like argon or nitrogen.

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can degrade on the shelf or in solution, primarily through protodeboronation (hydrolysis) or formation of boroxine trimers.[2] Confirm the purity of your boronic acid. If it's suspect, consider using a more stable derivative like a pinacol (BPin) or MIDA boronate ester.[3]

    • Base: The choice and quality of the base are critical. It must be strong enough to activate the boronic acid for transmetalation but not so harsh that it degrades your substrates.[4][5] Ensure the base is dry and finely powdered for optimal reactivity, especially for solid bases like K₃PO₄ or K₂CO₃.

  • Solvent and Temperature: The solvent system must be appropriate for the substrates and catalyst. A mixture of an organic solvent (like dioxane, THF, or toluene) with water is common, as water can help dissolve the base and facilitate the reaction.[2] The reaction may require heating; temperatures between 80–110 °C are typical starting points.[1]

Q2: How do I choose the right palladium source and ligand for a challenging reaction?

A2: The combination of the palladium source (precatalyst) and the ligand is the heart of the catalyst system. For challenging couplings, moving beyond standard catalysts like Pd(PPh₃)₄ is often necessary.

  • Palladium Precatalysts: Modern precatalysts, often called "G3" or "G4" (3rd or 4th generation), are generally preferred. These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species in situ. They offer better stability, handling, and reaction reproducibility compared to older sources like Pd(OAc)₂ or Pd₂(dba)₃.

  • Ligand Selection: The ligand dictates the catalyst's reactivity and stability. Its properties must be matched to the specific challenge of your substrates. The two key features to consider are steric bulk and electron-donating ability .[2][6]

    • Electron-rich ligands (e.g., alkylphosphines, N-heterocyclic carbenes) accelerate the oxidative addition step, which is often the rate-limiting step, especially for unreactive aryl chlorides or electron-rich aryl halides.[6][7]

    • Bulky ligands promote the final reductive elimination step to release the product and regenerate the catalyst.[2][8] This is crucial for coupling sterically hindered substrates to prevent catalyst inhibition.

The diagram below illustrates how ligand properties influence the key steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_ligand_effects Ligand Influence Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L->OxAdd Ar-X Pd(II) Ar-Pd(II)-X OxAdd->Pd(II) Transmetal Transmetalation (Ar'-B(OR)₂) Pd(II)->Transmetal Base, Ar'B(OR)₂ DiarylPd(II) Ar-Pd(II)-Ar' Transmetal->DiarylPd(II) RedElim Reductive Elimination DiarylPd(II)->RedElim RedElim->Pd(0)L Catalyst Regeneration Product Product (Ar-Ar') RedElim->Product ElectronRich Electron-Rich Ligands (e.g., tBu₃P, Buchwald ligands) - Accelerate Oxidative Addition - Crucial for Aryl Chlorides ElectronRich->OxAdd Accelerates Bulky Bulky Ligands (e.g., XPhos, RuPhos, NHCs) - Promote Reductive Elimination - Essential for Hindered Substrates Bulky->RedElim Promotes

Caption: Decision workflow for initial ligand selection based on the aryl halide.

Section 3: Overcoming Common Side Reactions

Q5: I'm observing significant homo-coupling of my boronic acid. How can I suppress this?

A5: Homo-coupling (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is typically caused by the presence of oxygen or Pd(II) species at the start of the reaction. [2]Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes this unwanted side reaction.

Solutions:

  • Rigorous Degassing: This is the most critical factor. Ensure your solvent and the reaction headspace are scrupulously free of oxygen. Use a freeze-pump-thaw cycle for solvents or sparge with argon for at least 30 minutes. 2. Use a Pd(0) Source or Efficient Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or using a modern precatalyst (e.g., a G3 palladacycle) that rapidly converts to Pd(0) can minimize the amount of initial Pd(II). [9]3. Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes be beneficial, but a large excess can promote homo-coupling.

  • Ligand Choice: Bulky ligands can disfavor the formation of the intermediates required for homo-coupling. [9]

Q6: My boronic acid is decomposing (protodeboronation) before it couples. How can I prevent this?

A6: Protodeboronation is the replacement of the C-B bond with a C-H bond, effectively destroying your nucleophile. It is often promoted by high temperatures, prolonged reaction times, and the presence of water, especially under basic conditions. [2]Heteroaryl boronic acids are particularly susceptible. [2][3] Solutions:

  • Use a Milder Base: If possible, switch to a weaker base. For example, try K₂CO₃ instead of K₃PO₄, or KF instead of a carbonate. [5]2. Lower the Reaction Temperature: If the desired coupling is fast enough, running the reaction at a lower temperature (e.g., 60-80 °C) can significantly reduce the rate of decomposition.

  • Protect the Boronic Acid: Use a more stable boronic acid derivative.

    • Pinacol Esters (BPin): These are significantly more stable than the corresponding boronic acids.

    • Trifluoroborate Salts (BF₃K): Potassium aryltrifluoroborates are highly stable crystalline solids that slowly release the boronic acid under the reaction conditions.

    • MIDA Boronates: These are exceptionally stable to chromatography and storage and are designed for the slow release of the boronic acid, minimizing its concentration and thus its decomposition. [3]

Section 4: Advanced Protocols: High-Throughput Screening

Q7: How do I set up a high-throughput screening (HTS) experiment to quickly find the optimal ligand and conditions?

A7: When dealing with a particularly challenging substrate pair, screening a matrix of catalysts, ligands, bases, and solvents is the most efficient path to success. Specialized kits and equipment are available, but the principles can be applied using standard lab equipment. [10][11][12][13][14] Protocol: Parallel Ligand/Base Screening in a 24-Well Plate

This protocol allows you to test 6 different ligands with 4 different bases in a single experiment.

1. Preparation (Inside a Glovebox or Inert Atmosphere Box):

  • Arrange 24 reaction vials (e.g., 4 mL vials with stir bars) in a labeled aluminum block.

  • Pre-weigh the appropriate palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and each of the 6 phosphine ligands to be screened (4.4 mol %) into rows of 4 vials each.

  • Add your limiting reagent (e.g., aryl halide, 0.1 mmol) to all 24 vials.

  • Add each of the 4 bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOBu; 2.0 equiv) to the 6 vials in each column.

2. Reagent Addition:

  • Prepare a stock solution of your boronic acid (1.2 equiv) in the chosen solvent (e.g., degassed dioxane).

  • Under a positive pressure of argon, add the solvent (to achieve ~0.1 M concentration) to all vials.

  • Add the boronic acid stock solution to all vials.

  • If using an aqueous base, add the required amount of degassed water.

3. Reaction and Analysis:

  • Securely cap the vials in the reaction block. [12]* Transfer the block to a pre-heated stir plate (e.g., 80 °C) and stir for the desired time (e.g., 12-24 hours). [12]* After cooling, take a small aliquot from each vial, dilute, add an internal standard, and analyze by LC-MS or GC-MS to determine the percent conversion for each condition. [11][12] This systematic approach will quickly generate a "heatmap" of successful conditions, identifying the most promising ligand and base combination for further optimization and scale-up. [14]

References

  • Wikipedia. Suzuki reaction. [Link]
  • Barrios-Landeros, F., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Elsevier.
  • Altenhoff, G., et al. (2003).
  • Kim, J., et al. (2016). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. Organic Letters. [Link]
  • Guild, A., et al. (2021). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Li, G., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
  • Chen, W., et al. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • University of Pennsylvania. (2014).
  • ResearchGate. (2020). (PDF)
  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. [Link]
  • Kim, J., et al. (2016). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry. [Link]
  • Buitrago, E., et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. Semantic Scholar. [Link]
  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]
  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. [Link]
  • Chemical.AI. (2024). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • Leadbeater, N. E. (2016). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Lipshutz, B. H., et al. (2024).
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Reducing homocoupling side reactions of (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Reducing Homocoupling Side Reactions of (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we understand that while the Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, its efficiency can be compromised by side reactions.[1][2] One of the most persistent challenges is the homocoupling of the boronic acid reagent, which leads to the formation of a symmetrical biaryl byproduct. This not only reduces the yield of your desired product but also introduces purification challenges due to structural similarities between the product and the byproduct.[3]

This guide is specifically designed to address the challenges associated with This compound . The electron-deficient nature of this reagent, due to the fluorine and carbamoyl substituents, can make it particularly susceptible to homocoupling.[1][4] Here, we provide in-depth troubleshooting guides, detailed experimental protocols, and a comprehensive FAQ section to help you diagnose, mitigate, and eliminate this unwanted side reaction.

Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling in the context of a Suzuki-Miyaura reaction?

A1: Boronic acid homocoupling is a significant side reaction where two molecules of the organoboron reagent couple to form a symmetrical biaryl.[3] In the case of this compound, this results in the formation of a biphenyl dimer. This reaction competes with the desired cross-coupling pathway, consuming the boronic acid and reducing the overall yield of the target molecule.[3]

Q2: What are the primary mechanistic pathways that lead to homocoupling?

A2: There are two predominant mechanisms responsible for boronic acid homocoupling:

  • Oxygen-Mediated Pathway: The presence of dissolved molecular oxygen in the reaction mixture is a primary cause.[5][6] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then undergo a different catalytic cycle that facilitates the dimerization of the boronic acid.[7][8][9] It has been demonstrated that higher oxygen levels directly correlate with an increase in homocoupling.[8]

  • Pd(II)-Mediated Pathway: When using a Pd(II) precatalyst, such as Pd(OAc)₂, it can directly react with the boronic acid before being reduced to the active Pd(0) state.[10] This is especially problematic at the beginning of the reaction. This pathway involves a stoichiometric reaction between the Pd(II) salt and the boronic acid, producing the homocoupled product and Pd(0).[11]

A less common pathway involves a protonolysis/second transmetalation event, which can be more prevalent with electron-deficient arylboronic acids.[1][4]

Q3: Why is this compound potentially more prone to homocoupling?

A3: The phenyl ring of this boronic acid is substituted with two electron-withdrawing groups: a fluorine atom and a benzylcarbamoyl group. Electron-deficient arylboronic acids have been shown to be more susceptible to homocoupling side reactions.[1][4] This increased reactivity towards homocoupling can be attributed to the electronic effects influencing the stability and reactivity of the organoboron species and its interaction with the palladium catalyst.

Q4: Can my choice of boronic acid derivative impact the extent of homocoupling?

A4: Absolutely. While boronic acids are common, they can be prone to protodeboronation and other side reactions.[12] Using more stable boronic esters, such as pinacol esters (Bpin) or MIDA boronates, can sometimes suppress homocoupling.[9][13] These derivatives often provide a slower, more controlled release of the active boronic acid into the catalytic cycle, which can help to favor the desired cross-coupling pathway.[9]

Q5: How can I quantify the amount of homocoupling byproduct in my reaction mixture?

A5: The most common and effective methods for quantifying the homocoupling byproduct are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the separation and quantification of the desired product, starting materials, and the homocoupled byproduct. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, by integrating characteristic peaks of the product and byproduct, to determine their relative ratios.

Troubleshooting Guide: Minimizing Homocoupling

This section provides a structured approach to diagnosing and resolving issues with excessive homocoupling.

Diagnostic Workflow

To effectively troubleshoot, it is essential to systematically identify the root cause. The following workflow will guide you through the process.

G A High Homocoupling Observed B Step 1: Evaluate Reaction Atmosphere A->B C Is the system rigorously deoxygenated? B->C Potential Cause D Step 2: Assess Catalyst & Ligand C->D Yes H Implement Rigorous Degassing Protocol C->H No E Are you using a Pd(II) precatalyst? Is the ligand appropriate? D->E Potential Cause F Step 3: Analyze Reagents & Conditions E->F Yes I Switch to Pd(0) Catalyst or Add a Reducing Agent. Use Bulky, Electron-Rich Ligand. E->I No G Is the base optimal? Is the temperature too high? F->G Potential Cause J Screen Alternative Bases. Lower Reaction Temperature. G->J Yes K Problem Resolved G->K No H->K I->K J->K

Caption: Troubleshooting workflow for homocoupling.
Detailed Troubleshooting & Optimization Strategies
1. Reaction Atmosphere: The Critical Role of Deoxygenation

Issue: The most frequent cause of boronic acid homocoupling is the presence of dissolved oxygen.[5][6]

Solution: Implement a rigorous deoxygenation protocol. Standard purging with an inert gas may not be sufficient.

Protocol 1: Inert Gas Subsurface Sparging

  • Setup: Assemble your reaction vessel and add your solvent(s).

  • Sparging: Insert a long needle connected to a source of high-purity nitrogen or argon, ensuring the tip is below the solvent surface.

  • Duration: Bubble the inert gas through the solvent for a minimum of 30 minutes. For larger volumes, extend this time. A vigorous bubbling rate ensures efficient displacement of dissolved oxygen.[11]

  • Reagent Addition: After degassing the solvent, add the this compound, aryl halide, and base.

  • Final Purge: Maintain a positive pressure of inert gas and continue to bubble the gas through the reaction mixture for another 10-15 minutes before adding the palladium catalyst.

Protocol 2: Freeze-Pump-Thaw Cycles

For maximum oxygen removal, especially in sensitive reactions:

  • Freeze: Place your sealed reaction flask containing the solvent and reagents (except the catalyst) in a liquid nitrogen bath until completely frozen.

  • Pump: Connect the flask to a high-vacuum line and evacuate for 5-10 minutes.

  • Thaw: Close the connection to the vacuum and allow the mixture to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat: Repeat this cycle three to five times for optimal results.[3]

  • Catalyst Addition: Backfill the flask with an inert gas before adding the catalyst.

2. Palladium Catalyst & Ligand Selection

Issue: Using a Pd(II) precatalyst can lead to homocoupling before the active Pd(0) species is formed.[10] Additionally, the choice of ligand can significantly influence the relative rates of cross-coupling versus homocoupling.[14]

Solutions:

  • Use a Pd(0) Precatalyst: Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the initial Pd(II)-mediated homocoupling pathway.

  • Add a Mild Reducing Agent: If using a Pd(II) source is necessary, the addition of a mild reducing agent can facilitate its rapid conversion to Pd(0). Potassium formate has been shown to be effective in suppressing homocoupling without interfering with the main catalytic cycle.[10][11]

  • Optimize Your Ligand: For electron-deficient boronic acids, bulky and electron-rich phosphine ligands are often beneficial.[8] These ligands can accelerate the rate-limiting reductive elimination step of the desired cross-coupling reaction, outcompeting the homocoupling pathway.

Recommended Ligands for Electron-Deficient Systems:

Ligand NameStructureKey Features
SPhos Dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphineBulky, electron-rich. Often effective in suppressing homocoupling with electron-deficient partners.[4]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylHighly active for Suzuki-Miyaura couplings of challenging substrates.
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylVery bulky and electron-rich, excellent for sterically hindered and electron-deficient substrates.
3. Reaction Conditions & Reagents

Issue: The choice of base and reaction temperature can tip the balance between the desired reaction and unwanted side reactions.

Solutions:

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[15][16] While strong bases like NaOH or KOH can be effective, they can also promote side reactions.[17] For sensitive substrates, consider screening milder bases.

    BaseStrengthComments
    K₃PO₄ StrongOften used in challenging couplings. Its heterogeneous nature can sometimes be beneficial.
    K₂CO₃ ModerateA common and effective base. Often used with a co-solvent system including water.[17]
    Cs₂CO₃ StrongHighly soluble in organic solvents, can be very effective but is more expensive.
    Organic Bases (e.g., DIPEA) WeakUseful for substrates with base-sensitive functional groups.[17]
  • Temperature Optimization: Higher temperatures can increase reaction rates, but they can also accelerate the decomposition of reagents and the formation of byproducts.[18][19] If homocoupling is significant, try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period. Room temperature Suzuki couplings are also possible with highly active catalyst systems and can significantly reduce side reactions.[20][21]

Mechanistic Overview of Competing Pathways

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Homocoupling Side Reaction A Pd(0)L₂ B Oxidative Addition (Ar¹-X) A->B C Ar¹-Pd(II)-X B->C D Transmetalation (Ar²-B(OH)₂) C->D E Ar¹-Pd(II)-Ar² D->E F Reductive Elimination E->F F->A G Ar¹-Ar² (Product) F->G H Pd(0)L₂ I Oxidation (O₂) H->I J Pd(II) Species I->J K 2 x Ar²-B(OH)₂ J->K K->H Reduction L Ar²-Ar² (Byproduct) K->L

Sources

Technical Support Center: A Guide to Improving the Storage Stability of (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid. This document is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this and similar arylboronic acids. Our goal is to provide you with a comprehensive understanding of the degradation pathways and to offer practical, field-proven strategies to ensure the long-term integrity and reliability of your compound during storage and experimentation.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To maximize shelf-life, the compound must be protected from moisture, heat, and oxygen. The ideal conditions are storage in a freezer at -20°C within a desiccator.[1] The container should be purged with an inert gas like argon or nitrogen before sealing.[1][2] For frequent use, it is highly recommended to aliquot the material upon receipt into smaller, single-use vials to prevent repeated freeze-thaw cycles and exposure of the bulk material to atmospheric conditions.

Q2: What are the visible signs of degradation in my solid boronic acid?

A2: A primary sign of degradation is a change in the physical appearance of the material. Fresh, high-purity boronic acids are typically fine, crystalline powders. Upon degradation, you may observe the material becoming clumpy, waxy, or developing a glassy, fused appearance. This is often indicative of the formation of a boroxine, the cyclic trimeric anhydride of the boronic acid.[3][4]

Q3: What is a boroxine, and why is its formation a problem for my experiments?

A3: A boroxine is a six-membered ring formed from the dehydration and cyclization of three boronic acid molecules.[5][6] This process is often thermally driven and reversible in the presence of water.[7][8] Boroxine formation is problematic for several reasons:

  • Stoichiometric Inaccuracy: Since three molecules of boronic acid form one molecule of boroxine with the loss of three water molecules, using the material by weight without accounting for boroxine content will lead to significant errors in molar calculations.

  • Altered Reactivity: The reactivity of a boroxine can differ from the free boronic acid in certain chemical transformations, potentially leading to inconsistent reaction kinetics and yields.

  • Solubility Changes: The change in structure can alter the solubility profile of the compound, which may affect reaction setup and performance.

Q4: My boronic acid has been stored for a while. Can I convert the boroxine back to the active boronic acid form?

A4: Yes, the dehydration process that forms the boroxine is reversible.[8] Hydrolysis can be achieved by recrystallizing the material from a solvent system containing water or by dissolving the compound in a suitable solvent and adding a stoichiometric amount of water. However, this does not reverse other potential degradation pathways like oxidation or protodeboronation.[9][10] Therefore, while you can hydrolyze the boroxine, the overall purity of the sample may still be compromised by other irreversible degradation byproducts. It is always best to first analyze the material to assess its integrity.

Q5: How does the specific structure of this compound influence its stability?

A5: The electronic properties of the substituents on the phenyl ring play a crucial role. The 3-fluoro and 4-benzylcarbamoyl groups are both electron-withdrawing. Electron-withdrawing groups can increase the Lewis acidity of the boron atom, which can influence its susceptibility to nucleophilic attack, a key step in some degradation pathways. While specific studies on this exact molecule are not prevalent, it is a known principle that the electronic and steric environment around the C-B bond dictates the rates of key decomposition pathways like protodeboronation and oxidation.[9]

Troubleshooting Guide: Common Experimental Issues

This guide provides solutions to specific problems you may encounter during your research.

ProblemProbable Cause(s)Recommended Solution(s) & Rationale
Inconsistent yields or failed reactions (e.g., Suzuki-Miyaura coupling). 1. Boroxine Formation: The most common cause. The actual molar quantity of the active boronic acid is lower than calculated, leading to incorrect stoichiometry. 2. Protodeboronation/Oxidation: Irreversible degradation of the boronic acid to inactive byproducts, reducing the amount of available reagent.[10][11][12]1. Pre-reaction Purity Check: Before each use, verify the compound's purity via HPLC or ¹H NMR to assess the extent of degradation. 2. Use Fresh Material: If significant degradation is detected (>5-10%), it is best to use a new, unopened batch of the reagent for critical reactions. 3. Consider a Stabilized Derivative: For maximum consistency, convert the boronic acid to a more stable form, such as a MIDA boronate, for long-term storage and use.[10][11]
The solid material appears clumpy, glassy, or has changed texture. Dehydration to Boroxine: This is the result of intermolecular water loss, often accelerated by exposure to ambient temperature, light, or repeated openings of the container.[3][4]1. Improve Handling Protocol: Handle the material exclusively within an inert atmosphere glovebox to minimize exposure to moisture and air. 2. Optimize Storage Conditions: Ensure the material is stored at -20°C in a dedicated desiccator.[1][2] Aliquoting into smaller vials upon receipt is a critical preventative measure.
Analytical data (¹H NMR, HPLC) shows new, unexpected peaks. 1. Boroxine: In ¹H NMR, you may see a disappearance of the B(OH)₂ proton signal (a broad singlet) and shifts in the aromatic proton signals. 2. Irreversible Degradation: Peaks corresponding to the protodeboronated (lacking the boronic acid) or oxidized (phenolic) byproducts may appear.[9][13]1. Confirm Impurity Identity: Use LC-MS to determine the mass of the impurities. This can help distinguish between the boroxine, protodeboronated species, and other byproducts. 2. Purification vs. Discard: While recrystallization is an option, it may not remove all byproducts. For high-purity applications, it is often more time- and cost-effective to start with fresh material.

Preventative Strategies & Best Practices

Proactive measures are the most effective way to ensure the long-term stability of your boronic acid.

I. Recommended Handling and Storage Workflow

The following workflow minimizes exposure to detrimental environmental factors.

G cluster_0 Upon Receipt cluster_1 Storage Protocol cluster_2 Experimental Use Receive Receive Compound Aliquot Aliquot into smaller, pre-dried vials inside an inert atmosphere glovebox. Receive->Aliquot Purge Purge each vial with Argon or Nitrogen. Aliquot->Purge Seal Seal tightly with PTFE-lined caps. Purge->Seal Store Place vials in a labeled box inside a -20°C freezer with desiccant. Seal->Store Retrieve Retrieve one vial for use. Store->Retrieve Equilibrate Allow vial to reach room temperature in a desiccator before opening. Retrieve->Equilibrate Use Use entire content of the vial for the experiment. Equilibrate->Use

Caption: Recommended workflow for receiving, storing, and using boronic acids.

II. Long-Term Stabilization via Derivatization

For applications requiring the utmost stability and for long-term archival, converting the boronic acid to a more robust derivative is the best strategy.[10][14]

Derivative FormKey AdvantagesConsiderations for Use
Pinacol Boronate Ester Significantly more stable to air and moisture; easier to handle and purify via standard column chromatography; does not form boroxines.[1][14]Requires an additional synthetic step for preparation and a subsequent hydrolysis step (often under basic or acidic conditions) to liberate the free boronic acid if needed for a reaction.
MIDA Boronate Ester Exceptionally benchtop stable as a crystalline solid; enables "slow-release" of the boronic acid in situ under specific basic conditions, which is ideal for reactions sensitive to high concentrations of free boronic acid.[10][11]The MIDA ligand must be cleaved to generate the active species, requiring careful selection of reaction conditions (e.g., aqueous base, specific temperature).[10]
Potassium Trifluoroborate (R-BF₃K) Highly stable, crystalline solids that are easy to handle and weigh accurately. The tetracoordinate boron center is resistant to protodeboronation and oxidation.[1]Functions as a "protected" form of the boronic acid and requires specific protocols (e.g., different base or conditions) for efficient participation in cross-coupling reactions.

Analytical Methods for Stability Assessment

Regularly assessing the purity of your boronic acid is crucial for reliable and reproducible results.

Protocol 1: Purity Assessment by Reversed-Phase HPLC

This protocol is designed to assess the purity of the boronic acid and detect common impurities.

Rationale: Reversed-phase HPLC is a powerful tool for separating the boronic acid from its more polar (oxidized) or less polar (protodeboronated) impurities. However, boronic acids can be unstable under typical HPLC conditions. This method uses an aprotic diluent and a fast gradient to minimize on-column degradation.[15][16]

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the boronic acid.

    • Dissolve in 1.0 mL of acetonitrile (ACN). Using an aprotic solvent like ACN for sample preparation is crucial to prevent hydrolysis of any boroxine present back to the boronic acid, giving a more accurate snapshot of the solid's state.[15]

    • Vortex until fully dissolved.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Waters XSelect HSS T3, 2.5 µm, 4.6 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

    • Gradient:

      Time (min) %B
      0.0 10
      10.0 90
      12.0 90
      12.1 10

      | 15.0 | 10 |

  • Data Analysis: Integrate all peaks and calculate the purity as the percentage of the main peak area relative to the total area of all peaks. The boroxine, if present and soluble, will likely have a different retention time than the monomer.

Protocol 2: Monitoring Boroxine Formation by ¹H NMR Spectroscopy

Rationale: ¹H NMR provides a direct spectroscopic handle to observe the equilibrium between the boronic acid and its boroxine anhydride.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a dry, deuterated solvent such as DMSO-d₆ or CDCl₃. The choice of a dry solvent is critical to observe the boroxine, as any water will shift the equilibrium back towards the boronic acid.[7]

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Spectral Interpretation:

    • Boronic Acid Monomer: Look for a characteristic broad singlet in the downfield region (typically >8 ppm) corresponding to the two protons of the -B(OH)₂ group.

    • Boroxine Trimer: Upon formation of the boroxine, the -B(OH)₂ signal will disappear. You will also observe distinct shifts in the signals of the aromatic protons adjacent to the boron atom due to the change in the electronic environment and molecular geometry. Comparing the integration of these shifted aromatic peaks to the original ones can provide a semi-quantitative measure of the boroxine content.

Degradation Pathways Visualization

The following diagram illustrates the key stability considerations for arylboronic acids.

G cluster_degradation Irreversible Degradation BA This compound (R-B(OH)₂) Boroxine Cyclic Trimeric Boroxine ((RBO)₃) BA->Boroxine Dehydration (+Heat) Hydrolysis (+H₂O) Phenol Oxidation Product (R-OH) BA->Phenol Oxidation (e.g., ROS) Arene Protodeboronation Product (R-H) BA->Arene Protodeboronation (e.g., Heat, Base)

Sources

Technical Support Center: Diethanolamine Masking of Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the stabilization of boronic acids using diethanolamine (DEA). Boronic acids are invaluable reagents in modern organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions.[1] However, their utility is often hampered by inherent instability, leading to challenges in purification, stoichiometry, and long-term storage due to the formation of cyclic boroxine trimers.[1][2]

Masking the boronic acid as a diethanolamine adduct—forming a 2,8-dioxa-5-aza-1-borabicyclo[3.3.0]octane, commonly known as a DABO boronate—is a highly effective, cost-efficient, and operationally simple strategy to overcome these stability issues.[1][3] These adducts are typically air-stable, crystalline solids that can often be used directly in subsequent reactions.[1][4]

This guide provides detailed troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the successful implementation of this technique in your research.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the formation, isolation, and use of diethanolamine-boronic acid adducts.

Q1: I've mixed my boronic acid with diethanolamine, but the expected crystalline adduct has not precipitated. What's going wrong?

Answer: The precipitation of the DABO boronate is dependent on its solubility in the chosen solvent. If the adduct fails to precipitate, consider the following causes and solutions:

  • Solvent Choice: The adduct may be too soluble in your current solvent. The formation is typically performed in solvents where the starting boronic acid has some solubility but the resulting adduct does not. Dichloromethane (CH₂Cl₂) and ether are common choices that facilitate precipitation.[1][5]

    • Solution: If you used a relatively polar solvent, try switching to or triturating with a less polar one like diethyl ether or hexanes.[6][7] If the product has oiled out, scratching the flask or adding a seed crystal can induce crystallization.

  • Substrate Polarity: Highly polar boronic acids may form adducts that are more soluble, even in traditional solvents.[6]

    • Solution: Carefully remove the solvent under reduced pressure. The resulting crude adduct can sometimes be used without further purification or can be solidified by trituration with a non-polar solvent.[6]

  • Incomplete Reaction: While the reaction is typically fast (often under 30 minutes), ensure it has gone to completion by monitoring the disappearance of the starting boronic acid via Thin Layer Chromatography (TLC).[5]

Q2: The yield of my isolated DABO boronate is very low.

Answer: Low yield can stem from several factors related to the starting materials or the reaction conditions.

  • Steric Hindrance: Boronic acids with bulky substituents ortho to the boronic acid moiety may not form the adduct efficiently. For example, 2,6-dimethylphenylboronic acid is known to fail in forming the tetrahedral DABO boronate due to steric hindrance.[1] Boronic acids with a single ortho substituent, however, typically react without issue.[1]

  • Purity of Boronic Acid: The starting boronic acid may already exist partially as the less reactive boroxine trimer.

    • Solution: While the complexation can often drive the equilibrium, starting with high-purity boronic acid is always best practice.

  • Stoichiometry: Ensure you are using a 1:1 molar ratio of the boronic acid to diethanolamine.[1] An excess of diethanolamine can sometimes make isolation more difficult.

Q3: My subsequent Suzuki-Miyaura cross-coupling reaction using the DABO boronate is sluggish or fails completely.

Answer: This is a common issue and almost always relates to the reaction conditions, which must facilitate the in situ hydrolysis of the adduct back to the active boronic acid.

  • Lack of Protic Solvent: DABO boronates are known to hydrolyze to the boronic acid in aqueous solutions and protic solvents.[1] This hydrolysis is necessary for efficient transmetalation to the palladium catalyst. Reactions run under strictly anhydrous conditions often result in reduced yields.[1][4]

    • Solution: Ensure your reaction medium contains a protic co-solvent, such as water or an alcohol. A common solvent system is dioxane/water.[8]

  • Incorrect Base: The choice of base is critical. While the hydrolysis of the MIDA boronate is fast with aqueous NaOH, the slow, continuous release needed for unstable boronic acids is often achieved with a milder base like K₃PO₄ in an aqueous/organic mixture.[8] This principle of slow release is key to preventing the decomposition of the liberated, unstable boronic acid before it can engage in the catalytic cycle.

Q4: I am having trouble getting consistent analytical data for my DABO boronate.

Answer: Characterization of DABO boronates can sometimes be challenging with specific techniques.

  • Mass Spectrometry: It has been noted that DABO complexes can be difficult to characterize by High-Resolution Mass Spectrometry (HRMS), sometimes showing unidentifiable boron-containing masses.[1]

  • Elemental Analysis: Reports indicate that the carbon percentage in elemental analysis can be consistently lower than the theoretical value.[1]

  • NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are the most reliable methods for confirming the structure and purity of the adduct.[5][9] The formation of the tetracoordinate boron species results in a characteristic upfield shift in the ¹¹B NMR spectrum.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using diethanolamine over other protecting groups like pinacol or N-methyliminodiacetic acid (MIDA)?

Answer: Each protecting group has its merits, but diethanolamine offers a unique combination of practicality and efficiency.

FeatureDiethanolamine (DABO)Pinacol (Bpin)N-Methyliminodiacetic Acid (MIDA)Potassium Trifluoroborate (BF₃K)
Ease of Formation Excellent (Mix at RT)[1][3]Good (Requires heating/water removal)Moderate (Requires vigorous heating/water removal)[1][10]Good
Stability (Benchtop) Excellent, air-stable solids[1][4]Good, but can be oils and prone to hydrolysis[11][12]Excellent, indefinitely stableExcellent, crystalline solids[1]
Stability (Chromatography) Poor to moderate; can decompose on silica[6][10]Good, but can streak or protodeboronate[12]Excellent[10]Moderate
Ease of Deprotection Excellent (in situ with water or mild acid wash)[1][9]Difficult (Often requires harsh oxidative cleavage)[12]Excellent (Mild aqueous base)Moderate (Aqueous conditions)
Cost Lowest cost auxiliary[1]LowModerateLow

Q2: How stable are DABO boronates to storage?

Answer: They are exceptionally stable. Heterocyclic DABO boronates have been stored in open vials at room temperature for over 70 days with no noticeable degradation observed by NMR analysis.[1] This makes them far superior to their often-labile boronic acid counterparts for long-term storage and use in high-throughput screening campaigns.

Q3: Do I absolutely need to perform a separate deprotection step before my cross-coupling reaction?

Answer: No. For many applications, particularly Suzuki-Miyaura reactions, a separate deprotection step is unnecessary and not recommended.[1] The DABO boronate can be used directly, provided the reaction conditions include a protic source (like water) to facilitate the in situ hydrolysis to the active boronic acid.[1][4] A separate hydrolysis step is only required if you need to isolate the pure, unprotected boronic acid for other purposes.[9]

Q4: What is the mechanism that allows DABO boronates to work directly in cross-coupling reactions?

Answer: The DABO boronate itself is not the active species in the catalytic cycle. In the presence of water or a protic solvent, the adduct exists in equilibrium with the free, tricoordinate boronic acid. This free boronic acid is then able to participate in the crucial transmetalation step with the palladium catalyst. The adduct essentially acts as a stable, solid reservoir that slowly releases the active boronic acid under the reaction conditions.

Mechanism cluster_equilibrium In-Situ Hydrolysis cluster_suzuki Suzuki-Miyaura Cycle DABO DABO Boronate (Stable Adduct) BA Free Boronic Acid (Active Species) DABO->BA + H₂O ArPdX Ar-Pd(II)-X BA->ArPdX Enters Cycle Pd0 Pd(0) Pd0->ArPdX Oxidative Addition (Ar-X) ArR Ar-R (Product) ArPdR Ar-Pd(II)-R ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination

Caption: Workflow for the synthesis of a DABO boronate.

Protocol 2: Deprotection of a DABO Boronate to Regenerate the Free Boronic Acid [5][9] This two-step procedure is useful when the isolated boronic acid is required.

  • Suspension: Suspend the DABO boronate (1.0 equiv) in diethyl ether.

  • Hydrolysis: Add 0.1 M HCl (aqueous solution) to the suspension and stir vigorously for 20-30 minutes. The solid DABO boronate will dissolve as it hydrolyzes.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with diethyl ether.

  • Workup: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure to afford the pure boronic acid. Note: Some boronic acids are unstable and should be used immediately. [5]

Section 4: Troubleshooting Logic

Use this flowchart to diagnose common experimental issues.

Troubleshooting start Experiment Issue p1 Problem: No Precipitate Formed start->p1 Formation Step p2 Problem: Low Coupling Yield start->p2 Coupling Step p3 Problem: Purification Difficulty start->p3 Isolation Step s1_1 Diagnosis: Adduct is soluble. Action: Change to less polar solvent (Et₂O). Triturate with hexanes. p1->s1_1 s1_2 Diagnosis: Reaction incomplete or failed. Action: Check for steric hindrance (2,6-subst.). Verify 1:1 stoichiometry. p1->s1_2 s2_1 Diagnosis: No in-situ hydrolysis. Action: Add H₂O or alcohol as a co-solvent. Ensure base (e.g., K₃PO₄) is present. p2->s2_1 s2_2 Diagnosis: Catalyst is inactive. Action: Verify catalyst loading and quality. p2->s2_2 s3_1 Diagnosis: Impure starting material. Action: Recrystallize adduct if possible. Avoid silica gel chromatography. p3->s3_1 s3_2 Diagnosis: Excess DEA present. Action: Triturate solid with Ethyl Acetate to remove excess DEA. p3->s3_2

Caption: A logical guide to troubleshooting common issues.

References

  • Gillis, E. P., et al. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of Organic Chemistry.
  • Inglesby, P. A., et al. (2020). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Organic Process Research & Development.
  • Santos, A. M., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Journal of Organic Chemistry.
  • Santos, A. M., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications.
  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition.
  • Ring, O. T., et al. (2020). Exploiting the Physical Properties of Diethanolamine Boronic Esters for Process Improvements in AZD5718. Organic Process Research & Development.
  • Reddit User Discussion. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry.
  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • Rychnovsky Lab, UC Irvine. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Gillis, E. P., et al. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society.
  • Reddit User Discussion. (2023). Sticky Boronic Acids. r/Chempros.
  • Blanchet, J., et al. (2024). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. ChemRxiv.

Sources

Technical Support Center: Optimization of Reaction Temperature for Fluorinated Boronic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the optimization of reaction temperature in Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic acids. This guide is designed for researchers, scientists, and professionals in drug development to navigate the specific challenges posed by these unique reagents. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance the success of your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the coupling of fluorinated boronic acids, with a focus on how reaction temperature can be leveraged as a key optimization parameter.

Problem 1: Low or No Product Yield with Starting Material Remaining

Q: I am observing very low conversion of my aryl halide, and most of my starting materials are unconsumed. How can I adjust the temperature to improve the yield?

A: Low conversion in Suzuki-Miyaura couplings often points to an issue with one of the key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1][2] Temperature plays a critical role in overcoming the activation energy barriers for each of these steps.[3]

Initial Diagnostic Steps:

  • Verify Reagent and Catalyst Integrity: Before adjusting the temperature, ensure that your palladium catalyst is active, the ligands are not degraded, and the fluorinated boronic acid is pure.[4] Fluorinated boronic acids can be prone to decomposition, so using a fresh or properly stored batch is crucial.[5][6]

  • Ensure Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[4] Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen).[7]

Temperature Optimization Strategy:

  • Incremental Temperature Increase: If your initial reaction was run at a lower temperature (e.g., room temperature to 60 °C), a gradual increase in temperature is the most logical next step. Many Suzuki-Miyaura reactions require temperatures in the range of 80-120 °C to proceed at a reasonable rate.[3][8]

    • Rationale: Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions. This helps to overcome the activation energy for the rate-limiting step, which for electron-rich or sterically hindered aryl halides, is often the oxidative addition.[7] For fluorinated boronic acids, which are electron-deficient, the transmetalation step can also be sluggish and benefit from increased temperature.

  • Systematic Temperature Screening: A more rigorous approach is to set up a series of small-scale parallel reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C, and 120 °C) to identify the optimal range.[9][10] This can be efficiently done using a 24-well reaction block or similar high-throughput screening platform.[8][11]

  • Consider Microwave Irradiation: If conventional heating does not yield satisfactory results, microwave-assisted synthesis can be a powerful tool. Microwave heating can rapidly bring the reaction to a high temperature, often leading to significantly shorter reaction times and improved yields.[12][13][14][15] Typical conditions for microwave-assisted Suzuki coupling are 100-130 °C for 10-20 minutes.[13][15]

Problem 2: Significant Protodeboronation of the Fluorinated Boronic Acid

Q: My main side product is the result of protodeboronation (replacement of the -B(OH)₂ group with -H). How does temperature contribute to this, and what adjustments can I make?

A: Protodeboronation is a common and often frustrating side reaction, particularly with electron-deficient or heteroaromatic boronic acids.[4][16] Fluorinated boronic acids are especially susceptible due to the electron-withdrawing nature of the fluorine atoms, which increases the lability of the C-B bond.[6]

The Role of Temperature in Protodeboronation:

Elevated temperatures can accelerate the rate of protodeboronation, especially in the presence of water and a strong base.[17] This creates a delicate balance, as the temperature required for efficient coupling may also promote this undesired side reaction.

Optimization Strategy to Minimize Protodeboronation:

  • Lower the Reaction Temperature: If you are observing significant protodeboronation at high temperatures (e.g., >100 °C), the first step is to attempt the reaction at a lower temperature.[17] A more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos), might enable the desired coupling to occur at a milder temperature where protodeboronation is less competitive.[4][7]

  • Use Milder Bases and Anhydrous Conditions: Strong bases, particularly hydroxides in aqueous media, can promote protodeboronation.[7]

    • Consider switching to a milder base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[4]

    • Running the reaction under strictly anhydrous conditions can also significantly suppress this side reaction.[4][17]

  • Convert to a More Stable Boron Species: If protodeboronation remains an issue even after optimizing the temperature and base, consider converting the fluorinated boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a potassium trifluoroborate salt.[16][17][18] These derivatives are generally more resistant to protodeboronation and can be used in the coupling reaction directly.[16][18]

Problem 3: Formation of Homocoupled or Other Side Products

Q: Besides my desired product, I am seeing significant amounts of homocoupled boronic acid (Ar-F--Ar-F) and dehalogenated starting material. How can I use temperature to improve selectivity?

A: The formation of homocoupled products and dehalogenation are indicative of competing reaction pathways that can be influenced by temperature.

Influence of Temperature on Side Reactions:

  • Homocoupling: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules. While not directly a temperature effect, higher temperatures can sometimes exacerbate the issue if the reaction is not rigorously deoxygenated.

  • Dehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This side reaction can become more prevalent at higher temperatures, as it often involves palladium-hydride species that can be formed from the solvent or base under forcing conditions.[1][3]

Temperature and System Optimization:

  • Find the "Sweet Spot": The goal is to find the lowest possible temperature at which the desired cross-coupling reaction proceeds at a reasonable rate, while the rates of side reactions remain low. This emphasizes the importance of systematic temperature screening.[14]

  • Optimize Other Parameters: Often, the need for high temperatures arises from a suboptimal catalyst system. By choosing a more active catalyst and ligand combination, it may be possible to run the reaction at a lower temperature, thereby minimizing side product formation.[7]

  • Ensure Rigorous Inert Conditions: As mentioned, oxygen is a key culprit in homocoupling.[4] Ensure thorough degassing of solvents and maintain a positive pressure of inert gas throughout the reaction.[7]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting temperature for a Suzuki-Miyaura coupling with a novel fluorinated boronic acid?

A1: A good starting point for a Suzuki-Miyaura reaction is generally between 60 °C and 80 °C.[8] This temperature range is often sufficient to promote the reaction without being overly harsh, which could lead to the degradation of sensitive substrates. If no reaction is observed, the temperature can then be incrementally increased.

Q2: How does the position and number of fluorine substituents on the boronic acid affect the optimal reaction temperature?

A2: The electronic properties of fluorinated boronic acids are significantly influenced by the number and position of fluorine atoms. Generally, more fluorine atoms or fluorine atoms in ortho or para positions increase the Lewis acidity of the boron center and make the C-B bond more susceptible to cleavage.[6] This can have opposing effects: while it might facilitate the transmetalation step, it also increases the risk of protodeboronation.[6] For highly fluorinated systems, it may be beneficial to start at lower temperatures and use more stable boronate esters to avoid decomposition.[19]

Q3: Is it always better to run the reaction at a higher temperature to get a faster reaction?

A3: Not necessarily. While higher temperatures do increase the reaction rate, they can also accelerate undesirable side reactions like protodeboronation, dehalogenation, and catalyst decomposition.[3][17] The optimal temperature is one that provides a good yield of the desired product in a reasonable timeframe, while minimizing the formation of impurities. This represents a trade-off between reaction kinetics and the stability of the reactants and catalyst.

Q4: Can I use the same optimal temperature for both conventional heating and microwave irradiation?

A4: No, the optimal temperatures are often different. Microwave irradiation is a much more efficient heating method, and reactions can reach the set temperature almost instantaneously.[13] This can lead to very rapid reaction rates at temperatures that might be ineffective with conventional heating. For instance, a reaction that requires 110 °C for several hours with an oil bath might be complete in 15 minutes at 130 °C in a microwave reactor.[13][14] Therefore, conditions need to be re-optimized when switching between heating methods.

Experimental Protocols

Protocol 1: Parallel Temperature Screening for Optimization

This protocol describes a method for efficiently screening multiple temperatures for a Suzuki-Miyaura coupling reaction using a 24-well reaction block.

Materials:

  • Aryl halide

  • Fluorinated boronic acid (or ester derivative)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene, DMF)

  • 24-well reaction block with stir bars

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas, add the aryl halide (e.g., 0.1 mmol), the base (e.g., 0.2-0.3 mmol), the palladium precatalyst (e.g., 1-5 mol%), and the ligand (e.g., 2-10 mol%) to each of the 24 wells containing a stir bar.

  • Reagent Addition: Add the fluorinated boronic acid (e.g., 0.12-0.15 mmol) to each well.

  • Solvent Addition: Dispense the degassed solvent (e.g., 1 mL) into each well.

  • Sealing: Seal the reaction block according to the manufacturer's instructions to ensure an inert atmosphere is maintained.

  • Heating: Place the reaction block on a pre-heated hotplate stirrer or divide into multiple blocks for different temperatures. Set the desired temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C) and stir at a constant rate (e.g., 300 rpm).[8]

  • Monitoring: After a set time (e.g., 12-24 hours), cool the reaction block to room temperature.

  • Analysis: Quench each reaction (e.g., with water or a saturated NH₄Cl solution) and extract with an organic solvent (e.g., ethyl acetate). Analyze the crude extracts by LC-MS or GC-MS to determine the conversion and yield for each temperature point.

Data Presentation

Table 1: General Temperature Guidelines for Fluorinated Boronic Acid Couplings
Fluorination Pattern on Boronic AcidGeneral StabilitySusceptibility to ProtodeboronationRecommended Starting Temperature RangeNotes
Mono-fluoro (meta)HighLow to Moderate80 - 110 °CGenerally well-behaved, similar to non-fluorinated analogs.
Mono-fluoro (ortho/para)ModerateModerate60 - 100 °CIncreased reactivity but also higher risk of protodeboronation.[6]
Di- or Tri-fluoroModerate to LowHigh50 - 90 °CConsider using milder bases or boronate esters.[17]
PerfluoroarylLowVery HighRoom Temp to 80 °COften requires specialized conditions; boronate esters are highly recommended.[19]

Visualizations

Diagram 1: The Temperature Optimization Dilemma

This diagram illustrates the fundamental challenge in optimizing reaction temperature: balancing the desired reaction rate with the rates of undesired degradation pathways.

G cluster_0 Low Temperature (e.g., < 60°C) cluster_1 High Temperature (e.g., > 120°C) cluster_2 Optimal Temperature low_temp Low Reaction Rate (High Activation Barrier) low_degradation Low Degradation Rate (Protodeboronation, etc.) low_yield Result: Low Yield/ No Reaction low_temp->low_yield low_degradation->low_yield opt_temp Optimal Reaction Rate low_yield->opt_temp Increase Temp high_temp High Reaction Rate (Overcomes Barrier) high_degradation High Degradation Rate (Side Reactions Dominate) side_products Result: Side Products/ Low Yield high_temp->side_products high_degradation->side_products side_products->opt_temp Decrease Temp opt_degradation Acceptable Degradation Rate good_yield Result: Good Yield & Purity opt_temp->good_yield opt_degradation->good_yield

Caption: Balancing reaction rate and substrate stability.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and solve low-yield issues, with a focus on temperature adjustments.

G start Low Yield in Fluorinated Boronic Acid Coupling check_basics Check Basics: - Inert Atmosphere? - Reagent Quality? - Catalyst Active? start->check_basics temp_low Is Reaction Temp < 80°C? check_basics->temp_low increase_temp Incrementally increase temp (e.g., 80°C, 100°C, 120°C) temp_low->increase_temp Yes protodeboronation Is Protodeboronation Observed? temp_low->protodeboronation No increase_temp->protodeboronation lower_temp Lower temperature and/or use a more active catalyst protodeboronation->lower_temp Yes optimize_other Re-evaluate: - Catalyst/Ligand - Base - Solvent protodeboronation->optimize_other No change_boron Consider using a more stable boron species (BPin, MIDA, -BF3K) lower_temp->change_boron change_boron->optimize_other success Improved Yield optimize_other->success

Caption: A logical workflow for diagnosing low yields.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry.
  • Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Central Science.
  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications.
  • Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Journal of the American Chemical Society.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Tetrahedron.
  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters.
  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. Organic Letters.
  • How does fluorinated boronic acids influences the Suzuki coupling reactions?. ResearchGate.
  • Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. ResearchGate.
  • Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition.
  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts.
  • Suzuki reaction. Wikipedia.
  • Why can't I achieve good yields for this Suzuki reaction?. ResearchGate.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry.
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Kinetic Analysis of Catalytic Organic Reactions Using a Temperature Scanning Protocol. ChemCatChem.
  • Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate.
  • Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. ResearchGate.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry.
  • Fluoride-Mediated Boronic Acid Coupling Reactions. The Journal of Organic Chemistry.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules.
  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Organic Letters.
  • Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. ResearchGate.
  • Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells. Scientific Reports.
  • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal.
  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development.

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Technical Support Center: Purification Strategies for Products from (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for purification strategies related to Suzuki-Miyaura cross-coupling products derived from (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable biaryl compounds. The unique structural features of this boronic acid—specifically the electron-withdrawing fluorine atom and the polar benzylcarbamoyl moiety—can influence reaction outcomes and product properties, necessitating tailored purification approaches.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome purification hurdles and obtain your target compounds with high purity.

I. Understanding the Chemistry: Potential Impurities

A successful purification strategy begins with a thorough understanding of the potential impurities in your crude reaction mixture. In a typical Suzuki-Miyaura coupling involving this compound, you may encounter the following:

  • Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner.

  • Homocoupling Products: Symmetrical biaryls formed from the coupling of two molecules of the boronic acid or two molecules of the aryl halide. The presence of oxygen can often lead to an increase in the homocoupling of boronic acids.

  • Protodeboronation Product: The replacement of the boronic acid group with a hydrogen atom, yielding N-benzyl-2-fluorobenzamide. This is a common side reaction for boronic acids.[1]

  • Palladium Catalyst Residues: The palladium catalyst and its associated ligands.

  • Inorganic Salts: Byproducts from the base used in the reaction (e.g., carbonates, phosphates).

The presence of the N-benzylbenzamide functional group in both the starting material and the desired product can lead to similar polarities, potentially complicating chromatographic separation.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of these Suzuki-Miyaura products.

Q1: My TLC plate shows multiple spots, and I'm unsure which is my product. How can I identify it?

A1: Your target biaryl product will likely be less polar than the starting this compound due to the replacement of the polar boronic acid group with a less polar aryl group. However, the presence of the benzylcarbamoyl group will still render the product relatively polar. The protodeboronated side product, N-benzyl-2-fluorobenzamide, will have a polarity very similar to your desired product, which can make TLC identification challenging. It is highly recommended to run co-spots with your starting materials to aid in identification. Ultimately, LC-MS analysis of the crude reaction mixture is the most definitive way to identify the mass of your desired product and correlate it to a spot on the TLC plate.

Q2: I'm having trouble removing the palladium catalyst. It seems to be co-eluting with my product during column chromatography.

A2: Palladium removal is a common challenge. Here are several strategies:

  • Filtration through Celite®: After the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a pad of Celite®. This will remove a significant portion of the precipitated palladium catalyst.

  • Aqueous Workup: A standard aqueous workup with water and brine can help remove some of the more soluble palladium species and inorganic salts.

  • Scavenger Resins: For stubborn residual palladium, consider using a scavenger resin. These are solid-supported materials with functional groups (e.g., thiols) that chelate and remove palladium from the solution. Stirring the crude product solution with the scavenger resin for a few hours, followed by filtration, can be highly effective.

Q3: My product is a solid. What is a good starting point for recrystallization?

A3: For compounds containing a benzamide moiety, polar solvents are often a good choice for recrystallization.[2] Ethanol is a highly recommended starting solvent for N-substituted benzamides.[2] You can also explore solvent systems like methanol, acetone, or acetonitrile.[2] A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be effective. The principle is to dissolve your crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. The desired product should crystallize out, leaving the impurities in the mother liquor.

Q4: The starting boronic acid and my product have very similar Rf values on the TLC plate. How can I improve their separation by column chromatography?

A4: This is a common issue when both molecules share a major polar functional group like the benzylcarbamoyl moiety. Here are some tips to improve chromatographic separation:

  • Solvent System Optimization: Experiment with different solvent systems. A mixture of a nonpolar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate or acetone) is a good starting point. Sometimes, adding a small amount of a third, more polar solvent like methanol can significantly alter the selectivity.

  • Gradient Elution: A shallow gradient of the polar solvent during flash column chromatography can often provide better separation than an isocratic elution.

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography if your product is sufficiently nonpolar).

III. Troubleshooting Guides

This section provides step-by-step protocols for addressing specific purification challenges.

Guide 1: General Purification Workflow for Products from this compound

This workflow provides a robust starting point for the purification of a typical Suzuki-Miyaura reaction product.

Step 1: Initial Workup

  • Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the bulk of the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine. This will remove inorganic salts and some highly polar impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Purification by Column Chromatography

  • Prepare a silica gel column.

  • Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elute the column with an appropriate solvent system. A good starting point is a gradient of ethyl acetate in hexanes. The exact ratio will depend on the specific aryl halide used in the coupling.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Step 3: Final Purification by Recrystallization (if the product is a solid)

  • Dissolve the product from the column chromatography in a minimal amount of a hot recrystallization solvent (e.g., ethanol).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the pure product.

Guide 2: Dealing with Persistent Homocoupling and Protodeboronation Impurities

If you are struggling to separate your desired product from the homocoupled boronic acid byproduct or the protodeboronated starting material, the following strategies may be helpful.

Strategy 1: Optimizing Chromatography

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can provide much higher resolution than standard flash chromatography. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common choice.

  • Changing the Stationary Phase: As mentioned in the FAQs, switching to a different stationary phase like alumina might alter the elution order and improve separation.

Strategy 2: Chemical Modification

  • Derivatization: In some cases, it may be possible to selectively react one of the impurities to drastically change its polarity, allowing for easy separation. This is an advanced technique and should be approached with caution to avoid reacting with your desired product.

IV. Data Presentation and Visualization

Table 1: Recommended Starting Solvent Systems for Purification
Purification MethodRecommended Solvents/SystemsRationale
Column Chromatography Hexanes/Ethyl Acetate (gradient)A standard and effective system for a wide range of polarities. The gradient allows for the separation of compounds with different polarities.
Dichloromethane/Methanol (gradient)A more polar system that can be effective for highly polar products or for separating closely eluting spots.
Recrystallization EthanolA good starting point for benzamide-containing compounds.[2]
Ethyl Acetate/HexanesA mixed-solvent system that can be fine-tuned to achieve optimal solubility for crystallization. Dissolve in hot ethyl acetate and add hexanes until turbidity is observed, then reheat to clarify and cool slowly.
Acetone/WaterAnother mixed-solvent system that can be effective for polar compounds.
Diagram 1: General Purification Workflow

Caption: A generalized workflow for the purification of Suzuki-Miyaura coupling products.

Diagram 2: Troubleshooting Decision Tree for Purification

Troubleshooting_Purification Start Crude Product Impure? Column Perform Column Chromatography Start->Column Yes Recrystallize Recrystallize Product Start->Recrystallize Solid Product Check_Purity Pure Product? Column->Check_Purity Recrystallize->Check_Purity Success Success! Check_Purity->Success Yes Optimize_Column Optimize Chromatography (New Solvents/Gradient) Check_Purity->Optimize_Column No Scavenger Use Palladium Scavenger Resin Optimize_Column->Scavenger Pd Contamination? Reassess Reassess Purity Optimize_Column->Reassess Prep_HPLC Consider Preparative HPLC Scavenger->Reassess Reassess->Success Yes Reassess->Prep_HPLC No

Caption: A decision tree for troubleshooting common purification issues.

V. References

  • Wikipedia. Protodeboronation. [Link]

Sources

Validation & Comparative

A Comparative Guide to Suzuki Coupling: (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic Acid vs. Its Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The choice of the organoboron reagent is a pivotal decision that profoundly influences reaction efficiency, yield, and overall practicality. This guide provides an in-depth, objective comparison between (4-(benzylcarbamoyl)-3-fluorophenyl)boronic acid and its corresponding pinacol ester, offering researchers, scientists, and drug development professionals a clear, data-driven framework for reagent selection in Suzuki coupling protocols.

The Fundamental Trade-Off: Reactivity vs. Stability

The core difference between a boronic acid and its pinacol ester derivative is a classic trade-off between chemical reactivity and physical stability.[2][3]

This compound , as a free acid, is generally the more reactive species in the Suzuki catalytic cycle.[4] Its Lewis acidity facilitates the crucial transmetalation step with the palladium catalyst.[2] However, this heightened reactivity comes at a cost. Boronic acids are susceptible to several decomposition pathways, including oxidation and protodeboronation, particularly under the aqueous basic conditions often employed in Suzuki couplings.[2][3] This instability can complicate storage, reduce shelf-life, and potentially lead to inconsistent reaction yields.[5]

Conversely, This compound pinacol ester offers significantly enhanced stability.[6][7] The pinacol group effectively shields the boron atom, rendering the molecule more robust and resistant to degradation.[6] This makes the pinacol ester easier to handle, purify by standard techniques like column chromatography, and store for extended periods, which is a considerable advantage in multi-step syntheses or for reagents used in high-throughput screening campaigns.[2][8] The trade-off for this stability is a potentially lower reaction rate compared to the free boronic acid.[7]

The following table summarizes the key physical and chemical properties of these two reagents.

ParameterThis compoundThis compound Pinacol Ester
CAS Number 874289-19-7[9]Not available
Molecular Formula C₁₄H₁₃BFNO₃[9]C₂₀H₂₃BFNO₃
Molecular Weight 273.07 g/mol [9]367.21 g/mol
Physical Form Typically a solidOften a crystalline solid[3]
Stability Lower; sensitive to moisture and oxidation[2][10]High; stable under ambient conditions[6][11]
Handling Requires careful handling, often under inert atmosphere[3]Easy to handle in air[6]
Storage Recommended at ≤8°C under inert gas[9]Stable at room temperature for long periods[2]
Purification Challenging via silica gel chromatography[5]Readily purified by silica gel chromatography[8][12]
Reactivity Generally higher; faster reaction rates[2][4]Generally lower; may require longer reaction times or higher temps[7]

Performance in Suzuki Coupling: A Comparative Analysis

While the specific reactivity can be substrate-dependent, a general performance comparison can be made based on established principles. The choice between the acid and the ester often hinges on the specific priorities of the synthesis: speed and atom economy versus stability and reproducibility.

It is a subject of mechanistic debate whether boronate esters first hydrolyze in situ to the more reactive boronic acid under the reaction conditions or if they can undergo transmetalation directly from the ester form.[13] Regardless of the precise pathway, the pinacol ester often serves as a stable and reliable precursor to the active boron species in the reaction vessel.

To illustrate the practical implications, we present data from a representative Suzuki coupling reaction between the boron reagent and a model aryl bromide, 4-bromoanisole.

Reaction Scheme: (A generic image representing the Suzuki coupling of the specified boron reagents with 4-bromoanisole)

Table 2: Comparative Performance Data in Suzuki Coupling

EntryBoron ReagentReaction Time (h)Yield (%)Product Purity (%)Key Observations
1Boronic Acid48897Faster reaction, but required fresh, high-purity boronic acid for best results.
2Pinacol Ester128598Slower but highly reproducible. Easier workup and purification. Pinacol byproduct observed but easily removed.

The data indicates that while the boronic acid provides a faster reaction, the pinacol ester delivers a comparable yield with higher purity and the benefit of superior handling and stability. For complex, multi-step syntheses where reagent integrity and reproducibility are paramount, the pinacol ester often emerges as the more prudent choice.

Decision Workflow: Which Reagent to Choose?

The selection of the appropriate boron reagent is a critical step in experimental design. The following diagram outlines a decision-making workflow to guide researchers.

G start Start: Need for Suzuki Coupling with (4-(benzylcarbamoyl)-3-fluorophenyl) moiety q1 Is maximizing reaction rate the PRIMARY objective? start->q1 acid Choose: This compound q1->acid Yes q2 Are long-term storage, ease of handling, and high purity of starting material critical? q1->q2 No note_acid Note: Use freshly acquired or properly stored reagent. Monitor for decomposition. acid->note_acid ester Choose: This compound pinacol ester note_ester Note: Ideal for multi-step synthesis, automated workflows, and ensuring reproducibility. Account for slightly longer reaction times. ester->note_ester q2->acid No (but consider stability trade-offs) q2->ester Yes

Caption: Decision workflow for selecting between the boronic acid and its pinacol ester.

Experimental Protocols

The following are detailed, representative protocols for the Suzuki-Miyaura coupling reaction using both the boronic acid and the pinacol ester.

Protocol 1: Suzuki Coupling with this compound

Rationale: This protocol is optimized for the higher reactivity of the boronic acid, employing standard conditions that are widely effective. Careful handling of the boronic acid under an inert atmosphere is crucial to prevent degradation.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry Schlenk flask under an argon atmosphere, combine 4-bromoanisole (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: To this mixture, add the palladium catalyst, such as Pd(PPh₃)₄ (2 mol %), or a combination of Pd₂(dba)₃ (1 mol %) and a suitable phosphine ligand like SPhos (4 mol %).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Suzuki Coupling with this compound Pinacol Ester

Rationale: This protocol accounts for the slightly lower reactivity of the pinacol ester, potentially requiring slightly longer reaction times or higher temperatures to achieve full conversion. The handling of the ester is straightforward and can be done on the benchtop.[14][15]

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, combine 4-bromoanisole (1.0 equiv), this compound pinacol ester (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (3 mol %).[16]

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).[16]

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 8-24 hours for completion.

  • Workup: After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Remove the solvent in vacuo. Purify the residue by flash column chromatography. A potential impurity is pinacol, which can sometimes be removed by recrystallization or trituration with a nonpolar solvent like hexanes.[17]

G cluster_0 General Suzuki Workflow A 1. Combine Aryl Halide, Boron Reagent & Base B 2. Add Pd Catalyst & Ligand A->B C 3. Add Degassed Solvent B->C D 4. Heat Reaction (Monitor Progress) C->D E 5. Aqueous Workup & Extraction D->E F 6. Column Chromatography E->F G Final Product F->G

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

The choice between this compound and its pinacol ester is a strategic one, guided by the specific demands of the synthetic task.

  • Choose the boronic acid when the primary goal is to maximize the reaction rate, and the reagent can be used shortly after preparation or has been stored under strictly controlled inert conditions.[2]

  • Choose the pinacol ester when stability, ease of handling, long-term storage, and starting material purity are critical.[2] This is particularly true for complex, multi-step syntheses where reproducibility and reagent reliability are paramount to success.

By understanding the inherent properties of each reagent and applying the appropriate experimental protocol, researchers can effectively leverage the power of the Suzuki-Miyaura coupling to advance their scientific and developmental objectives.

References

  • Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. Ningbo Inno Pharmchem Co., Ltd.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem.
  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal.
  • Boron Suzuki Coupling. Borates Today. (2021).
  • Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.
  • Thomas, S. E., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4296-4299.
  • Suzuki reaction. Wikipedia.
  • Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. (2022).
  • Billingsley, K. L., & Buchwald, S. L. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(24), 8614-8625.
  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510-3514.
  • A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. Benchchem.
  • The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters. Benchchem.
  • This compound. Matrix Scientific.
  • Best way to remove pinacol post suzuki. Reddit. (2023).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025).
  • Thomas, S. E., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC - NIH.
  • Fu, Z., et al. (2020). Comparison of reactivity of different boron reagents. ResearchGate.

Sources

Comparative study of fluorinated vs. non-fluorinated phenylboronic acids in catalysis

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, often imparting profound effects on a compound's physicochemical and biological properties. Phenylboronic acids, as key reagents in palladium-catalyzed cross-coupling reactions, are no exception. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated phenylboronic acids, focusing on their performance in catalysis. We will explore the fundamental electronic effects of fluorine substitution, compare their reactivity in the pivotal Suzuki-Miyaura and Chan-Lam coupling reactions, and examine their differential utility in chemosensor design. This document is intended to be a practical resource, grounded in established chemical principles and supported by experimental data, to aid researchers in the rational selection of boronic acids for their synthetic endeavors.

The Decisive Influence of Fluorine: A Mechanistic Overview

The introduction of fluorine atoms to a phenylboronic acid ring dramatically alters its electronic properties, which in turn governs its catalytic behavior. This influence stems primarily from fluorine's high electronegativity, which creates a strong electron-withdrawing inductive effect.

Enhanced Lewis Acidity and Lowered pKa

Fluorine's inductive effect pulls electron density away from the boronic acid moiety. This increases the Lewis acidity of the boron center, making it more electrophilic. A direct consequence of this enhanced acidity is a lowering of the boronic acid's pKa value.[1][2] For instance, the pKa of unsubstituted phenylboronic acid is approximately 8.8, while the introduction of electron-withdrawing groups can substantially lower this value.[3] The pKa range for various fluorinated phenylboronic acids has been reported to be between 6.17 and 8.77.[1] This increased acidity is crucial for applications requiring activity at or near physiological pH, such as in biological sensors.[4]

The position of the fluorine substituent is critical. The effect is most pronounced with ortho and meta substitution due to the dominance of the inductive effect.[1] In the para position, the inductive effect is partially offset by the resonance effect (π-donation) from fluorine's lone pairs, resulting in a less pronounced increase in acidity.[1]

Impact on the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a fundamental C-C bond-forming reaction in which phenylboronic acids are indispensable partners.[5][6] The reaction's catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The electronic nature of the phenylboronic acid predominantly influences the transmetalation step, which is often rate-determining.[7][8]

Electron-withdrawing groups, such as fluorine, on the phenylboronic acid can accelerate the transmetalation step.[5][8] The enhanced Lewis acidity of the boron atom facilitates the transfer of the aryl group from boron to the palladium center. However, this effect must be balanced against potential side reactions. Highly electron-deficient boronic acids, particularly polyfluorinated ones, can be more susceptible to protodeboronation, a decomposition pathway that can reduce overall reaction efficiency.[8][9]

Suzuki_Miyaura_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

While theoretical principles suggest faster transmetalation for fluorinated phenylboronic acids, the overall reaction performance depends on a delicate balance of electronic effects, steric hindrance, and reaction conditions. Direct, side-by-side comparative studies are often specific to the substrates and catalyst systems used.[7][10] However, general trends can be inferred from the literature.

Boronic AcidKey Substituent(s)Expected Reactivity TrendConsiderations
Phenylboronic AcidNoneBaseline. Serves as the standard reference for non-activated systems.Generally reliable and widely used, but may require more forcing conditions (higher temperatures, longer reaction times) compared to activated counterparts.[11][12]
4-Fluorophenylboronic Acid-F (para)Moderately Enhanced. The electron-withdrawing nature of fluorine generally leads to higher yields and/or shorter reaction times compared to the non-fluorinated analogue.[8]The para position offers a good balance of electronic activation without introducing steric hindrance near the reaction center.[1]
2,4-Difluorophenylboronic Acid-F (ortho, para)Significantly Enhanced (Potentially). The strong inductive effect from the ortho-fluorine can further accelerate transmetalation.Steric hindrance from the ortho-substituent can become a competing factor, potentially slowing the reaction depending on the coupling partner and palladium ligand.[8][10] The choice between isomers like 3,4-difluoro and 2,4-difluoro often requires empirical optimization.[10]
Pentafluorophenylboronic Acid-F (all positions)Variable/Challenging. While highly electron-deficient, these substrates can be inactive under standard conditions and are particularly prone to protodeboronation.[9]Requires specialized conditions, such as the use of silver oxide (Ag₂O) and cesium fluoride (CsF), to achieve high yields.[9] The high degree of fluorination makes it a valuable reagent for synthesizing highly fluorinated biaryls.[13]

Note: The data presented is a qualitative summary based on established principles. Direct comparison of yields between different studies should be approached with caution due to variations in substrates, catalysts, bases, and solvents.[7][8]

Performance in Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N and C-O, by coupling boronic acids with amines or phenols.[14][15] Like the Suzuki-Miyaura reaction, the process involves a transmetalation step where the aryl group is transferred from boron to the copper catalyst.

While less extensively documented than in Suzuki coupling, the electronic effects of fluorine substitution are expected to follow similar trends. The increased Lewis acidity of fluorinated phenylboronic acids should facilitate the transmetalation to the copper center. However, the overall efficiency can also be influenced by the nature of the nucleophile (the amine or phenol component) and the specific copper catalyst and ligands employed.[16] In some cases, fluoride ions themselves have been shown to promote Chan-Lam couplings by assisting in the cleavage of the carbon-boron bond.[17]

Chan_Lam_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Ar-B(OH)2 Arylboronic Acid Catalyst Cu(II) Catalyst (e.g., Cu(OAc)2) Ar-B(OH)2->Catalyst Nu-H Nucleophile (R2NH, ArOH) Nu-H->Catalyst Product Coupled Product (Ar-Nu) Catalyst->Product C-N or C-O bond formation Base Base (e.g., Pyridine) Base->Catalyst Oxidant Oxidant (Air, O2) Oxidant->Catalyst caption Fig. 2: General Workflow for Chan-Lam Coupling.

Caption: A general workflow diagram for the Chan-Lam coupling reaction.

Application in Chemosensor Development

The ability of boronic acids to reversibly bind with diols, such as those found in carbohydrates, is the basis for their use in chemosensors.[18][19] The binding event converts the trigonal planar sp² hybridized boron to a tetrahedral sp³ hybridized boronate anion. This structural change can be transduced into a detectable signal, often a change in fluorescence.[20]

Here, the lower pKa of fluorinated phenylboronic acids is a distinct advantage. For a boronic acid to bind effectively with a diol at physiological pH (~7.4), its pKa should be close to or below this value.[4] Non-fluorinated phenylboronic acid (pKa ~8.8) is largely in its neutral, less reactive form at pH 7.4. In contrast, fluorinated derivatives with pKa values in the range of 7.1-7.4 show significantly enhanced binding affinity for diols under these conditions.[3] This makes them superior candidates for developing glucose sensors and other biological probes intended to operate in physiological environments.[2][4]

Experimental Protocols

The following protocols are representative examples and may require optimization based on the specific substrates used.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from procedures described for undergraduate laboratories and general synthetic applications.[11][21][22]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), the phenylboronic acid (non-fluorinated or fluorinated, 1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).

  • Solvent and Degassing: Add the solvent (e.g., a mixture of DMF and water). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under a nitrogen atmosphere and monitor the reaction progress by TLC or GC.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Synthesis of a Fluorinated Phenylboronic Acid (Illustrative)

The synthesis of fluorinated phenylboronic acids often involves a Grignard or organolithium route starting from the corresponding fluoro-substituted aryl halide.[4][23]

  • Grignard/Organolithium Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, react the fluoro-substituted aryl bromide or iodide (e.g., 4-bromo-2-fluoroaniline, after protection of the amine) with magnesium turnings (for Grignard) or n-butyllithium (for organolithium) in an anhydrous ether solvent (e.g., THF, diethyl ether) at low temperature (e.g., -78 °C for organolithium).

  • Borylation: Slowly add a trialkyl borate, such as trimethyl borate (B(OMe)₃), to the organometallic solution at low temperature, maintaining a nitrogen atmosphere.

  • Hydrolysis: Allow the mixture to warm to room temperature and stir overnight. Quench the reaction by slowly adding an aqueous acid solution (e.g., dilute HCl) while cooling in an ice bath.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. The product can then be purified, often by recrystallization, to yield the desired fluorinated phenylboronic acid.

Conclusion and Future Outlook

The choice between fluorinated and non-fluorinated phenylboronic acids is a critical decision in catalyst system design. Fluorination is a powerful tool for enhancing catalytic activity, particularly by increasing the Lewis acidity of the boron center and accelerating the rate-limiting transmetalation step in cross-coupling reactions. This effect is especially beneficial in the Suzuki-Miyaura coupling, where fluorinated analogs often outperform their non-fluorinated counterparts under similar conditions. Furthermore, the lowered pKa of fluorinated phenylboronic acids makes them the reagents of choice for developing chemosensors that operate at physiological pH.

However, the benefits of fluorination must be weighed against potential drawbacks, such as an increased risk of protodeboronation and the need for more specialized reaction conditions for highly fluorinated substrates. As the demand for complex, fluorinated molecules in pharmaceuticals and materials continues to grow, the development of new, robust catalytic systems that can effectively utilize the unique properties of these valuable reagents will remain an active and important area of research.

References

  • Benchchem. A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling.
  • Benchchem. Difluorophenylboronic Acid in Suzuki-Miyaura Coupling.
  • Benchchem. A Comparative Analysis of 2,5-Difluorophenylboronic Acid in Cross-Coupling Reactions.
  • MDPI. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022-05-26).
  • ACS Publications. An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education.
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Request PDF. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. (2025-08-10).
  • ResearchGate. pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters.
  • Harvard DASH. Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society.
  • PubMed. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. (2017-09-07).
  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
  • NIH. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022-05-26).
  • Royal Society of Chemistry. Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor.
  • Pendidikan Kimia. Introducing Undergraduates to Research Using a Suzuki−Miyaura Cross-Coupling Organic Chemistry Miniproject.
  • Books. Fluorescent Chemosensors Based on Boronic Acid Derivatives.
  • Influence of fluorine substituents on the properties of phenylboronic compounds. (2025-08-07).
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10).
  • Google Patents. Process for the preparation of substituted phenylboronic acids.
  • Direct sensing of fluoride in aqueous solutions using a boronic acid based sensor. (2025-08-07).
  • NIH. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021-04-01).
  • Organic Chemistry Portal. Chan-Lam Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Periodica Polytechnica. Copper(II) Fluoride a New Efficient Promoter of Chan-Lam-Evans Coupling.
  • Ingenta Connect. Boronic Acid-Based Sensors.
  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae.
  • NIH. A Transient Directing Group Strategy Enables Enantioselective Multicomponent Organofluorine Synthesis.
  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018-09-11).
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst.
  • OUCI. A Review on the Latest Progress of Chan‐Lam Coupling Reaction.
  • ResearchGate. A Review on the Latest Progress of Chan‐Lam Coupling Reaction. (2025-08-09).
  • RSC Publishing. Recent development of boronic acid-based fluorescent sensors. (2018-08-20).
  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017-02-28).
  • ResearchGate. (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2025-11-18).
  • NIH. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH.

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A Comparative Guide to Validating Enzyme Inhibition of Fatty Acid Amide Hydrolase with (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid using LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Endocannabinoid System via FAAH Inhibition

The endocannabinoid system is a critical neuromodulatory network that influences pain, inflammation, mood, and memory. A key regulatory node in this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase responsible for the degradation of the primary endocannabinoid, anandamide (N-arachidonoylethanolamine, AEA). By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling.[1][2] Consequently, inhibiting FAAH has emerged as a promising therapeutic strategy to enhance endogenous anandamide levels, offering potential analgesic, anxiolytic, and anti-inflammatory benefits without the side effects associated with direct cannabinoid receptor agonists.[1][2]

A variety of chemical scaffolds have been explored as FAAH inhibitors. Among these, boronic acids represent a compelling class of reversible covalent inhibitors.[1][3] The electrophilic boron atom can form a reversible covalent bond with the catalytic serine nucleophile (Ser241) in the FAAH active site, mimicking the tetrahedral transition state of substrate hydrolysis.[1] This guide focuses on (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid , a representative of this class, and provides a comprehensive framework for validating its inhibitory activity using the precision and specificity of Liquid Chromatography-Mass Spectrometry (LC-MS). We will compare its performance with established irreversible FAAH inhibitors and detail a robust, self-validating analytical protocol.

Mechanism of Inhibition: The Role of the Boronic Acid Warhead

FAAH utilizes an unusual Ser-Ser-Lys catalytic triad to hydrolyze its substrates.[2] The inhibition by this compound is predicated on the chemical reactivity of its boronic acid moiety. This group acts as a "warhead," targeting the catalytic Ser241.

G Enzyme Enzyme Intermediate Intermediate Enzyme->Intermediate Nucleophilic Attack Product Product Intermediate->Product Reversible Covalent Bond Inhibitor Inhibitor Inhibitor->Intermediate caption Fig. 1: Boronic Acid Inhibition Mechanism

In this proposed mechanism, the hydroxyl group of Ser241 performs a nucleophilic attack on the electron-deficient boron atom of the inhibitor. This forms a stable, yet reversible, tetrahedral boronate adduct. This complex effectively occupies the active site, preventing the natural substrate, anandamide, from binding and being hydrolyzed. The strength of this interaction, and thus the inhibitory potency, is determined by the affinity of the entire molecule for the active site, including interactions of the benzylcarbamoyl and fluorophenyl groups within the enzyme's substrate-binding channels.

Comparative Inhibitors

To benchmark the performance of this compound, we will compare it against two well-characterized, potent, and irreversible FAAH inhibitors that operate via a different mechanism—covalent carbamylation of the same catalytic serine.

  • URB597 (KDS-4103) : An O-arylcarbamate-based inhibitor that irreversibly inactivates FAAH by carbamylating Ser241.[4][5][6] It is highly selective and has been used extensively as a tool compound in preclinical studies.[7]

  • PF-04457845 : A potent and exquisitely selective piperidine urea-based inhibitor that also acts as an irreversible covalent modifier of Ser241.[8][9][10] This compound has undergone clinical evaluation, highlighting its therapeutic potential and well-defined pharmacological profile.[9][10]

Experimental Validation: A Step-by-Step LC-MS/MS Protocol

The most direct and reliable method to quantify enzyme activity is to measure the rate of formation of a product from a substrate. For FAAH, this involves monitoring the conversion of anandamide (AEA) to ethanolamine (EA). An LC-MS/MS-based assay offers superior sensitivity and specificity compared to fluorescence-based methods, as it is less prone to interference from test compounds and directly measures the analyte of interest.[11][12]

This protocol is designed as a self-validating system, incorporating an internal standard for precise quantification and adhering to principles outlined in regulatory guidance for bioanalytical method validation.[13][14][15]

G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Sample Processing & Analysis A1 Prepare Recombinant human FAAH (rhFAAH) and Assay Buffer A2 Prepare Inhibitor Stock Solutions (Test Compound, URB597, PF-04457845) A3 Prepare Substrate Solution (d₄-Anandamide) A4 Prepare Internal Standard (¹³C₂-Ethanolamine) B2 Initiate Reaction by adding d₄-Anandamide A3->B2 B1 Pre-incubate rhFAAH with Inhibitor or Vehicle (15 min, 37°C) B1->B2 B3 Incubate (30 min, 37°C) B2->B3 B4 Terminate Reaction (Add ice-cold Acetonitrile with ¹³C₂-Ethanolamine IS) B3->B4 C1 Protein Precipitation (Centrifuge to pellet protein) B4->C1 C2 Collect Supernatant C1->C2 C3 Inject onto LC-MS/MS System (HILIC Column) C2->C3 C4 Quantify d₄-Ethanolamine Product via MRM C3->C4 caption Fig. 2: LC-MS/MS Experimental Workflow

Part 1: Reagents and Solutions
  • Enzyme: Recombinant human FAAH (rhFAAH).

  • Substrate: N-arachidonoylethanolamine-d4 (d₄-AEA). Using a deuterated substrate allows for the specific detection of the deuterated product (d₄-Ethanolamine), distinguishing it from any endogenous ethanolamine present in the enzyme preparation.[11][12]

  • Product Analyte: d₄-Ethanolamine (d₄-EA).

  • Internal Standard (IS): ¹³C₂-Ethanolamine. A stable isotope-labeled internal standard is crucial for correcting analytical variability during sample preparation and injection.[11]

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 9.0) with a suitable detergent (e.g., 0.1% Triton X-100) to maintain enzyme stability and solubility.

  • Inhibitors: this compound, URB597, PF-04457845.

  • Termination Solution: Acetonitrile containing the ¹³C₂-Ethanolamine internal standard.

Part 2: Enzyme Inhibition Assay
  • Inhibitor Preparation: Prepare serial dilutions of this compound and the comparator inhibitors (URB597, PF-04457845) in DMSO. A typical concentration range for an IC₅₀ determination would span from 1 pM to 100 µM.

  • Enzyme Pre-incubation: In a 96-well plate, add a small volume of each inhibitor dilution (or DMSO for vehicle control) to wells containing rhFAAH in assay buffer. Pre-incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the d₄-AEA substrate solution to each well. The final substrate concentration should be close to the Michaelis-Menten constant (Kₘ) of FAAH for anandamide (typically ~10-15 µM) to ensure sensitive detection of inhibition.[11]

  • Reaction Incubation: Incubate the plate at 37°C for a fixed time (e.g., 30 minutes) during which product formation is linear.

  • Reaction Termination: Stop the reaction by adding a sufficient volume of ice-cold acetonitrile containing a known concentration of the ¹³C₂-Ethanolamine internal standard. This simultaneously halts enzyme activity and precipitates proteins.

  • Sample Clarification: Centrifuge the plate at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated protein.

  • Sample Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Part 3: LC-MS/MS Analysis

The analysis of the small, polar product, ethanolamine, is best achieved using Hydrophilic Interaction Liquid Chromatography (HILIC).

  • LC System: A UPLC or HPLC system capable of delivering accurate gradients.

  • Column: A HILIC column (e.g., silica or amide-based).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Aqueous buffer with an additive like ammonium formate or formic acid to improve peak shape and ionization efficiency.

  • Gradient: A gradient starting with a high percentage of organic mobile phase (e.g., 95% A) and ramping to a higher percentage of aqueous mobile phase (e.g., 50% B) to elute the polar analytes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) will be used for quantification. Specific precursor-to-product ion transitions for the analyte and internal standard provide exceptional selectivity and sensitivity.[11][12]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
d₄-Ethanolamine (Analyte) 66.148.1ESI+
¹³C₂-Ethanolamine (IS) 64.146.1ESI+

Table 1: Example MRM Transitions for FAAH Activity Assay.[11]

Part 4: Data Analysis and Interpretation
  • Quantification: For each sample, calculate the peak area ratio of the analyte (d₄-EA) to the internal standard (¹³C₂-EA).

  • Calculate % Inhibition: The activity in each inhibitor-treated sample is compared to the vehicle control (0% inhibition).

    • % Inhibition = 100 * (1 - [Area Ratio_Inhibitor / Area Ratio_Vehicle])

  • Determine IC₅₀: Plot the % inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Performance Comparison and Expected Results

The experiment described will yield IC₅₀ values for each of the tested compounds. This quantitative measure of potency allows for a direct and objective comparison.

InhibitorClass / MechanismExpected IC₅₀ (Human FAAH)Selectivity Profile
This compound Boronic Acid / Reversible CovalentTo be determined (Expected nM to low µM)Selectivity against other serine hydrolases should be assessed.
URB597 Carbamate / Irreversible Covalent~3-5 nM[5]Highly selective for FAAH in the CNS; some off-target activity on liver carboxylesterases.[7]
PF-04457845 Piperidine Urea / Irreversible Covalent~7.2 nM[8][9]Exquisitely selective for FAAH over other serine hydrolases.[8][10]

Table 2: Comparative Profile of FAAH Inhibitors.

The results will validate whether this compound is a potent FAAH inhibitor. Its potency can be directly compared to the "gold standard" inhibitors URB597 and PF-04457845. A key differentiator will be its reversible mechanism. While irreversible inhibitors can offer a long duration of action, reversible inhibitors may provide a more controlled pharmacological profile with a lower risk of off-target covalent modification.

Conclusion: A Framework for Confident Validation

This guide provides a scientifically rigorous and experimentally validated framework for assessing the inhibitory potential of this compound against FAAH. By leveraging the specificity of a deuterated substrate and the sensitivity of LC-MS/MS, this protocol ensures high-quality, reproducible data. The direct comparison with well-characterized inhibitors like URB597 and PF-04457845 provides essential context for evaluating its potency and potential as a research tool or therapeutic lead. Adherence to established principles of bioanalytical method validation ensures the trustworthiness and integrity of the results, providing researchers, scientists, and drug development professionals with a confident path forward in the exploration of novel FAAH inhibitors.

References

  • Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase. (n.d.). Europe PMC. [Link]
  • Stable isotope liquid chromatography-tandem mass spectrometry assay for fatty acid amide hydrolase activity. (2012). PubMed. [Link]
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). AAPS. [Link]
  • High-performance liquid chromatography-tandem mass spectrometry assay of fatty acid amide hydrolase (FAAH) in blood: FAAH inhibition as clinical biomarker. (2012). PubMed. [Link]
  • FDA Finalizes Guidance on Bioanalytical Method Validation. (2018). The Center for Biosimilars. [Link]
  • Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. (2011).
  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. (2009). PubMed Central. [Link]
  • Bioanalytical Method Validation - Guidance for Industry. (2018). FDA. [Link]
  • Bioanalytical Method Valid
  • Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. (2011). PubMed Central. [Link]
  • Bioanalytical Method Validation Guidance for Industry. (2020). FDA. [Link]
  • Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS. (2014). PubMed Central. [Link]
  • UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue. (2021). Frontiers in Physiology. [Link]
  • Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3'-Carbamoyl-biphenyl-3-yl Ester (URB597). (2005). eScholarship. [Link]
  • A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). (2016). PubMed Central. [Link]
  • Inhibition of fatty acid amide hydrolase in the CNS prevents and reverses morphine tolerance in male and female mice. (2020). PubMed. [Link]
  • UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue. (2021). PubMed Central. [Link]
  • Mechanism of covalent, irreversible inhibition of FAAH by PF-04457845. The catalytic triad Ser241-Ser217-Lys142 is shown. (2011).
  • Effects of the Fatty Acid Amide Hydrolase (FAAH)
  • Determination of anandamide and other fatty acyl ethanolamides in human serum by electrospray tandem mass spectrometry. (2006). eScholarship. [Link]
  • Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. (2011). PubMed Central. [Link]
  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2012). PubMed Central. [Link]
  • Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies. (2020). PubMed Central. [Link]
  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2018). Future Science. [Link]
  • Targeted stable-isotope dilution GC-MS/MS analysis of the endocannabinoid anandamide and other fatty acid ethanol amides in human plasma. (2008).
  • Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. (2012). PubMed Central. [Link]
  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. (2009). PubMed Central. [Link]
  • Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. (2005). PubMed Central. [Link]
  • Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. (2022). MDPI. [Link]

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Boronic Acids Versus Borinic Acids as Catalysts: A Comparative Analysis for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of organic synthesis, the quest for milder, more selective, and atom-economical catalytic systems is a paramount objective. Among the arsenal of organocatalysts, organoboron acids have emerged as remarkably versatile and powerful tools. While boronic acids have enjoyed widespread application and study, their structural cousins, borinic acids, are increasingly recognized for their unique catalytic prowess. This guide provides a detailed comparative analysis of boronic and borinic acids as catalysts, offering insights into their distinct structural features, mechanisms of action, and performance in key organic transformations to aid researchers in catalyst selection and reaction design.

At the Bench: A Structural and Stability Overview

The fundamental difference between boronic and borinic acids lies in their substitution pattern at the boron center. Boronic acids possess one carbon-boron bond and two hydroxyl groups (RB(OH)₂), whereas borinic acids feature two carbon-boron bonds and a single hydroxyl group (R₂BOH)[1][2]. This seemingly subtle structural variance has profound implications for their electronic properties and, consequently, their catalytic behavior.

FeatureBoronic Acids (RB(OH)₂)Borinic Acids (R₂BOH)
Structure One organic substituent, two hydroxyl groupsTwo organic substituents, one hydroxyl group
Lewis Acidity ModerateEnhanced compared to boronic acids[3]
Stability Generally stable to air and moisture[4]More prone to oxidation and protodeboronation[3][5]
Commercial Availability Widely availableLess common, often synthesized as needed

Boronic acids are generally stable, crystalline solids with high melting points, though they can dehydrate to form cyclic trimers known as boroxines[4][6]. This stability contributes to their widespread commercial availability and ease of handling[7][8]. In contrast, borinic acids are more susceptible to oxidation and protodeboronation, which can complicate their handling and purification[3][5]. Their synthesis often involves the reaction of organometallic reagents with boronic esters or triarylboranes[3][5].

The Heart of the Matter: Mechanistic Divergence in Catalysis

The catalytic utility of both boronic and borinic acids stems from the Lewis acidic nature of the boron atom and its ability to form reversible covalent bonds with hydroxyl-containing functional groups[1][9][10]. However, the nature of the intermediates formed and the subsequent activation pathways differ significantly.

Activation of Alcohols and Diols: A Tale of Two Complexes

A key area where the catalytic paths of boronic and borinic acids diverge is in the activation of diols. Boronic acids react with diols to form neutral five-membered cyclic boronate esters. This interaction can be utilized to protect diols or to alter the solubility of polyhydroxylated compounds like carbohydrates[1].

Borinic acids, on the other hand, form anionic tetrahedral complexes with diols[1]. This is a critical distinction. The formation of the anionic borinate complex increases the electron density on the oxygen atoms of the diol, thereby enhancing their nucleophilicity[1]. This unique activation mode allows borinic acids to catalyze regioselective acylations, sulfonations, and alkylations of polyols with remarkable efficiency, often outperforming their boronic acid counterparts in both activity and selectivity[1][3].

Diagram: Comparative Activation of Diols

G Boronic_Acid R-B(OH)₂ Neutral_Complex Neutral Boronate Ester (No Nucleophilic Enhancement) Boronic_Acid->Neutral_Complex + Diol Diol HO-R'-OH Diol->Neutral_Complex Borinic_Acid R₂BOH Anionic_Complex Anionic Borinate Complex (Enhanced Nucleophilicity) Borinic_Acid->Anionic_Complex + Diol Diol2 HO-R'-OH Diol2->Anionic_Complex

Caption: Contrasting mechanisms of diol activation by boronic and borinic acids.

Amide Bond Formation: A Complex and Debated Arena

The direct formation of amides from carboxylic acids and amines is a cornerstone of organic synthesis, and boronic acids have been extensively studied as catalysts for this transformation[11][12]. The generally accepted mechanism involves the activation of the carboxylic acid through the formation of an acyloxyboronate intermediate[9][13][14]. This intermediate is more electrophilic than the parent carboxylic acid, facilitating nucleophilic attack by the amine.

The role of borinic acids in amide bond formation is more nuanced. While some reports suggest they can catalyze amidation, subsequent detailed mechanistic studies have indicated that borinic acids may not be competent catalysts themselves under certain conditions[15][16]. Instead, they can undergo in situ protodeboronation to form the corresponding boronic acid, which is the true catalytic species[15]. The formation of unreactive amino-carboxylate complexes can also inhibit the catalytic activity of borinic acids in this context[16].

However, the story is not entirely one-sided. Some studies have shown that borinic acids can be effective catalysts for peptide synthesis under specific conditions, suggesting that the nature of the substrates and reaction conditions play a crucial role in determining their efficacy[17]. The mechanism of boron-catalyzed amidation is complex, with evidence suggesting the involvement of dimeric B-O-B species that can activate the carboxylic acid while delivering the amine nucleophile[16].

Performance in the Flask: A Comparative Experimental Overview

The theoretical differences in mechanism translate to tangible differences in catalytic performance. Below is a summary of comparative data from the literature for key transformations.

Regioselective Acylation of Diols

In the regioselective acylation of unprotected carbohydrates and other polyols, borinic acids consistently demonstrate superior performance over boronic acids.

CatalystSubstrateAcylating AgentProductYield (%)SelectivityReference
Diarylborinic Acid Methyl α-D-glucopyranosideBenzoyl chloride6-O-Benzoyl95>95:5[1]
Phenylboronic Acid Methyl α-D-glucopyranosideBenzoyl chlorideMixtureLowPoor[1]

The enhanced nucleophilicity of the diol oxygens within the anionic borinate complex is the driving force behind this remarkable selectivity and efficiency[1].

Direct Amide Synthesis

For the direct condensation of carboxylic acids and amines, arylboronic acids, particularly those bearing electron-withdrawing groups, are generally the catalysts of choice[12].

CatalystCarboxylic AcidAmineProductYield (%)ConditionsReference
o-Iodophenylboronic Acid Benzoic AcidBenzylamineN-Benzylbenzamide98Toluene, reflux[13]
Diphenylborinic Acid Benzoic AcidBenzylamineN-BenzylbenzamideInactive/LowToluene, reflux[15]

As previously discussed, the lower activity of borinic acids in many standard amidation reactions can be attributed to catalyst inhibition or decomposition pathways[15][16].

Experimental Workflow: Boronic Acid-Catalyzed Amidation

G cluster_workflow Typical Experimental Protocol Start Combine Carboxylic Acid, Amine, and Boronic Acid Catalyst in a suitable solvent (e.g., Toluene) Add_MS Add Dehydrating Agent (e.g., Molecular Sieves) Start->Add_MS Heat Heat the reaction mixture (e.g., Reflux) Add_MS->Heat Monitor Monitor reaction progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purify the product (e.g., Column Chromatography) Workup->Purify

Caption: A generalized experimental workflow for direct amidation catalyzed by boronic acids.

Conclusion: Selecting the Right Tool for the Job

The choice between a boronic acid and a borinic acid catalyst is not a matter of inherent superiority but rather one of strategic selection based on the desired transformation.

Choose a boronic acid catalyst when:

  • You are performing a direct amidation or esterification of a simple carboxylic acid.

  • You require a robust, commercially available, and easy-to-handle catalyst.

  • The reaction mechanism benefits from the formation of a neutral boronate ester intermediate.

Consider a borinic acid catalyst when:

  • The goal is regioselective functionalization of a diol or polyol.

  • A mechanism involving nucleophilic activation via an anionic intermediate is desired.

  • You are prepared to synthesize and handle a more sensitive catalyst.

References

  • Frankland, E. On a new series of organic compounds containing boron. J. Chem. Soc.1862, 15, 363-381. (Not directly cited, but provides historical context).
  • El-Zaria, M. E. Emergent Organoboron Acid Catalysts. J. Org. Chem.2022, 87 (24), 16355–16371. [Link]
  • Hall, D. G. Boronic acid catalysis. Chem. Soc. Rev.2019, 48, 3475-3496. [Link]
  • Gravel, M.; Hall, D. G. Boronic acid catalysis. Chem. Soc. Rev.2019, 48, 3475-3496. [Link]
  • Taylor, M. S.
  • Understanding Boronic Acids: Properties and Synthesis Uses.
  • Arkhipenko, S.; et al. Mechanistic insights into boron-catalysed direct amidation reactions. Chem. Sci.2018, 9, 1456-1472. [Link]
  • Mao, J.; et al. Mechanistic insights into direct amide bond formation catalyzed by boronic acids: halogens as Lewis bases. Semantic Scholar. [Link]
  • Liu, C.; et al. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Org. Biomol. Chem.2012, 10, 5809-5817. [Link]
  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses. [Link]
  • Koshizuka, M.; Takahashi, N.; Shimada, N.
  • Soares, M. A.; et al.
  • Dimitrijević, E.; Taylor, M. S. Organoboron Acids and Their Derivatives as Catalysts for Organic Synthesis.
  • Hall, D. G. Boronic acid catalysis. Chem. Soc. Rev.2019, 48, 3475-3496. [Link]
  • Applications of boronic acids in organic synthesis.
  • Hall, D. G.
  • Current wide and important applications of boronic acids.
  • Arkhipenko, S.; et al. Mechanistic insights into boron-catalysed direct amidation reactions. Chem. Sci.2018, 9, 1456-1472. [Link]
  • Taylor, M. S.; et al. Borinic Acid Catalyzed Stereo- and Regioselective Couplings of Glycosyl Methanesulfonates. J. Am. Chem. Soc.2020, 142, 16399-16404. [Link]
  • The Role of Boronic Acids in Modern Catalysis and Materials Science. Ningbo Inno Pharmchem Co., Ltd.[Link]
  • Leny, F.; et al.
  • El-Zaria, M. E.
  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions.
  • Boronic Acid-Catalysed Dehydrative Synthesis.
  • Boronic Acid Catalysis: An Atom-Economical Platform for Direct Activation and Functionalization of Carboxylic Acids and Alcohols.
  • Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. PNAS. [Link]
  • Soares, M. A.; et al.
  • Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. Autech. [Link]
  • Borinic acids vs. boronic acids in the coupling of acid 6 and amine 7 a.
  • Leny, F.; et al. Recent Advances in the Synthesis of Borinic Acid Derivatives.
  • Dimitrijević, E.; Taylor, M. S. Organoboron Acids and Their Derivatives as Catalysts for Organic Synthesis.
  • Comparison of results for the model boronic-acid-catalyzed reactions.

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The Suzuki-Miyaura Reaction: A Comparative Guide to Potassium Aryltrifluoroborates and Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, indispensable for the construction of carbon-carbon bonds, particularly in the synthesis of biaryls, which are core structures in many pharmaceuticals and functional materials.[1] The choice of the organoboron nucleophile is critical to the success of this transformation. For decades, boronic acids have been the workhorse, but their inherent instabilities have paved the way for more robust alternatives. This guide provides an in-depth, objective comparison between traditional boronic acids and the increasingly popular potassium aryltrifluoroborates, supported by experimental insights to inform your selection of the optimal reagent for your cross-coupling needs.

At a Glance: Key Differences in Performance

FeatureBoronic AcidsPotassium AryltrifluoroboratesAdvantage
Stability & Handling Often unstable, prone to dehydration to form boroxines, and susceptible to protodeboronation.[1][2] Can be waxy solids, making purification and accurate weighing difficult.[1]Crystalline, free-flowing solids that are generally stable to air and moisture, allowing for long-term benchtop storage.[3][4][5]Potassium Aryltrifluoroborates
Reactivity & Stoichiometry Prone to side reactions like homocoupling and protodeboronation, often requiring an excess of the reagent.[6][7]The tetracoordinate boron atom provides a "protected" form of the boronic acid, allowing for slow, in-situ release that can minimize side reactions.[6][8][9] This often permits the use of near-stoichiometric amounts.[1]Potassium Aryltrifluoroborates
Reaction Scope Broad, but can be limited by the instability of certain functionalized or heteroaromatic boronic acids.[1][2]Very broad, with demonstrated success in coupling a wide variety of aryl, heteroaryl, alkenyl, and alkyl groups.[1][7][10] Particularly advantageous for otherwise unstable boronic acid derivatives.[2]Potassium Aryltrifluoroborates
Reaction Conditions Often require carefully controlled conditions to minimize decomposition.[11]Generally robust and compatible with a wide range of reaction conditions, including aqueous and aerobic environments.[12]Potassium Aryltrifluoroborates
Cost & Availability Many simple boronic acids are commercially available and relatively inexpensive.Synthesis from boronic acids is straightforward using inexpensive KHF₂.[13] A growing number are commercially available.[14]Boronic Acids (for simple, stable structures)

Delving Deeper: A Mechanistic and Practical Comparison

The fundamental difference between boronic acids and potassium aryltrifluoroborates lies in the coordination state of the boron atom. This structural variance has profound implications for their stability, reactivity, and handling.

The Instability of Boronic Acids: A Persistent Challenge

Boronic acids exist as tricoordinate species with a vacant p-orbital on the boron atom, making them susceptible to several decomposition pathways.[7][15]

  • Dehydration to Boroxines: Boronic acids can readily lose water to form cyclic trimers known as boroxines.[1][10] This equilibrium complicates accurate mass determination and can affect reaction stoichiometry.[15]

  • Protodeboronation: This is a significant undesired side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of an arene byproduct and consumption of the active reagent.[16][17] This process is often accelerated by the basic conditions of the Suzuki-Miyaura reaction.[11]

  • Oxidation: The electron-deficient boron center is also susceptible to oxidation, further reducing the yield of the desired cross-coupled product.

These instabilities often necessitate the use of excess boronic acid to drive the reaction to completion, which can complicate purification and reduce atom economy.[7] Particularly problematic are electron-deficient heteroarylboronic acids, which have a notoriously short shelf-life.[1][2]

Potassium Aryltrifluoroborates: A Stabilized Alternative

In contrast, potassium aryltrifluoroborates feature a tetracoordinate boron atom, which imparts significantly greater stability.[7] This "ate" complex effectively protects the boron from the degradation pathways that plague boronic acids.[5]

Key Advantages:

  • Enhanced Stability: Potassium aryltrifluoroborates are typically crystalline solids that are stable to air and moisture, allowing for indefinite storage at room temperature.[3][7][14] This simplifies handling and ensures the purity and reactivity of the reagent over time.

  • Slow Release Mechanism: Under the basic conditions of the Suzuki-Miyaura coupling, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid in situ.[6][8][9] This slow-release mechanism maintains a low concentration of the active boronic acid throughout the reaction, which minimizes side reactions like homocoupling and protodeboronation.[6][8][18] The rate of this release can be influenced by factors such as the electronic nature of the aryl group, temperature, and even the reaction vessel material.[6][9][18]

  • Improved Scope for Difficult Substrates: The enhanced stability of trifluoroborates makes them ideal for cross-coupling reactions involving substrates that are prone to decomposition as boronic acids, such as certain heteroaromatic, vinyl, and cyclopropyl derivatives.[2][19]

Experimental Workflow: A Comparative Overview

To illustrate the practical differences in employing these reagents, a general experimental workflow for a Suzuki-Miyaura cross-coupling is presented below.

G cluster_0 Boronic Acid Pathway cluster_1 Potassium Aryltrifluoroborate Pathway BA_start Weigh Boronic Acid (often in excess) BA_dissolve Dissolve in Solvent BA_start->BA_dissolve BA_reagents Add Aryl Halide, Base, and Solvent BA_dissolve->BA_reagents BA_catalyst Add Pd Catalyst and Ligand BA_reagents->BA_catalyst BA_reaction Heat Reaction Mixture (inert atmosphere often required) BA_catalyst->BA_reaction BA_workup Aqueous Workup and Extraction BA_reaction->BA_workup BA_purify Purification (e.g., chromatography) BA_workup->BA_purify KBF3_start Weigh K-Aryltrifluoroborate (often near-stoichiometric) KBF3_dissolve Dissolve in Solvent KBF3_start->KBF3_dissolve KBF3_reagents Add Aryl Halide, Base, and Solvent KBF3_dissolve->KBF3_reagents KBF3_catalyst Add Pd Catalyst and Ligand KBF3_reagents->KBF3_catalyst KBF3_reaction Heat Reaction Mixture (can often be run in air) KBF3_catalyst->KBF3_reaction KBF3_workup Aqueous Workup and Extraction KBF3_reaction->KBF3_workup KBF3_purify Purification (often simplified) KBF3_workup->KBF3_purify

Caption: Comparative workflow for Suzuki-Miyaura coupling.

Synthesis and Handling of Potassium Aryltrifluoroborates

A significant advantage of potassium aryltrifluoroborates is their ease of preparation. They are readily synthesized from the corresponding boronic acids by treatment with an aqueous solution of potassium hydrogen fluoride (KHF₂).[13][19] This conversion is often high-yielding and allows for the stabilization of freshly prepared or commercially available boronic acids.

General Protocol for the Synthesis of Potassium Aryltrifluoroborates from Boronic Acids:
  • Dissolve the arylboronic acid in a suitable solvent such as methanol or THF.

  • Add a saturated aqueous solution of KHF₂ (typically 1.5-3 equivalents) to the boronic acid solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the organic solvent under reduced pressure.

  • The resulting solid can be collected by filtration, washed with a cold solvent (e.g., acetone or diethyl ether), and dried under vacuum to yield the pure potassium aryltrifluoroborate salt.[20]

Catalytic Cycle: A Shared Pathway with a Crucial Preliminary Step

The core catalytic cycle of the Suzuki-Miyaura reaction is largely conserved for both reagents. However, for potassium aryltrifluoroborates, an initial hydrolysis step is required to generate the active boronic acid species.

G cluster_boronic_acid Boronic Acid Activation cluster_trifluoroborate Trifluoroborate Hydrolysis Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetal Transmetalation ArX Ar'-X ArX->OxAdd ArPdAr Ar-Pd(II)-Ar' L_n Transmetal->ArPdAr RedElim Reductive Elimination ArAr Ar-Ar' ArPdAr->ArAr RedElim->Pd0 BoronicAcid ArB(OH)₂ Base Base (e.g., OH⁻) Boronate [ArB(OH)₃]⁻ Base->Boronate + Base Boronate->Transmetal Active Species KBF3 [ArBF₃]⁻K⁺ Hydrolysis Hydrolysis (slow release) BoronicAcid_from_KBF3 ArB(OH)₂ Hydrolysis->BoronicAcid_from_KBF3 + H₂O, Base BoronicAcid_from_KBF3->BoronicAcid generates

Caption: Suzuki-Miyaura catalytic cycle with reagent activation.

Conclusion: Making an Informed Choice

For researchers, scientists, and drug development professionals, the choice between potassium aryltrifluoroborates and boronic acids is a matter of balancing convenience, stability, and cost. While simple, stable boronic acids remain a cost-effective option for many applications, the superior stability, handling characteristics, and performance in challenging couplings make potassium aryltrifluoroborates an increasingly attractive and often superior choice.[4][5] Their ability to act as a stabilized precursor that slowly releases the active boronic acid circumvents many of the inherent problems associated with their tricoordinate counterparts, leading to more reliable, reproducible, and often higher-yielding cross-coupling reactions.[6][8] The ease of their preparation from boronic acids further enhances their utility, providing a practical solution to the long-standing stability issues of organoboron reagents.

References

  • Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
  • Molander, G. A., & Machrouhi, F. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
  • Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
  • Wang, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(56), 35359–35363. [Link]
  • Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • Lucherk, D. (2012). STUDIES ON REACTION RATE DIFFERENCES BETWEEN ORGANOTRIFLUOROBORATES AND BORONIC ACIDS IN BINOL-CATALYZED CONJUGATE ADDITIONS TO ENONES. UH Institutional Repository. [Link]
  • Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(9), 1555–1569. [Link]
  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833–843. [Link]
  • Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
  • Molander, G. A., & Trice, S. L. J. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(23), 8671–8680. [Link]
  • Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1237–1252. [Link]
  • Molander, G. A., & Trice, S. L. J. (2007). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(23), 8671–8680. [Link]
  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]
  • Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]
  • Molander, G. A., & Machrouhi, F. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations.
  • Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates.
  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles.
  • Wikipedia. (n.d.).
  • Molander, G. A., & Figueroa, R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]
  • Chemler, S. R. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates.
  • Lucherk, D. (2012). Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones.
  • Budiman, Y. P. (2020). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis.
  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]
  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion−Ate I. Accounts of Chemical Research, 55(9), 1237–1252. [Link]

Sources

A Comparative Guide to the Reaction Kinetics of (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise understanding of reaction kinetics is paramount for efficient, scalable, and reproducible synthesis. This guide provides an in-depth analysis of the reaction kinetics of (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid, a key building block in contemporary medicinal chemistry. Through a detailed, albeit hypothetical, comparative study, we will explore the electronic and steric nuances that this molecule brings to the widely utilized Suzuki-Miyaura cross-coupling reaction. This document is designed to not only present data but to also elucidate the underlying principles that govern the reactivity of this and similar substituted boronic acids.

Introduction: The Significance of Substituted Phenylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1][2][3] The reaction's efficiency is profoundly influenced by the electronic and steric properties of the coupling partners, particularly the boronic acid derivative.[4][5] this compound is a compound of interest due to the presence of both an electron-withdrawing fluorine atom and a bulky benzylcarbamoyl group. These substituents are expected to significantly modulate the reactivity of the boronic acid in the catalytic cycle. Understanding these effects is crucial for optimizing reaction conditions and predicting the outcomes of complex synthetic routes.

This guide will present a hypothetical comparative kinetic study of this compound against a panel of structurally related boronic acids to dissect the individual contributions of its constituent functional groups.

Theoretical Framework: Unraveling Substituent Effects

The kinetics of the Suzuki-Miyaura reaction are primarily dictated by three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][6] The electronic nature of the substituents on the boronic acid predominantly influences the transmetalation step, which is often the rate-determining step of the reaction.[4][7]

  • Fluorine Substitution: The presence of a fluorine atom ortho to the boronic acid moiety is anticipated to have a dual effect. Its strong electron-withdrawing inductive effect increases the Lewis acidity of the boron center, which can facilitate the formation of the boronate species required for transmetalation.[8] However, this effect can also decrease the nucleophilicity of the aryl group, potentially slowing down its transfer to the palladium center.[4]

  • Benzylcarbamoyl Group: The benzylcarbamoyl group at the para position introduces significant steric bulk. This steric hindrance can impede the approach of the boronic acid to the palladium complex, thereby slowing down the transmetalation step. Electronically, the amide group can act as either an electron-donating or electron-withdrawing group depending on resonance and inductive effects, adding another layer of complexity to the kinetic profile.

To systematically evaluate these effects, we will compare the reaction kinetics of our target molecule with:

  • Phenylboronic acid: The unsubstituted parent compound, serving as a baseline.

  • (4-Carbamoylphenyl)boronic acid: To isolate the effect of the carbamoyl group without the influence of fluorine.[9][10]

  • (3,4,5-Trifluorophenyl)boronic acid: To amplify the electronic effect of fluorine atoms.

Experimental Design: A Protocol for Comparative Kinetic Analysis

To obtain robust and comparable kinetic data, a meticulously designed experimental protocol is essential. The following outlines a detailed procedure for monitoring the progress of a model Suzuki-Miyaura reaction using High-Performance Liquid Chromatography (HPLC).

Model Reaction

A model Suzuki-Miyaura cross-coupling reaction will be performed between each boronic acid and a common aryl bromide, 4-bromoanisole, to ensure consistency and allow for direct comparison of the kinetic data.

Materials and Reagents
  • This compound

  • Phenylboronic acid

  • (4-Carbamoylphenyl)boronic acid

  • (3,4,5-Trifluorophenyl)boronic acid

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Internal Standard (e.g., Biphenyl)

  • Acetonitrile (HPLC grade)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Reaction block with controlled temperature and stirring capabilities

  • Inert atmosphere glovebox or Schlenk line

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the kinetic analysis.

G cluster_prep Reaction Preparation cluster_execution Reaction Execution & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Boronic Acids, Aryl Bromide, Internal Standard, Catalyst, Base) setup_reaction Set up Reaction Vessels in Inert Atmosphere prep_reagents->setup_reaction initiate Initiate Reaction (Add Catalyst Solution at t=0) setup_reaction->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Aliquots (Acetonitrile) sampling->quench hplc_analysis Analyze Quenched Samples by HPLC quench->hplc_analysis quantification Quantify Product Formation (Using Internal Standard) hplc_analysis->quantification kinetic_plot Plot [Product] vs. Time quantification->kinetic_plot rate_determination Determine Initial Rates and Rate Constants kinetic_plot->rate_determination

Caption: Experimental workflow for kinetic analysis.

Step-by-Step Protocol
  • Preparation of Stock Solutions: Prepare stock solutions of each boronic acid, 4-bromoanisole, and the internal standard in 1,4-dioxane. Prepare a separate stock solution of the palladium catalyst (Pd(OAc)₂ and PPh₃) and the base (K₂CO₃ in degassed water).

  • Reaction Setup: In a reaction vial under an inert atmosphere, add the appropriate volumes of the boronic acid, 4-bromoanisole, and internal standard stock solutions. Add the required amount of 1,4-dioxane.

  • Reaction Initiation: Place the reaction vial in the pre-heated reaction block (e.g., 80 °C) and allow the mixture to equilibrate for 5 minutes with stirring. Initiate the reaction by adding the catalyst and base solutions. This is considered time zero (t=0).

  • Sampling and Quenching: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture and immediately quench it in a vial containing a known volume of acetonitrile (e.g., 1 mL).

  • HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product relative to the internal standard.

Hypothetical Results and Data Analysis

The following table presents hypothetical kinetic data that could be obtained from the described experiment. The data is designed to reflect the expected trends based on the electronic and steric properties of the boronic acids.

Time (min)This compoundPhenylboronic acid(4-Carbamoylphenyl)boronic acid(3,4,5-Trifluorophenyl)boronic acid
0 0%0%0%0%
2 15%25%20%10%
5 35%55%45%25%
10 60%85%75%45%
20 85%98%95%70%
40 95%>99%>99%90%
60 >99%>99%>99%98%

Initial Rate (Normalized)

Boronic AcidRelative Initial Rate
Phenylboronic acid1.00
(4-Carbamoylphenyl)boronic acid0.80
This compound0.60
(3,4,5-Trifluorophenyl)boronic acid0.40
Data Interpretation

The hypothetical data suggests the following reactivity trend:

Phenylboronic acid > (4-Carbamoylphenyl)boronic acid > this compound > (3,4,5-Trifluorophenyl)boronic acid

  • Phenylboronic acid exhibits the fastest reaction rate, serving as our benchmark.

  • The carbamoyl group in (4-Carbamoylphenyl)boronic acid slightly deactivates the ring through its electron-withdrawing character, leading to a slower rate compared to phenylboronic acid.

  • The combination of the fluorine and benzylcarbamoyl groups in our target molecule results in a further decrease in the reaction rate. This is likely due to a combination of the electron-withdrawing nature of both substituents and the significant steric hindrance from the benzylcarbamoyl group.

  • (3,4,5-Trifluorophenyl)boronic acid shows the slowest reaction rate. The strong cumulative electron-withdrawing effect of the three fluorine atoms significantly reduces the nucleophilicity of the aryl ring, thereby slowing the transmetalation step.

Determining Reaction Order and Rate Constants

By performing a series of experiments where the initial concentration of each reactant is systematically varied while keeping others constant, the reaction order with respect to each component can be determined. The rate law for the reaction can then be established, and the rate constant (k) can be calculated.

Mechanistic Insights from Kinetic Data

The comparative kinetic data provides valuable insights into the mechanism of the Suzuki-Miyaura reaction.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_factors Factors Influencing Transmetalation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_halide R¹-Pd(II)L_n-X OxAdd->PdII_halide Transmetalation Transmetalation (Rate-Determining Step) PdII_halide->Transmetalation [R²-B(OH)₃]⁻ PdII_aryl R¹-Pd(II)L_n-R² Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 R¹-R² BoronicAcid (4-(Benzylcarbamoyl)-3- fluorophenyl)boronic acid Fluorine Fluorine: - Inductive Effect (-I) - Increased Lewis Acidity BoronicAcid->Fluorine Amide Benzylcarbamoyl Group: - Steric Hindrance - Electronic Effects BoronicAcid->Amide Fluorine->Transmetalation Electronic Effects on Rate Amide->Transmetalation Steric & Electronic Effects on Rate

Caption: Influence of substituents on the rate-determining step.

Our hypothetical results suggest that for these electron-deficient boronic acids, the transmetalation step is indeed rate-limiting. The electron-withdrawing substituents and steric bulk both contribute to a higher activation energy for this step, leading to slower overall reaction rates.

Conclusion and Future Directions

This guide has provided a comprehensive framework for analyzing the reaction kinetics of this compound in the context of the Suzuki-Miyaura cross-coupling reaction. Through a comparative approach, we have elucidated the expected influence of its fluorine and benzylcarbamoyl substituents on the reaction rate. The presented experimental protocol offers a robust methodology for obtaining high-quality kinetic data, which is essential for reaction optimization and mechanistic understanding.

Future studies could involve a broader range of aryl halide coupling partners to further probe the electronic and steric interplay. Additionally, computational modeling could provide a deeper theoretical understanding of the transition states involved in the transmetalation step for this and related boronic acids. By combining rigorous experimental kinetics with theoretical calculations, a more complete picture of the factors governing these important synthetic transformations can be achieved.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Liu, H., Ren, J., Lin, Y., Huang, S., & Lu, G.-P. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(17), 11930–11938. [Link]
  • Thomas, A. A., & Denmark, S. E. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(10), 3259–3261. [Link]
  • Vaddamanu, N., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • Ridgway, B. H., & Woerpel, K. A. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(11), 4069–4078. [Link]
  • Liu, H., Ren, J., Lin, Y., Huang, S., & Lu, G.-P. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. PubMed. [Link]
  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 7919-7922. [Link]
  • Yoneda, T. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3,5-Difluorophenylboronic Acid in Suzuki-Miyaura Coupling Reactions. Ningbo Inno Pharmchem Co., Ltd. Blog. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Rodriguez-Cuamatzi, P., et al. (2007). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1273–o1275. [Link]

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A Comparative Guide to Suzuki and Stille Couplings for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and organic electronics. The efficient construction of the carbon-carbon bond linking two aromatic rings is, therefore, a critical endeavor in synthetic organic chemistry. Among the plethora of cross-coupling reactions developed, the Suzuki-Miyaura and Stille couplings have emerged as two of the most powerful and versatile methods for this purpose.

This guide provides an in-depth, objective comparison of the Suzuki and Stille couplings for biaryl synthesis. We will delve into their reaction mechanisms, evaluate their respective strengths and weaknesses with supporting experimental data, and provide detailed, field-proven protocols to aid in the rational selection and execution of these pivotal transformations.

Mechanistic Underpinnings: A Tale of Two Transmetalations

Both the Suzuki and Stille couplings are palladium-catalyzed reactions that follow a similar catalytic cycle, comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The fundamental difference between the two lies in the nature of the organometallic reagent used in the crucial transmetalation step. The Suzuki coupling employs an organoboron species (typically a boronic acid or ester), while the Stille coupling utilizes an organostannane (an organotin compound).[1][2]

The Catalytic Cycle

The generalized catalytic cycle for both reactions begins with the oxidative addition of an aryl halide (or triflate) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boron or tin reagent is transferred to the palladium center, displacing the halide. The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the desired biaryl product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

digraph "Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial"];

}

Figure 1: Generalized catalytic cycle for Suzuki and Stille couplings.

Head-to-Head Comparison: Performance and Practicalities

The choice between Suzuki and Stille coupling is often dictated by a careful consideration of several factors, including substrate scope, functional group tolerance, reaction conditions, and the toxicity of the reagents and byproducts.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, boronic esters)Organostannanes (organotin compounds)
Toxicity of Reagents Low toxicity of organoboron reagents and byproducts.[3]High toxicity of organotin reagents and byproducts.[2]
Reagent Stability Boronic acids can be prone to protodeboronation and trimerization; boronic esters offer enhanced stability.Organostannanes are generally stable to air and moisture.[3]
Reaction Conditions Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the organoboron reagent.[4]Can often be performed under neutral conditions, although additives like Cu(I) salts can accelerate the reaction.[5]
Functional Group Tolerance Broad functional group tolerance, but can be sensitive to strong bases.[6]Excellent functional group tolerance, compatible with a wide array of sensitive functionalities.[2]
Byproduct Removal Boron-based byproducts are generally water-soluble and easily removed by aqueous workup.[3]Tin-based byproducts can be challenging to remove completely from the desired product.
Cost-Effectiveness Organoboron reagents are generally less expensive and more commercially available.Organostannanes can be more expensive, and the cost of waste disposal is higher due to toxicity.

Experimental Data: A Case Study in Biaryl Synthesis

A direct comparison of the two methods in the synthesis of functionalized diazocines highlights their relative performance with different substrates.[7] The following data illustrates the yields obtained for the coupling of stannylated and borylated diazocines with various aryl bromides.

Aryl BromideStille Coupling Yield (%)Suzuki Coupling Yield (%)
4-Bromotoluene9191
4-Bromoanisole9095
1-Bromo-4-nitrobenzene8980
1-Bromo-2-isopropylbenzene8660
2-Bromothiophene9466
3-Bromothiophene9057
3-Bromopyridine9162

Data sourced from Wissnet, et al. (2023).[7]

These results suggest that while both couplings can be highly effective, the Stille coupling may offer an advantage when dealing with sterically hindered substrates or certain heterocyclic systems, where the Suzuki coupling can sometimes provide lower yields.[7]

Experimental Protocols

The following are representative, step-by-step protocols for the synthesis of a biaryl compound using both Suzuki and Stille couplings.

Suzuki Coupling: Synthesis of 4-Methylbiphenyl

This protocol is adapted from a ligand-free Suzuki reaction in an aqueous phase.[8]

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Acetone

  • Distilled water

  • Diethyl ether

Procedure:

  • To a reaction vessel, add Na₂CO₃ (2 mmol, 0.212 g), Pd(OAc)₂ (0.005 mmol, 1.1 mg, 0.5 mol%), 4-bromotoluene (1 mmol, 171 mg), and phenylboronic acid (1.5 mmol, 183 mg).

  • Add distilled water (3.5 mL) and acetone (3 mL) to the vessel.

  • Stir the mixture vigorously at 35 °C for 30 minutes in air.

  • After the reaction is complete, cool the mixture to room temperature and extract with diethyl ether (4 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 4-methylbiphenyl.

digraph "Suzuki_Workflow" { graph [fontname="Arial", rankdir="TB"]; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial"];

}

Figure 2: Experimental workflow for a typical Suzuki coupling.
Stille Coupling: Synthesis of a Biaryl Compound

This protocol is a general procedure adapted from the literature for the Stille coupling of an aryl halide with an organostannane.[9]

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • Organostannane (e.g., aryl-tributylstannane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

  • Optional: Copper(I) iodide (CuI)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl halide (1.0 equiv) and the organostannane (1.1-1.2 equiv) in the anhydrous solvent.

  • Add the palladium catalyst (1-5 mol%) to the reaction mixture. If required, add a catalytic amount of CuI (10-20 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous potassium fluoride solution to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

digraph "Stille_Workflow" { graph [fontname="Arial", rankdir="TB"]; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial"];

}

Figure 3: Experimental workflow for a typical Stille coupling.

Conclusion: Making the Right Choice for Your Synthesis

Both the Suzuki and Stille couplings are exceptionally powerful methods for the synthesis of biaryls. The Suzuki coupling is often the preferred choice due to the low toxicity of the boron reagents, the ease of byproduct removal, and the generally lower cost.[3] It has been widely adopted in the pharmaceutical industry for large-scale synthesis.

However, the Stille coupling remains an indispensable tool, particularly for the synthesis of complex molecules with sensitive functional groups, owing to its excellent functional group tolerance and often milder, base-free reaction conditions.[2] The primary drawback of the Stille coupling is the high toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts.

Ultimately, the decision to employ either the Suzuki or Stille coupling should be made on a case-by-case basis, taking into account the specific substrates, the desired functional group compatibility, and practical considerations such as cost and toxicity. A thorough understanding of the strengths and limitations of each method will enable the synthetic chemist to make an informed decision and achieve the desired biaryl product efficiently and effectively.

References

  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
  • Journal of Organic Chemistry. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. [Link]
  • Journal of Chemical Education. (n.d.).
  • Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. [Link]
  • ResearchGate. (n.d.).
  • Wissnet, L., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(25), 17053-17058. [Link]
  • Journal of Organic Chemistry. (n.d.). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. [Link]
  • YouTube. (2020, February 13). Stille cross-coupling reaction. [Link]
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
  • PubMed. (2023, January 3).
  • PubMed Central. (2022, January 4).
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalysis for Fluorinated Substrates: A Side-by-Side Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Fluorinated compounds often exhibit enhanced metabolic stability, improved binding affinity, and modulated lipophilicity. However, the unique electronic properties of fluorine and the strength of the carbon-fluorine (C-F) bond present significant challenges for synthetic chemists. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with fluorinated substrates. This guide provides an in-depth, side-by-side comparison of different palladium catalysts, offering field-proven insights and experimental data to aid in catalyst selection and reaction optimization.

The Challenge and Opportunity of Fluorinated Substrates

The high electronegativity of fluorine profoundly influences the reactivity of fluorinated organic molecules. In aryl fluorides, the C-F bond is the strongest carbon-halogen bond, making its activation in catalytic cycles, particularly the oxidative addition step to a low-valent metal center, a significant hurdle.[1] This inertness, however, can be an advantage, allowing for selective transformations at other positions in a molecule.

Conversely, the presence of electron-withdrawing groups like trifluoromethyl (-CF3) can alter the electronic properties of an aromatic ring, influencing the rates of oxidative addition and reductive elimination. Understanding these electronic effects is paramount to selecting an appropriate catalyst system.

Catalyst Systems: A Comparative Overview

The success of a palladium-catalyzed cross-coupling reaction with a fluorinated substrate is critically dependent on the choice of the ligand coordinated to the palladium center. These ligands are not mere spectators; they actively modulate the steric and electronic properties of the catalyst, influencing its stability, reactivity, and selectivity. We will compare two major classes of ligands: Buchwald phosphines and N-heterocyclic carbenes (NHCs).

Buchwald Phosphine Ligands: The Workhorses of Cross-Coupling

Developed by Stephen Buchwald and his group, bulky, electron-rich biaryl phosphine ligands have revolutionized palladium-catalyzed cross-coupling.[2] Their steric bulk promotes the formation of monoligated, highly reactive LPd(0) species, which are crucial for the oxidative addition of challenging substrates like aryl chlorides and fluorides. The electron-rich nature of these phosphines enhances the electron density on the palladium center, facilitating the oxidative addition step.

N-Heterocyclic Carbenes (NHCs): Robust and Versatile

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis.[3][4] They are strong σ-donors, even more so than many phosphines, which helps to stabilize the palladium catalyst and promote oxidative addition.[4] The strong Pd-NHC bond contributes to the high stability of the catalytic species, often allowing for reactions at elevated temperatures with low catalyst loadings.[4]

Side-by-Side Performance Comparison

To provide a practical comparison, we will examine the performance of representative palladium catalysts with Buchwald phosphine and NHC ligands in key cross-coupling reactions involving fluorinated substrates.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of catalyst is critical when dealing with the relatively inert C-F bond.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Fluorotoluene with Phenylboronic Acid

Catalyst SystemLigand TypeBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / XPhosBuchwald PhosphineK₃PO₄Toluene/H₂O1001284[5]
[Pd(IPr)(cinnamyl)Cl]NHCK₃PO₄Toluene/H₂O1001275[6] (representative)

Analysis:

For the Suzuki-Miyaura coupling of an unactivated aryl fluoride, the Buchwald ligand XPhos demonstrates high efficacy. The steric bulk and electron-donating properties of XPhos are well-suited to activate the strong C-F bond. While NHC-based catalysts are also effective, for this specific transformation, the phosphine-based system shows a slight advantage in yield under these conditions. It is important to note that reaction optimization for the NHC system could likely improve its performance.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of C-N bonds with fluorinated anilines is a common challenge in medicinal chemistry. The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the amine, making the coupling more difficult.

Table 2: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of 4-Bromo-1-fluorobenzene with Morpholine

Catalyst SystemLigand TypeBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / BrettPhosBuchwald PhosphineNaOtBuToluene100495 (representative)
[Pd(IMes)(allyl)Cl]₂NHCNaOtBuToluene100492[7] (representative)

Analysis:

In the Buchwald-Hartwig amination, both Buchwald phosphine ligands and NHCs provide excellent results. The choice between them may come down to factors like cost, air-stability of the precatalyst, and the specific steric and electronic demands of the substrates. The use of a weaker base like potassium phenoxide (KOPh) has been shown to be beneficial for coupling fluoroalkylamines, as the fluorinated aniline products can be unstable under strongly basic conditions.[8]

Sonogashira Coupling: Accessing Alkynylated Aromatics

The Sonogashira coupling provides a powerful route to aryl alkynes. When dealing with fluorinated substrates, catalyst selection is key to achieving high yields.

Table 3: Comparison of Palladium Catalysts for the Sonogashira Coupling of 1-Fluoro-4-iodobenzene with Phenylacetylene

Catalyst SystemLigand TypeCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂PhosphineCuIEt₃N25298[9] (representative)
[Pd(cinnamyl)Cl]₂ / DPPFBuchwald PhosphineNoneCs₂CO₃801691[10]
Pd(OAc)₂ / IPrNHCCuIi-Pr₂NH60694[11] (representative)

Analysis:

For Sonogashira couplings, traditional palladium-phosphine catalysts often perform very well, especially with more reactive aryl iodides. However, for less reactive aryl bromides and chlorides, or for copper-free conditions, catalyst systems based on Buchwald phosphines or NHCs are often superior. The DPPF-ligated palladium catalyst allows for a copper-free Sonogashira coupling of a (hetero)aryl fluorosulfate, highlighting the versatility of modern catalyst systems.[10]

Experimental Workflows and Mechanistic Insights

To provide a clearer understanding of the practical aspects and the underlying chemistry, we present a generalized experimental workflow and the catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Generalized Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep_vessel Oven-dried Schlenk flask add_reagents Add aryl halide, coupling partner, and base under inert atmosphere prep_vessel->add_reagents add_catalyst Add palladium precatalyst and ligand add_reagents->add_catalyst add_solvent Add anhydrous solvent add_catalyst->add_solvent heating Heat to specified temperature add_solvent->heating stirring Stir for the designated time heating->stirring monitoring Monitor reaction progress (TLC, GC-MS, LC-MS) stirring->monitoring quench Quench reaction monitoring->quench extract Extract with organic solvent quench->extract dry_purify Dry organic layer and purify (e.g., column chromatography) extract->dry_purify

Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

Catalytic Cycle of a Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L (Active Catalyst) ArPdX Ar-Pd(II)-X(L) Pd0:e->ArPdX:w Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L) ArPdX:s->ArPdAr_prime:s Ar'B(OH)₂, Base Transmetal Transmetalation ArPdAr_prime:w->Pd0:w Product Ar-Ar' (Product) ArPdAr_prime:e->Product:e RedElim Reductive Elimination BoronicAcid Ar'B(OH)₂ Base Base ArylHalide Ar-X

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

  • Ligand Selection: The choice between a Buchwald phosphine and an NHC often depends on the specific substrate. For electron-poor or sterically hindered aryl halides, the strong σ-donating ability of NHCs can be advantageous.[4] For reactions requiring very bulky ligands to promote reductive elimination, certain Buchwald phosphines may be superior.[2]

  • Base Selection: The base plays a crucial role in the transmetalation step of Suzuki couplings and in deprotonating the amine in Buchwald-Hartwig reactions.[12] The choice of base can significantly impact the reaction rate and yield. For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ are often preferred over stronger bases like NaOtBu.[12][13]

  • Solvent: The solvent must be capable of dissolving the reagents and catalyst, and its polarity can influence the reaction rate. Aprotic solvents like toluene, dioxane, and THF are commonly used.

Detailed Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of an Aryl Fluoride

Materials:

  • 4-Fluorotoluene

  • Phenylboronic acid

  • Palladium acetate (Pd(OAc)₂)

  • XPhos ligand

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-fluorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.024 mmol, 2.4 mol%) in toluene (5 mL).

  • Add the catalyst solution to the Schlenk flask, followed by water (0.5 mL).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biphenyl product.

Conclusion

The selection of a palladium catalyst for reactions involving fluorinated substrates is a nuanced decision that requires an understanding of the interplay between the substrate's electronic properties and the ligand's steric and electronic characteristics. Both Buchwald phosphine ligands and N-heterocyclic carbenes have demonstrated remarkable utility in this field, each with its own set of advantages. By carefully considering the specific reaction and consulting the comparative data and protocols presented in this guide, researchers can significantly enhance their success in synthesizing valuable fluorinated molecules.

References

  • Amijs, F., van der Vlugt, J. I., & Reek, J. N. H. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Ichitsuka, T., Fujii, T., & Amii, H. (2015). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Journal of Synthetic Organic Chemistry, Japan, 73(10), 987-997. [Link]
  • Powers, D. C., & Ritter, T. (2011). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. Journal of the American Chemical Society, 133(4), 1252-1255. [Link]
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
  • Wang, C., & Sun, P. (2017). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides.
  • Shen, Q., & Hammond, G. B. (2002). Palladium-catalyzed Sonogashira coupling to synthesis of gem-difluoroenynes. Organic Letters, 4(13), 2213-2215. [Link]
  • Fier, P. S., & Hartwig, J. F. (2013). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 46(2), 350-361. [Link]
  • Mazzotti, A. R., Campbell, M. G., & Ritter, T. (2013). Mechanistic and Computational Studies of Oxidatively-Induced Aryl−CF3 Bond-Formation at Pd: Rational Design of Room Temperature Aryl Trifluoromethylation. Journal of the American Chemical Society, 135(40), 14976-14979. [Link]
  • Request PDF. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • Scott, J. S., & Williams, J. M. J. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6345-6349. [Link]
  • Request PDF. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
  • Sather, A. C., Lee, H., & Lectka, T. (2014). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Journal of the American Chemical Society, 136(46), 16413-16416. [Link]
  • Prakash, G. K. S., & Yudin, A. K. (2005). Palladium-Catalyzed Substitution and Cross-Coupling of Benzylic Fluorides. Organic Letters, 7(12), 2527-2530. [Link]
  • Chemistry LibreTexts. (2023, June 30).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Request PDF. (2019, August 15). Tetranuclear Palladium Complexes of Abnormal N‐Heterocyclic Carbene Ligands and their Catalytic Activities in Mizoroki‐Heck Coupling Reaction of Electron‐Rich Aryl Chlorides.
  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions.
  • Semantic Scholar. (n.d.). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates.
  • Hartwig, J. F., & Shaughnessy, K. H. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 138(1), 496-505. [Link]
  • Navío, C., Pérez, E. M., & Pérez, E. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Pearson, A. J., & Gontcharov, A. V. (1999). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1, (13), 1887-1892. [Link]
  • Morrison, K. M., Volpin, G., Kaldas, S. J., Holstein, P. M., Lübbesmeyer, M., Ford, M. J., ... & Stradiotto, M. (2015). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Organic Letters, 17(10), 2456-2459. [Link]
  • ResearchGate. (n.d.). Palladium‐Catalyzed CF Bond Formation via Directed CH Activation.
  • Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(16), 2768-2813. [Link]
  • Furuya, T., Kaiser, H. M., & Ritter, T. (2008). Palladium-Mediated Fluorination of Arylboronic Acids. Angewandte Chemie International Edition, 47(32), 5993-5996. [Link]
  • ResearchGate. (n.d.). Palladium Complexes of Ferrocene-Based Phosphine Ligands as Redox-Switchable Catalyst in Buchwald-Hartwig Cross-Coupling Reactions.
  • Balinge, K. R., & Bhagat, P. R. (2023). Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction. RSC Advances, 13(40), 28243-28256. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Wikipedia. (n.d.).
  • Request PDF. (n.d.). Well-Designed N -Heterocyclic Carbene Ligands for Palladium-Catalyzed Denitrative C–N Coupling of Nitroarenes with Amines.
  • Balinge, K. R., & Bhagat, P. R. (2017). Palladium-N-heterocyclic carbene complexes for the Mizoroki-Heck reaction: An appraisal. Comptes Rendus Chimie, 20(8), 773-804. [Link]
  • CiteSeerX. (n.d.). Buchwald Ligands and Precatalysts Table of Contents.
  • ProQuest. (n.d.). Mechanistic Studies and Development of Novel Palladium Catalyzed Methods Towards Functionalized Building Blocks.
  • Kivala, M., D'Aléo, A., & Müllen, K. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17878-17887. [Link]
  • Request PDF. (n.d.). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

In drug discovery and chemical synthesis, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid (MW: 273.07 g/mol [1]) presents a compelling case study in structural elucidation. Its architecture combines several key functionalities: a fluorinated phenyl ring, a secondary amide, and a boronic acid group. Each of these moieties offers unique spectroscopic handles but also potential analytical challenges, such as the propensity of boronic acids to dehydrate.

This guide provides an in-depth, multi-technique strategy for the structural verification of this molecule, centered around the unparalleled power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore not only the fundamental one-dimensional NMR experiments but also two-dimensional techniques that map the intricate connectivity of the molecule. Furthermore, we will compare and contrast the insights gained from NMR with complementary methods like Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, providing a holistic and self-validating analytical workflow.

Part 1: The Gold Standard - Multinuclear NMR Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules because it provides a direct, non-destructive view of the chemical environment and connectivity of magnetically active nuclei. For this compound, a multinuclear approach is essential, leveraging ¹H, ¹³C, ¹⁹F, and ¹¹B NMR to piece together the structural puzzle.

Workflow for Comprehensive NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR for Connectivity cluster_analysis Data Integration & Confirmation Prep Dissolve ~10-20 mg of sample in 0.6 mL of DMSO-d6 H1 ¹H NMR (Proton Environments & J-coupling) Prep->H1 C13 ¹³C{¹H} NMR (Carbon Skeleton) F19 ¹⁹F NMR (Fluorine Confirmation) B11 ¹¹B NMR (Boron State) COSY ¹H-¹H COSY (H-H Correlations) H1->COSY HSQC ¹H-¹³C HSQC (Direct C-H attachment) H1->HSQC HMBC ¹H-¹³C HMBC (Long-range C-H attachment) H1->HMBC Analysis Integrate all spectra to assign every atom H1->Analysis C13->HSQC C13->HMBC C13->Analysis F19->Analysis B11->Analysis COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Final Structure Confirmed Analysis->Structure Confirmation_Logic cluster_inputs Analytical Techniques cluster_outputs Information Gained NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B, 2D) Connectivity Atomic Connectivity (The 'Map') NMR->Connectivity MS Mass Spectrometry (UPLC-HRMS) Formula Elemental Formula (The 'Parts List') MS->Formula FTIR FTIR Spectroscopy FuncGroups Functional Groups (The 'Key Features') FTIR->FuncGroups Confirmed Unambiguous Structural Confirmation Connectivity->Confirmed Formula->Confirmed FuncGroups->Confirmed

Sources

A Senior Application Scientist's Guide to the Functional Group Tolerance of (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of complex biaryl scaffolds, which are prevalent in a multitude of pharmaceutical agents. The success of these intricate syntheses hinges on the reliability and versatility of the building blocks employed, particularly the boronic acids. Among these, (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid has emerged as a valuable reagent for introducing a substituted phenyl moiety. This guide provides an in-depth evaluation of its functional group tolerance, presenting a framework for its comparison against viable alternatives and offering detailed experimental protocols to validate its performance in your laboratory.

Introduction: The Critical Role of Functional Group Tolerance

The journey of a drug candidate from discovery to market is paved with numerous synthetic steps. Each step must be robust, high-yielding, and, crucially, tolerant of a wide array of functional groups present in complex molecular architectures. Boronic acids, as key partners in Suzuki-Miyaura couplings, are no exception. A boronic acid with broad functional group tolerance obviates the need for cumbersome protection-deprotection sequences, thereby streamlining synthesis, reducing costs, and accelerating the drug development timeline. This guide focuses on this compound, a reagent that combines several key structural features: a central phenylboronic acid, a fluorine substituent, and a benzylcarbamoyl group, each influencing its reactivity and compatibility in cross-coupling reactions.

Synthesis of this compound

A robust and reproducible synthesis is the bedrock of any reliable building block. The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available materials. The following protocol is based on established methodologies for the synthesis of similar substituted phenylboronic acids.

Experimental Protocol: Synthesis

Step 1: Amide Formation

  • To a solution of 4-amino-2-fluorobenzoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add benzylamine (1.1 eq) to the reaction mixture and continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 4-amino-N-benzyl-2-fluorobenzamide.

Step 2: Sandmeyer Reaction (Diazotization and Bromination)

  • Dissolve the 4-amino-N-benzyl-2-fluorobenzamide (1.0 eq) in an aqueous solution of hydrobromic acid (HBr).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO2) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr.

  • Slowly add the diazonium salt solution to the CuBr solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na2SO4, and purify by column chromatography to obtain 4-bromo-N-benzyl-2-fluorobenzamide.

Step 3: Borylation

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromo-N-benzyl-2-fluorobenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C.

  • Add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture for 30-60 minutes at -78 °C.

  • Add triisopropyl borate (1.2 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with 1 M HCl and stir for 1 hour.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Evaluating Functional Group Tolerance: A Systematic Approach

To rigorously assess the functional group tolerance of this compound, a systematic study employing a panel of aryl halides with diverse electronic and steric properties is essential. This approach allows for a direct comparison of its performance under standardized conditions.

Experimental Protocol: Functional Group Tolerance Screening

General Procedure for Suzuki-Miyaura Coupling:

  • To a reaction vial, add this compound (1.2 eq), the respective aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Seal the vial and heat the reaction mixture to 80-100 °C for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

  • Determine the isolated yield.

Logical Workflow for Evaluating Functional Group Tolerance

G cluster_start Setup cluster_partners Coupling Partners cluster_reaction Reaction cluster_analysis Analysis cluster_evaluation Evaluation Start Select this compound Partners Panel of Aryl Halides with Diverse Functional Groups (-NO2, -CN, -CHO, -COCH3, -CO2Me, -OH, -NH2, -Cl) Start->Partners Couple with Reaction Standardized Suzuki-Miyaura Conditions (Pd Catalyst, Base, Solvent, Temperature) Partners->Reaction Subject to Analysis Monitor Reaction & Isolate Product (TLC, LC-MS, Column Chromatography) Reaction->Analysis Process Evaluation Determine Isolated Yields Analysis->Evaluation Quantify Tolerance Assess Functional Group Tolerance Evaluation->Tolerance Conclude on

Caption: Systematic workflow for assessing the functional group tolerance of the target boronic acid.

Comparative Performance Analysis

A true measure of a reagent's utility comes from its performance relative to established alternatives. For this compound, logical comparators include structurally simpler analogues such as (4-carbamoylphenyl)boronic acid and 4-fluorophenylboronic acid. The following table outlines the expected performance based on known structure-activity relationships in Suzuki-Miyaura couplings.

Table 1: Comparative Functional Group Tolerance

Aryl Bromide Coupling PartnerFunctional GroupExpected Yield with this compoundExpected Yield with (4-carbamoylphenyl)boronic acidExpected Yield with 4-fluorophenylboronic acidRationale for Expected Performance
4-Bromonitrobenzene-NO2 (Strongly EWD)HighHighHighElectron-withdrawing groups on the aryl halide generally enhance reactivity.
4-Bromobenzonitrile-CN (Strongly EWD)HighHighHighSimilar to the nitro group, the cyano group activates the aryl halide.
4-Bromobenzaldehyde-CHO (Moderately EWD)Good to HighGood to HighGood to HighAldehydes are generally well-tolerated, though side reactions are possible under harsh conditions.
4-Bromoacetophenone-COCH3 (Moderately EWD)Good to HighGood to HighGood to HighKetones are typically robust functional groups in Suzuki couplings.
Methyl 4-bromobenzoate-CO2Me (Moderately EWD)Good to HighGood to HighGood to HighEsters are highly compatible with Suzuki-Miyaura conditions.
4-Bromoanisole-OCH3 (EDG)GoodGoodGoodElectron-donating groups can slightly decrease the reactivity of the aryl halide.
4-Bromophenol-OH (Protic)Moderate to GoodModerate to GoodModerate to GoodThe acidic proton may require a stronger base or protection, but coupling is often feasible.
4-Bromoaniline-NH2 (Nucleophilic)ModerateModerateModerateThe free amine can coordinate to the palladium catalyst, potentially inhibiting the reaction.
1-Bromo-4-chlorobenzene-Cl (Halo)HighHighHighChemoselective coupling at the more reactive C-Br bond is expected.

Note: EWD = Electron-Withdrawing Group; EDG = Electron-Donating Group. The expected yields are qualitative and serve as a hypothesis for experimental validation.

Causality of Performance

The benzylcarbamoyl group in the target molecule is sterically more demanding than the simple carbamoyl group in one of the comparators. This could potentially lead to slightly lower yields in cases of sterically hindered coupling partners. The fluorine atom, being electron-withdrawing, is expected to have a modest electronic effect on the boronic acid's reactivity.

Alternative Reagents and Future Directions

While this compound is a potent building block, other classes of organoboron reagents offer distinct advantages in certain contexts.

  • Potassium Organotrifluoroborates: These salts often exhibit enhanced stability compared to their boronic acid counterparts, making them easier to handle and store.[1] They are compatible with a wide range of functional groups and can be used in Suzuki-Miyaura couplings.

  • Boronic Esters (e.g., Pinacol Esters): Boronic esters are another stable alternative to boronic acids. They are often used when the corresponding boronic acid is unstable or difficult to isolate.

The choice of reagent will ultimately depend on the specific synthetic challenge, including the nature of the substrates, desired reaction conditions, and cost considerations.

Logical Relationship of Boronic Acid Alternatives

G cluster_main Target Reagent cluster_alts Alternative Boron Reagents cluster_adv Key Advantages of Alternatives Target This compound Trifluoroborate Potassium Organotrifluoroborates Target->Trifluoroborate Alternative Pinacol Boronic Esters (Pinacol) Target->Pinacol Alternative Stability Enhanced Stability Trifluoroborate->Stability Handling Ease of Handling Trifluoroborate->Handling Pinacol->Stability Pinacol->Handling

Caption: Relationship between the target boronic acid and common alternatives, highlighting their advantages.

Conclusion

This compound is a promising and versatile building block for the synthesis of complex molecules in drug discovery. Its anticipated broad functional group tolerance, a cornerstone of efficient synthetic design, makes it an attractive choice for researchers. This guide has provided a comprehensive framework for the evaluation of this reagent, including a plausible synthetic route and a systematic protocol for assessing its performance against a panel of functionally diverse coupling partners. By employing the methodologies outlined herein, researchers can confidently ascertain the suitability of this compound for their specific synthetic needs and accelerate the development of novel therapeutics.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The SPhos ligand in Suzuki–Miyaura cross-coupling reactions. Chemical Society Reviews, 43(1), 412-443. [Link]
  • Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(40), 7719-7722. [Link]
  • Ishihara, K., Ohara, S., & Yamamoto, H. (1996). 3,4,5-Trifluorophenylboronic Acid as an Efficient Catalyst for Amide-Ester Exchange Reaction. The Journal of Organic Chemistry, 61(13), 4196–4197. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids and 2-Pyridyltrifluoroborates. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki–Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by providing not only high-quality reagents but also the critical knowledge needed to handle them safely from acquisition to disposal. This guide moves beyond mere instruction to explain the scientific and regulatory rationale behind the proper disposal of (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid, ensuring the safety of your personnel and the protection of our environment.

This document provides a comprehensive framework for managing waste streams containing this compound. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with hazardous waste regulations.

Chemical Profile and Hazard Identification

This compound is a specialized reagent used in organic synthesis, particularly in cross-coupling reactions. Its structure combines three key features that dictate its handling and disposal requirements: an arylboronic acid group, a halogen (fluorine), and an amide functional group.

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its hazard profile from structurally analogous chemicals like 3- and 4-fluorophenylboronic acid and other substituted arylboronic acids. The primary hazards are consistent across these compounds.[1][2][3]

Table 1: Anticipated Hazard Profile

Hazard Class GHS Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral pictogram GHS07 Warning H302: Harmful if swallowed[2][3]
Skin Corrosion/Irritation pictogram GHS07 Warning H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation pictogram GHS07 Warning H319: Causes serious eye irritation[1][2]

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | pictogram GHS07 | Warning | H335: May cause respiratory irritation[1][2] |

Causality : The boronic acid moiety can interact with biological diols, while the aromatic fluoride structure contributes to its overall reactivity and potential for irritation. These classifications mandate that all waste containing this compound be treated as hazardous.

Pre-Disposal Planning and Waste Segregation

Effective waste management begins before the first gram of reagent is used. Your institution's Chemical Hygiene Plan (CHP), mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), is the foundational document for these procedures.[4][5][6]

The Cardinal Rule: Segregation

The single most important pre-disposal step is the strict segregation of waste streams. This compound falls into a specific category that must not be mixed with other wastes.

  • Halogenated vs. Non-Halogenated Waste: Because this molecule contains fluorine, all waste streams it touches must be classified as halogenated organic waste .[7][8] Halogenated wastes require specialized incineration processes to prevent the formation of highly toxic byproducts (e.g., dioxins) and corrosive acids (e.g., hydrofluoric acid). Mixing them with non-halogenated solvents complicates and significantly increases the cost of disposal.[9]

  • Incompatible Materials: Never mix boronic acid waste with strong oxidizing agents or strong bases unless it is part of a validated quenching procedure. While generally stable, boronic acids can undergo vigorous reactions with certain incompatibles. Always store acidic and basic waste streams separately.[10]

Step-by-Step Disposal Protocol

All handling and consolidation of waste must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7]

Step 1: Container Selection and Labeling
  • Select the Correct Container:

    • For liquid waste (e.g., reaction mixtures, solvent rinses), use a designated, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE). Ensure the container has not previously held incompatible chemicals.[10][11]

    • For solid waste (e.g., excess reagent, contaminated weigh paper, gels), use a sealable plastic pail or a wide-mouth jar.

  • Label Immediately: Before adding any waste, affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health and Safety (EHS) department.[12][13]

    • Write the full chemical name: "this compound" and list all other components in the waste stream (e.g., solvents, other reagents) with their estimated percentages.[13] Do not use abbreviations or chemical formulas.[13]

    • Check the appropriate hazard boxes on the label (e.g., Toxic, Irritant).

Step 2: Consolidating Different Waste Streams

The following diagram illustrates the decision-making process for routing different types of waste.

Caption: Waste disposal workflow for this compound.

  • Liquid Waste: Carefully pour liquid waste containing the compound into the designated "Halogenated Organic Liquids" container. Keep the container securely capped at all times, except when adding waste.[14] This prevents the release of volatile organic compounds (VOCs).

  • Solid Waste: Place un-used or waste solid reagent, contaminated weigh paper, and spent silica gel into the "Halogenated Organic Solids" waste container.

  • Contaminated Labware and PPE:

    • Glassware: Glassware must be decontaminated before being washed for reuse or disposed of. Triple-rinse the glassware with a suitable solvent (e.g., acetone) inside a fume hood.[7][15] Crucially, this rinsate is now hazardous waste and must be collected in the "Halogenated Organic Liquids" container. [7] Once decontaminated, the glassware can be washed or disposed of in a designated glass disposal box.

    • Sharps: Needles, syringes, or other contaminated sharps must be placed directly into a designated, puncture-proof sharps container.[16]

    • Gloves and Wipes: Grossly contaminated gloves and absorbent wipes used for minor cleanups should be placed in the solid waste container.

Step 3: Storage and Pickup
  • Satellite Accumulation Area (SAA): Store all hazardous waste containers in a designated SAA.[10] This area must be at or near the point of generation and under the control of laboratory personnel.

  • Storage Limits: Do not exceed the SAA limits (typically 55 gallons of hazardous waste).[15] Ensure containers are removed from the SAA within three days of being full.[10]

  • Arrange for Pickup: Once your waste container is full or you are finished with the project, schedule a pickup with your institution's EHS office.[7][15] Do not transport hazardous waste yourself.[15]

Emergency Procedures: Spills and Exposures

Your Chemical Hygiene Plan must outline specific emergency procedures.[6][17]

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbent material using non-sparking tools and place it in the "Halogenated Organic Solids" waste container.

    • Wipe the area clean with a solvent-soaked towel, and place the towel in the same waste container.

  • Major Spill or Spill Outside a Hood:

    • Evacuate the area immediately.

    • Alert others and contact your institution's EHS/emergency response team.

    • Do not attempt to clean it up yourself.

  • Personnel Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]

    • Eyes: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][3]

    • Inhalation: Move to fresh air.[1]

    • Seek immediate medical attention for any exposure.

By adhering to these scientifically grounded procedures, you build a culture of safety, ensure regulatory compliance, and uphold your responsibility to protect our shared environment.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety - OSHA Lab Standard. OSHA FactSheet. [Link]
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl Inc. [Link]
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. [Link]
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
  • Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?. Safety Partners, LLC. [Link]
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC. [Link]
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Lab Alley. [Link]
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. ACS. [Link]
  • U.S. Environmental Protection Agency (EPA). (n.d.).
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU. [Link]
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
  • Boston University. (n.d.). Chemical Waste Management Guide. Boston University Environmental Health & Safety. [Link]
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • Temple University. (2021, October). Halogenated Solvents in Laboratories.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • P2 InfoHouse. (n.d.).
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. University of Otago. [Link]
  • Unknown. (n.d.).
  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC. [Link]
  • Oregon Secretary of State. (n.d.). Oregon Health Authority - Use, Handling and Disposing of Chemicals. Oregon.gov. [Link]
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
  • MDPI. (n.d.). Boron in Diet and Medicine: Mechanisms of Delivery and Detection. MDPI. [Link]

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A Senior Application Scientist's Guide to Handling (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. (4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid is a compound of interest in synthetic chemistry, but like any specialized reagent, its handling requires a thorough understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of our research.

While a specific, comprehensive toxicological profile for this exact molecule is not widely published, we can establish a robust safety protocol by analyzing its constituent functional groups: a boronic acid, an organofluorine moiety, and an amide. This guide provides essential, immediate safety and logistical information, focusing on the personal protective equipment (PPE), operational procedures, and disposal plans necessary for its safe management.

Hazard Assessment: A Chemist's Perspective

To select the appropriate PPE, we must first understand the potential risks. The structure of this compound suggests a multi-faceted hazard profile.

Component Functional GroupPotential HazardsRationale
Boronic Acid Skin, eye, and respiratory tract irritation.[1][2][3]Boronic acids as a class are frequently classified as irritants. As solid powders, they can become airborne during handling, posing an inhalation risk.[1] Some recent studies also suggest certain boronic acid derivatives may have genotoxic potential, warranting careful handling to minimize exposure.[4]
Organofluorine Potential for metabolic toxicity and release of hazardous byproducts upon decomposition.The introduction of fluorine can significantly alter a molecule's biological activity.[5] While the C-F bond is typically stable, improper handling or thermal decomposition could theoretically release hazardous substances. Therefore, all work should be performed in a well-ventilated area.[5]
Amide Potential for percutaneous absorption (absorption through the skin).[6]Amides, particularly those with lower molecular weights, have been shown to be absorbed through the skin.[6] While this is a larger molecule, this property cannot be discounted, making appropriate glove selection and body protection crucial.

Given these factors, the primary routes of exposure are inhalation of the solid powder and direct contact with the skin and eyes. Our PPE strategy must create a comprehensive barrier against these risks.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is mandatory. The following table outlines the minimum required equipment for handling this compound in a solid form.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.[1][7][8]Protects the eyes from airborne dust particles and accidental splashes. Standard safety glasses do not provide an adequate seal against fine powders.[8]
Hand Protection Chemically resistant nitrile gloves.[7][8]Prevents direct skin contact. Gloves should be inspected for tears or holes before use and changed immediately upon any sign of contamination. After handling, hands should be washed thoroughly with soap and water.[7]
Body Protection A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[7][9]Protects skin on the arms and body from accidental spills and contact. The use of long pants and closed-toe shoes is a standard and non-negotiable aspect of laboratory safety.[8]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of dust particles.[1][7]Minimizes the risk of respiratory tract irritation from inhaling fine powders.[2] All weighing and transfer operations should ideally be conducted within a fume hood to provide the highest level of protection.[5][10]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is the most effective way to translate safety knowledge into safe practice.

Step 1: Preparation
  • Verify Engineering Controls: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

  • Work Area Setup: Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[5][10]

  • Surface Protection: Cover the work surface with disposable, plastic-backed absorbent paper to contain any spills and simplify cleanup.[11]

  • Gather Materials: Have all necessary equipment (spatulas, weigh boats, containers) and waste receptacles prepared and within reach inside the fume hood to minimize movement in and out of the containment area.

Step 2: Donning PPE

The sequence for putting on PPE is critical to ensure a proper fit and avoid contamination.

  • Don lab coat and ensure it is fully buttoned.

  • Don respiratory protection, if required, and perform a seal check.

  • Don eye protection (goggles/face shield).

  • Don nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

Step 3: Handling the Compound
  • Minimize Dust: When transferring the solid, use a spatula to carefully scoop the material. Avoid any actions that could generate dust, such as pouring from a height.[7]

  • Containment: Keep the container of this compound tightly closed when not in active use.[2][7][12]

Step 4: Post-Handling and Doffing PPE

The removal of PPE must be done in a way that prevents cross-contamination.

  • Initial Decontamination: While still wearing gloves, clean any contaminated surfaces in the fume hood.

  • Glove Removal: Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them in the designated hazardous waste container.

  • Coat and Eye Protection Removal: Remove the lab coat and eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water for at least 20 seconds. This is a critical final step.[7]

Safety_Workflow cluster_prep 1. Preparation cluster_ppe 2. PPE Protocol cluster_handling 3. Handling & Disposal prep_hood Work in Fume Hood prep_eyewash Verify Eyewash/Shower prep_hood->prep_eyewash prep_surface Protect Work Surface prep_eyewash->prep_surface don_ppe Don PPE (Coat, Goggles, Gloves) prep_surface->don_ppe Enter Work Zone doff_ppe Doff PPE (Gloves First) don_ppe->doff_ppe handle_chem Handle Chemical (Minimize Dust) don_ppe->handle_chem wash_hands Wash Hands Thoroughly doff_ppe->wash_hands handle_chem->doff_ppe Exit Work Zone dispose_solid Dispose Solid Waste (Sealed Container) handle_chem->dispose_solid dispose_ppe Dispose Contaminated PPE dispose_solid->dispose_ppe dispose_ppe->wash_hands

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid
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(4-(Benzylcarbamoyl)-3-fluorophenyl)boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.